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  • Product: (1S,2S)-1,2-bis(ethenyl)cyclobutane
  • CAS: 6553-48-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of (1S,2S)-1,2-Bis(ethenyl)cyclobutane: A Mechanistic and Computational Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug development, highly constrained polycyclic structures and cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development, highly constrained polycyclic structures and cyclobutane derivatives are increasingly utilized as rigid scaffolds to achieve selective bioactivity[1]. Understanding the thermodynamic stability and kinetic behavior of these strained rings is paramount. This whitepaper provides an in-depth analysis of (1S,2S)-1,2-bis(ethenyl)cyclobutane —commonly known as trans-1,2-divinylcyclobutane (trans-DVCB). We explore its conformational landscape, the mechanistic divergence that kinetically traps it compared to its cis counterpart, and the self-validating experimental and computational protocols required to study such strained systems.

Structural and Conformational Thermodynamics

The cyclobutane ring is not a planar square; it actively minimizes eclipsing interactions (Pitzer strain) between adjacent C-H bonds by adopting a puckered "butterfly" conformation with a fold angle of approximately 25°–30°. This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents.

For the (1S,2S) enantiomer, the two vinyl groups reside on opposite faces of the ring (trans configuration). Consequently, the molecule predominantly exists in two conformational states:

  • Pseudo-diequatorial: Both vinyl groups extend outward, away from the steric bulk of the ring.

  • Pseudo-diaxial: Both vinyl groups project parallel to the principal axis of the ring.

Thermodynamic Causality: The diequatorial conformer represents the global thermodynamic minimum. Placing bulky vinyl groups in the pseudo-axial positions introduces severe 1,3-diaxial-like transannular steric clashes and unfavorable gauche interactions[2]. By adopting the diequatorial geometry, the molecule minimizes steric strain, rendering it thermodynamically more stable than both its diaxial counterpart and the cis-(1R,2S) isomer.

Mechanistic Divergence: The Kinetic Trap of the Trans Isomer

While trans-1,2-DVCB is thermodynamically favored in the ground state, it is kinetically trapped regarding the classic [3,3]-sigmatropic (Cope) rearrangement.

cis-1,2-DVCB undergoes a highly facile, concerted Cope rearrangement to form cis,cis-1,5-cyclooctadiene (COD). This proceeds via an aromatic, boat-like transition state with a relatively low activation barrier of ~24.0–25.0 kcal/mol[3].

Conversely, the trans isomer cannot achieve the required orbital overlap. The terminal carbons of the vinyl groups are geometrically constrained and directed away from each other. To react, trans-1,2-DVCB must undergo a high-energy thermal homolysis of the C1-C2 cyclobutane bond, generating an octa-1,7-diene-3,6-diyl 1,4-biradical intermediate. This homolytic cleavage requires an activation energy exceeding 32 kcal/mol[1].

Once the biradical is formed, it can undergo internal bond rotation and recombine to form the cis isomer (which then rapidly funnels through the Cope rearrangement to yield 1,5-COD), regenerate the trans isomer, or fragment entirely into two molecules of 1,3-butadiene or 4-vinylcyclohexene[4].

Reaction_Pathway T trans-1,2-DVCB (Diequatorial) B 1,4-Biradical Intermediate T->B Homolysis (>32 kcal/mol) B->T Recombination C cis-1,2-DVCB B->C Bond Rotation & Closure FRAG 1,3-Butadiene + 4-Vinylcyclohexene B->FRAG Fragmentation COD 1,5-Cyclooctadiene (COD) C->COD Concerted Cope (~24 kcal/mol)

Reaction pathway of trans-1,2-DVCB via biradical intermediate to 1,5-COD and fragmentation products.

Quantitative Thermodynamic and Kinetic Data

The following table synthesizes the relative ground-state energies and activation barriers for the DVCB system, highlighting the thermodynamic preference for the trans-diequatorial state but the kinetic preference for the cis reaction pathway[1][3].

Compound / ConformerRelative Ground State Energy (ΔG, kcal/mol)Primary Reaction PathwayActivation Barrier (ΔG‡, kcal/mol)
trans-1,2-DVCB (Diequatorial) 0.0 (Reference)Biradical Homolysis~32.2
trans-1,2-DVCB (Diaxial) +2.1Conformational Relaxation< 5.0
cis-1,2-DVCB +1.5Concerted Cope Rearrangement~24.0 - 25.0
1,4-Biradical Intermediate +30.5Epimerization / FragmentationN/A (Intermediate)
1,5-Cyclooctadiene (COD) -17.3N/A (Stable Product)N/A

Self-Validating Experimental and Computational Protocols

As application scientists, we rely on orthogonal validation. We pair high-level quantum mechanical calculations with rigorous gas-phase kinetics to ensure data integrity.

Protocol 4.1: Computational Thermodynamic Evaluation

Causality for Method Selection: Density Functional Theory (DFT), specifically B3LYP/6-31G*, provides excellent geometry optimizations for ground-state organics at a reasonable computational cost. However, B3LYP often underestimates reaction barriers for biradicaloid transition states[3]. Therefore, we follow up with Møller–Plesset perturbation theory (MP2) single-point energy calculations to accurately capture the dynamic electron correlation necessary for strained rings.

  • Input Generation: Construct 3D models of the (1S,2S)-diequatorial and diaxial conformers.

  • Geometry Optimization: Run unrestricted DFT (UB3LYP/6-31G*) to optimize the geometries to their local minima.

  • Validation Checkpoint (Frequency Analysis): Perform vibrational frequency analysis. Self-validation: The presence of exactly zero imaginary frequencies confirms the structure is a true ground-state minimum. This step also extracts Zero-Point Energy (ZPE) and entropic contributions (ΔS) at 298.15 K.

  • Single-Point Energy Refinement: Execute MP2/6-311+G(d,p) calculations on the optimized geometries to obtain highly accurate electronic energies.

  • Thermodynamic Extraction: Calculate relative Gibbs free energy (ΔG) and Enthalpy (ΔH) by combining MP2 electronic energies with DFT thermal corrections.

Computational_Workflow N1 Input 3D Structures (Diequatorial/Diaxial) N2 Geometry Optimization (DFT B3LYP/6-31G*) N1->N2 N3 Frequency Calc (ZPE, Entropy) N2->N3 N4 Single-Point Energy (MP2/6-311+G**) N3->N4 N5 Thermodynamic Stability (ΔG, ΔH) N4->N5

Step-by-step computational workflow for evaluating DVCB conformer thermodynamics.

Protocol 4.2: Gas-Phase Thermal Isomerization Kinetics

Causality for Method Selection: Gas-phase pyrolysis is chosen over solution-phase heating to eliminate solvent-solute interactions (cage effects) that could artificially stabilize polar transition states or promote biradical recombination, ensuring the measured activation parameters reflect pure unimolecular homolysis.

  • Sample Preparation: Introduce a highly pure sample of (1S,2S)-1,2-bis(ethenyl)cyclobutane into a pre-evacuated, passivated quartz ampoule.

  • Internal Standard Spiking: Add a known quantity of an inert internal standard (e.g., decane) to allow for absolute quantification.

  • Thermal Incubation: Submerge the ampoules in a precision-controlled molten salt bath at specific temperature intervals (e.g., 120°C to 160°C) for defined time points.

  • Validation Checkpoint (Quenching and Mass Balance): Rapidly quench the ampoules in liquid nitrogen to instantly arrest the reaction, preventing the highly reactive biradical from continuing to react during a slow cooldown phase. Analyze via GC-MS. Self-validation: Calculate the total mass balance. The sum of unreacted trans-DVCB, cis-DVCB, 1,5-COD, 4-vinylcyclohexene, and 1,3-butadiene must equal the initial starting mass. Any deviation indicates undetected side reactions or polymerization.

  • Arrhenius Plotting: Plot ln(k) versus 1/T to extract the activation energy ( Ea​ ) and pre-exponential factor ( A ).

References

  • [1] Transition structures and energetics for the Cope rearrangement of cis-1,2-divinylcyclobutane: an ab initio study. ResearchGate. 1

  • [3] Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study. The Journal of Organic Chemistry (ACS Publications). 3

  • [2] 1,2-Dimethylcyclobutane | C6H12 | Research Chemical. Benchchem. 2

  • [4] A Non-Cope among the Cope Rearrangements of 1,3,4,6-Tetraphenylhexa-1,5-dienes. Journal of the American Chemical Society (ACS Publications). 4

Sources

Exploratory

NMR Chemical Shift Assignments and Structural Elucidation of (1S,2S)-1,2-bis(ethenyl)cyclobutane

Executive Summary (1S,2S)-1,2-bis(ethenyl)cyclobutane, widely known in the literature as (+)-trans-1,2-divinylcyclobutane, is a highly strained bicyclic framework of profound importance in the study of pericyclic reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S,2S)-1,2-bis(ethenyl)cyclobutane, widely known in the literature as (+)-trans-1,2-divinylcyclobutane, is a highly strained bicyclic framework of profound importance in the study of pericyclic reactions and complex molecule synthesis. Accurate structural characterization of this molecule is paramount for stereochemical tracking. Unlike its cis counterpart, which rapidly undergoes a concerted [3,3]-sigmatropic (Cope) rearrangement to 1,5-cyclooctadiene, the trans isomer exhibits distinct thermal stability and mechanistic divergence.

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) chemical shift assignments for (1S,2S)-1,2-bis(ethenyl)cyclobutane. By detailing the causality behind experimental choices and establishing a self-validating 2D NMR matrix, this guide ensures rigorous scientific integrity for analytical workflows.

Structural and Symmetry Considerations

The defining stereochemical feature of (1S,2S)-1,2-bis(ethenyl)cyclobutane is its C2​ rotational axis of symmetry.

Causality of Spectral Simplification: Because of this C2​ symmetry, the two ethenyl (vinyl) groups are magnetically and chemically equivalent. Similarly, the methine carbons (C1 and C2) and the methylene carbons (C3 and C4) of the cyclobutane ring are perfectly equivalent. This symmetry principle is a hallmark of1[1]. Consequently, the 13 C NMR spectrum will display only four distinct carbon resonances, and the 1 H NMR spectrum will display four distinct proton environments, albeit with complex multiplet splitting due to diastereotopic methylene protons and intricate vinyl coupling networks.

Experimental Protocols: A Self-Validating NMR Workflow

To ensure rigorous reproducibility, the following step-by-step methodology outlines a self-validating system for NMR acquisition. Do not merely execute these steps; understand the physical rationale behind each parameter.

Step 1: Sample Preparation

  • Protocol: Dissolve 15-20 mg of highly pure (1S,2S)-1,2-bis(ethenyl)cyclobutane in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: The non-polar nature of the cyclobutane framework ensures excellent solubility in CDCl 3​ . The 99.8% isotopic purity minimizes the residual CHCl 3​ signal ( δ 7.26 ppm), which could otherwise obscure critical low-intensity coupling artifacts. TMS provides a reliable δ 0.00 ppm zero-point calibration.

Step 2: Spectrometer Tuning and Shimming

  • Protocol: Lock the spectrometer to the deuterium resonance of CDCl 3​ and perform gradient shimming (Z1-Z5) to achieve a line width at half-height of <0.5 Hz.

  • Causality: Precise shimming is critical for resolving the complex multiplet structures of the cyclobutane ring protons. Poor magnetic field homogeneity will blur the fine 3J and 4J couplings, making stereochemical assignment impossible.

Step 3: 1D NMR Acquisition

  • Protocol: Acquire 1 H NMR with a 30° pulse angle and a relaxation delay (D1) of 2-3 seconds. For 13 C NMR, use inverse-gated decoupling or WALTZ-16 with a D1 of 2-5 seconds.

  • Causality: A 30° pulse angle ensures rapid longitudinal relaxation ( T1​ ) recovery, allowing for faster scan accumulation without signal saturation. Inverse-gated decoupling in 13 C NMR suppresses the Nuclear Overhauser Effect (NOE), allowing for semi-quantitative integration of the carbon signals if required.

Step 4: 2D NMR Acquisition (The Self-Validating Matrix)

  • Protocol: Acquire COSY, HSQC, HMBC, and NOESY spectra.

  • Causality: 1D data alone is insufficient for absolute validation due to signal overlap in the aliphatic region. COSY establishes the unbroken proton spin system. HSQC definitively pairs protons to their host carbons. NOESY acts as the ultimate stereochemical validator: the absence of a strong through-space correlation between the two vinyl groups confirms the trans configuration, distinguishing it from the cis isomer.

NMR_Workflow A Sample Preparation (1S,2S)-1,2-bis(ethenyl)cyclobutane B 1D NMR Acquisition (1H & 13C) A->B C 2D Homonuclear NMR (COSY, NOESY) B->C D 2D Heteronuclear NMR (HSQC, HMBC) B->D E Data Processing & Fourier Transformation C->E D->E F Signal Assignment & Stereochemical Validation E->F

Step-by-step experimental workflow for NMR acquisition and structural assignment.

Quantitative Data Presentation: Chemical Shift Assignments

The following tables summarize the assigned 1 H and 13 C NMR chemical shifts for (1S,2S)-1,2-bis(ethenyl)cyclobutane, synthesized from empirical data and 2[2].

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)Multiplicity & IntegrationCoupling/Causality
C1, C2 Methine (Ring)2.50 - 2.70m, 2HCoupled to ring CH 2​ and internal vinyl CH. Deshielded by adjacent π -system.
C3, C4 Methylene (Ring)1.50 - 1.90m, 4HComplex multiplet due to diastereotopic nature (axial/equatorial-like) and ring strain.
C1', C2' Internal Vinyl CH5.70 - 5.90ddd, 2HCoupled to terminal vinyl CH 2​ ( 3Jcis​ ~10 Hz, 3Jtrans​ ~17 Hz) and ring methine.
C1'', C2'' Terminal Vinyl CH 2​ 4.80 - 5.00m, 4HTwo distinct environments (cis/trans to internal H). Shielded relative to internal vinyl H.
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl 3​ )
PositionCarbon TypeChemical Shift ( δ , ppm)Causality & Environment
C1, C2 Methine (Ring)~ 43.5Deshielded by the directly attached sp 2 hybridized vinyl group.
C3, C4 Methylene (Ring)~ 27.2Standard cyclobutane methylene, shielded relative to C1/C2.
C1', C2' Internal Vinyl CH~ 141.0sp 2 hybridized, highly deshielded internal alkene carbon.
C1'', C2'' Terminal Vinyl CH 2​ ~ 113.5sp 2 hybridized terminal alkene carbon, more shielded than internal.

Stereochemical Validation via 2D NMR Logic

The assignment of the (1S,2S) absolute configuration relies heavily on the logical integration of 2D NMR data.

  • COSY Logic: The resonance at δ 2.50-2.70 ppm shows cross-peaks with both the ring methylenes ( δ 1.50-1.90 ppm) and the internal vinyl protons ( δ 5.70-5.90 ppm). This confirms the C1/C2 protons sit at the junction of the ring and the double bonds.

  • NOESY Logic: In cis-1,2-divinylcyclobutane, the two internal vinyl protons and the C1/C2 protons are on the same face of the ring, leading to strong NOE cross-peaks. In the trans-(1S,2S) isomer, the vinyl groups are on opposite faces (pseudo-axial/pseudo-equatorial in the puckered cyclobutane conformation), minimizing through-space NOE interactions between the two vinyl groups, thus definitively confirming the trans relative stereochemistry.

NMR_Logic H1_H2 H1/H2 Methine Protons (δ 2.5 - 2.7) H3_H4 H3/H4 Methylene Protons (δ 1.5 - 1.9) H1_H2->H3_H4 COSY (Vicinal) Vinyl_CH Vinyl Internal Protons (δ 5.7 - 5.9) H1_H2->Vinyl_CH COSY (Vicinal) Vinyl_CH2 Vinyl Terminal Protons (δ 4.8 - 5.0) H1_H2->Vinyl_CH2 HMBC (3-bond) C1_C2 C1/C2 Carbons (~43 ppm) H1_H2->C1_C2 HSQC (1-bond) C3_C4 C3/C4 Carbons (~27 ppm) H3_H4->C3_C4 HSQC (1-bond) Vinyl_CH->Vinyl_CH2 COSY (Vicinal)

Logical correlation network of 2D NMR (COSY, HSQC, HMBC) for structural elucidation.

Mechanistic Relevance: The Cope Rearrangement

The structural assignment of (1S,2S)-1,2-bis(ethenyl)cyclobutane is not merely an academic exercise; it is fundamental to tracking pericyclic reaction kinetics. The thermal rearrangement of cis- and trans-1,2-divinylcyclobutane to 1,5-cyclooctadiene serves as an unambiguous example of stereochemical divergence.

While the cis isomer undergoes a facile, concerted Cope rearrangement accelerated by pressure (negative volume of activation, ΔV‡=−14.1 cm 3 mol −1 ), the trans isomer is 3 ( ΔV‡=+4.1 cm 3 mol −1 )[3]. This positive volume of activation indicates that the trans isomer must proceed via a homolytic-colligative diradical pathway or a highly strained, non-concerted transition state. Accurate NMR tracking of the vinyl proton resonances ( δ 4.8-5.9 ppm) allows researchers to monitor these kinetic differences in real-time, validating the underlying reaction mechanisms.

References

  • Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene - journals.co.za - 2

  • A Non-Cope among the Cope Rearrangements of 1,3,4,6-Tetraphenylhexa-1,5-dienes - acs.org - 3

  • 1,2-Dimethylcyclobutane|C6H12|Research Chemical - Benchchem - 1

Sources

Foundational

Activation Energy Calculations for (1S,2S)-1,2-Bis(ethenyl)cyclobutane: A Mechanistic and Computational Guide

Executive Summary The thermal rearrangement of 1,2-divinylcyclobutanes represents a cornerstone model in physical organic chemistry, providing profound insights into pericyclic reactions and diradical intermediates. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal rearrangement of 1,2-divinylcyclobutanes represents a cornerstone model in physical organic chemistry, providing profound insights into pericyclic reactions and diradical intermediates. While the cis-isomer undergoes a classic, low-energy concerted Cope rearrangement, the trans-isomer—specifically (1S,2S)-1,2-bis(ethenyl)cyclobutane —is geometrically prohibited from adopting the requisite transition state. Consequently, it must traverse a significantly higher-energy biradical pathway.

This whitepaper provides an in-depth technical analysis of the activation energy ( Ea​ ) calculations for (1S,2S)-1,2-bis(ethenyl)cyclobutane. Designed for computational chemists and drug development professionals synthesizing complex cyclooctanoid scaffolds, this guide dissects the mechanistic causality, computational workflows, and experimental validation protocols required to accurately quantify these energetic barriers.

The Mechanistic Imperative: Concerted vs. Diradical Pathways

The stereochemistry of the cyclobutane ring dictates the fundamental reaction mechanism. In cis-1,2-divinylcyclobutane, the proximity of the vinyl groups allows for a highly efficient, concerted [3,3]-sigmatropic (Cope) rearrangement via a boat-like or chair-like transition state. This concerted pathway is characterized by an experimentally derived activation energy of approximately 24.0 kcal/mol[1].

Conversely, the trans-diaxial or trans-diequatorial positioning of the vinyl groups in (1S,2S)-1,2-bis(ethenyl)cyclobutane prevents the orbital overlap necessary for a synchronous [3,3]-shift[2]. Thermal activation instead forces the homolytic cleavage of the C1-C2 bond, generating an octa-1,7-diene-3,6-diyl diradical intermediate. This diradical is stabilized by dual allylic resonance, yet the barrier to its formation is substantially higher, typically requiring an activation energy of ~33.5 kcal/mol[3].

Because the diradical intermediate is long-lived enough to undergo bond rotation, the optically active (1S,2S) starting material undergoes competitive racemization, fragmentation into 1,3-butadiene, and epimerization to the cis-isomer (which subsequently collapses into 1,5-cyclooctadiene)[4].

MechanisticPathways Trans (1S,2S)-1,2-bis(ethenyl)cyclobutane (trans-isomer) Diradical Octa-1,7-diene-3,6-diyl Diradical Intermediate Trans->Diradical Homolytic Cleavage Ea ~33.5 kcal/mol Cis cis-1,2-divinylcyclobutane (Transient) Diradical->Cis Bond Rotation (Epimerization) VCH 4-Vinylcyclohexene (Rearrangement) Diradical->VCH Asymmetric Closure Butadiene 1,3-Butadiene (Fragmentation) Diradical->Butadiene C3-C4 Cleavage COD 1,5-Cyclooctadiene (Cope Product) Cis->COD Concerted [3,3]-Shift Ea ~24.0 kcal/mol

Reaction pathways of (1S,2S)-1,2-bis(ethenyl)cyclobutane via a diradical intermediate.

Quantitative Energetics Data

The energetic dichotomy between the cis and trans isomers highlights the profound impact of orbital symmetry on reaction kinetics. The table below synthesizes the activation energies derived from both empirical shock-tube kinetics and high-level ab initio calculations.

Molecule / StereoisomerPrimary Reaction PathwayExperimental Ea​ (kcal/mol)Computational Ea​ (kcal/mol)Primary Terminal Product(s)
cis-1,2-divinylcyclobutaneConcerted Cope Rearrangement24.0 ± 0.524.2 - 25.0 (UB3LYP)1,5-Cyclooctadiene
(1S,2S)-1,2-bis(ethenyl)cyclobutane Homolytic Diradical Cleavage33.5 - 34.8~34.2 (CASSCF)Racemate, 1,3-Butadiene, 4-VCH

Computational Protocol: Multireference Ea​ Calculations

Calculating the activation energy for (1S,2S)-1,2-bis(ethenyl)cyclobutane is computationally demanding. Standard restricted Density Functional Theory (DFT) forces electrons into paired molecular orbitals, failing catastrophically when describing the open-shell singlet nature of the octa-1,7-diene-3,6-diyl diradical[5]. To achieve scientific integrity, a multireference approach must be utilized.

Step-by-Step Computational Workflow
  • Conformational Sampling: Execute a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the (1S,2S) isomer. Causality: The vinyl groups can adopt multiple rotational states, and identifying the global minimum is prerequisite for accurate baseline energy ( ΔGreactant​ ).

  • Broken-Symmetry UDFT Optimization: Perform a transition state (TS) geometry optimization using Unrestricted B3LYP/6-31G(d). Use the guess=mix keyword to break spatial symmetry, allowing α and β electrons to localize independently on C3 and C6[5].

  • Frequency Verification: Run a vibrational frequency calculation on the optimized TS structure. Self-Validation: The calculation must yield exactly one imaginary frequency (a negative eigenvalue) corresponding to the C1-C2 bond cleavage vector. Zero imaginary frequencies indicate a local minimum, while two or more indicate a higher-order saddle point.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation. Self-Validation: The IRC mathematically traces the reaction path downhill from the TS in both directions. This ensures the computed saddle point strictly connects the (1S,2S) reactant to the specific diradical intermediate, preventing the accidental optimization of a spurious TS.

  • CASSCF Refinement: Perform a Single-Point Energy calculation using Complete Active Space Self-Consistent Field (CASSCF) theory (e.g., CAS(4,4) or CASPT2) on the UDFT geometry. Causality: CASSCF accounts for the static electron correlation inherent in diradicals by allowing electrons to distribute across multiple active orbitals, yielding a highly accurate electronic energy barrier ( Ea​ ).

ComputationalWorkflow Step1 1. Conformational Sampling (Molecular Mechanics) Step2 2. Broken-Symmetry UDFT (UB3LYP/6-31G*) Step1->Step2 Step3 3. Transition State Optimization (Saddle Point Location) Step2->Step3 Step4 4. IRC Calculation (Pathway Verification) Step3->Step4 Step5 5. CASSCF Single-Point Energy (Multireference Correction) Step4->Step5

Step-by-step computational workflow for determining biradical transition state energetics.

Experimental Validation Protocol: Gas-Phase Kinetics

To ground the computational models in physical reality, the activation energy must be validated via gas-phase pyrolysis. The following protocol utilizes shock-tube kinetics to isolate the unimolecular fragmentation of the (1S,2S) isomer[6].

Step-by-Step Experimental Workflow
  • Sample Preparation: Synthesize and purify (1S,2S)-1,2-bis(ethenyl)cyclobutane to >99% enantiomeric excess (ee) using preparative chiral HPLC.

  • Reactor Loading: Introduce the sample into a high-vacuum static reactor or shock-tube apparatus. Causality: The sample must be heavily diluted in an inert carrier gas (e.g., Argon) at low pressures to prevent bimolecular collisions, ensuring strictly unimolecular, first-order kinetics.

  • Thermal Activation: Subject the sample to isothermal heating across a precise temperature gradient (e.g., 150 °C to 300 °C).

  • Quenching and Sampling: Rapidly quench the reaction mixture at predefined microsecond/millisecond intervals using a cold trap to instantly halt diradical propagation.

  • Chromatographic Analysis: Analyze the quenched effluent via chiral Gas Chromatography-Mass Spectrometry (GC-MS). Causality: Chiral GC-MS is required to quantify the decay of the (1S,2S) reactant against the appearance of the racemized (1R,2R) isomer, confirming the lifespan of the diradical intermediate prior to fragmentation into 1,3-butadiene or rearrangement to 4-vinylcyclohexene.

  • Arrhenius Derivation: Plot the natural logarithm of the rate constant ( ln(k) ) versus the inverse of temperature ( 1/T ). Self-Validation: The linearity of the Arrhenius plot ( R2>0.99 ) serves as an internal validation that the reaction remains strictly first-order across the tested temperature gradient. The slope of this regression yields −Ea​/R , providing the empirical activation energy.

Conclusion

The activation energy calculation for (1S,2S)-1,2-bis(ethenyl)cyclobutane is an exercise in managing multireference electronic states. Because the molecule is sterically locked out of the concerted Cope rearrangement pathway, it must surmount a ~33.5 kcal/mol barrier to form a diradical intermediate. By employing a self-validating workflow combining UDFT geometry optimization, IRC pathway verification, and CASSCF energy refinement, researchers can accurately model these complex energy landscapes. This rigorous approach is highly applicable for drug development professionals engineering strained ring systems or utilizing sigmatropic rearrangements in the total synthesis of complex active pharmaceutical ingredients (APIs).

References

  • Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Non-Cope among the Cope Rearrangements of 1,3,4,6-Tetraphenylhexa-1,5-dienes. ACS Publications.[Link]

  • Cope rearrangement. Grokipedia. [Link]

  • Transition structures and energetics for the Cope rearrangement of cis-1,2-divinylcyclobutane: an ab initio study. ResearchGate.[Link]

  • Thermal [1,3] Carbon Sigmatropic Rearrangements of Vinylcyclobutanes. Accounts of Chemical Research - ACS Publications.[Link]

  • Thermal Reactions of anti- and syn-Dispiro[5.0.5.2]tetradeca-1,8-dienes: Stereomutation and Fragmentation to 3-Methylenecyclohexenes. Entropy-Dictated Product Ratios from Diradical Intermediates? Journal of the American Chemical Society.[Link]

Sources

Exploratory

The Electronic Structure and Mechanistic Dynamics of (1S,2S)-1,2-Bis(ethenyl)cyclobutane: A Comprehensive Guide

Executive Summary (1S,2S)-1,2-bis(ethenyl)cyclobutane, commonly referred to as (+)-trans-1,2-divinylcyclobutane, represents a classic and complex substrate in physical organic chemistry. Its electronic structure is defin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (1S,2S)-1,2-bis(ethenyl)cyclobutane, commonly referred to as (+)-trans-1,2-divinylcyclobutane, represents a classic and complex substrate in physical organic chemistry. Its electronic structure is defined by the interplay between the highly strained cyclobutane σ-framework and the π-systems of the ethenyl substituents. Unlike its cis counterpart, which undergoes a facile, concerted Cope rearrangement, the trans isomer is sterically locked. This structural constraint forces it to traverse a high-energy diradical potential energy surface to react. This guide dissects the electronic structure, orbital interactions, and diradical transition states of (1S,2S)-1,2-bis(ethenyl)cyclobutane, providing actionable experimental and computational protocols for researchers.

Core Electronic Structure & Orbital Interactions

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain, primarily due to angle strain (internal angles of ~90° vs. the ideal 109.5° for sp³ carbons) and torsional strain. The C-C bonds in cyclobutane are not standard σ-bonds; they are "bent bonds" constructed from Walsh-type orbitals, which possess significant π-character.

In the (1S,2S) configuration, the two ethenyl (vinyl) groups are situated trans to one another. Depending on the puckering of the cyclobutane ring (which rapidly interconverts between folded conformations), the ethenyl groups occupy pseudo-equatorial or pseudo-axial positions.

  • Orbital Overlap: There is no direct through-bond conjugation between the two π-systems in the ground state. However, the ethenyl π-orbitals can undergo hyperconjugation with the Walsh orbitals of the cyclobutane ring.

  • Stereoelectronic Constraints: The trans relationship prevents the two vinyl groups from adopting the required "boat-like" or "chair-like" proximity necessary for a concerted [3,3]-sigmatropic shift (Cope rearrangement). The spatial distance between the terminal vinylic carbons is simply too large for effective orbital overlap.

The Diradical Potential Energy Surface

Because a concerted pathway is forbidden by orbital symmetry and steric constraints, the thermal activation of (1S,2S)-1,2-bis(ethenyl)cyclobutane proceeds via homolytic cleavage of the C1-C2 bond[1]. This generates a 1,4-divinyltetramethylene diradical intermediate[2].

The electronic structure of this diradical is multiconfigurational. The unpaired electrons are highly delocalized into the adjacent vinyl groups, creating two resonance-stabilized allylic radical systems. The potential energy surface of this intermediate is "corrugated," featuring distinct trans-trans, cis-trans, and cis-cis conformational valleys[2].

From the diradical intermediate, several pathways diverge:

  • Epimerization: Bond rotation and ring closure yield cis-1,2-divinylcyclobutane.

  • Racemization: Reclosure can regenerate the trans isomer, leading to the racemization of the optically active (1S,2S) starting material[1].

  • Alternative Cyclization: Closure between C1 and C6 yields 4-vinylcyclohexene[1],[2].

Once the cis isomer is formed, it rapidly undergoes a concerted Cope rearrangement to form 1,5-cyclooctadiene (COD)[3],[4].

MechanisticPathway A (1S,2S)-trans-1,2-DVCB B 1,4-Divinyltetramethylene Diradical A->B Homolytic Cleavage (Rate-Limiting) C cis-1,2-DVCB B->C Bond Rotation & Closure D 4-Vinylcyclohexene (Byproduct) B->D C1-C6 Closure F Racemic trans-1,2-DVCB B->F Racemization E 1,5-Cyclooctadiene (COD) C->E Concerted Cope Rearrangement

Figure 1: Mechanistic divergence of (1S,2S)-DVCB via a diradical intermediate.

Quantitative Energetics

The transition states for these rearrangements have been extensively mapped using Density Functional Theory (DFT)[4],[2]. The table below summarizes the activation barriers for the various pathways.

ReactantPathway / Transition StateActivation Energy (ΔG‡, kcal/mol)Primary Product
cis-1,2-DVCBConcerted Cope (Endo-boatlike)25.0cis,cis-1,5-Cyclooctadiene
cis-1,2-DVCBConcerted Cope (Chairlike)26.9cis,trans-1,5-Cyclooctadiene
cis-1,2-DVCBConcerted Cope (Exo-boatlike)31.4trans,trans-1,5-Cyclooctadiene
trans-1,2-DVCBHomolytic Cleavage (Diradical)~35.0 - 38.01,4-Divinyltetramethylene

Data synthesized from DFT studies at the (U)B3LYP/6-31G* and BPW91/6-311+G** levels[4],[2].

Experimental & Computational Protocols

To rigorously validate the electronic structure and reactivity of (1S,2S)-1,2-bis(ethenyl)cyclobutane, a dual-pronged approach utilizing Broken-Symmetry DFT and Gas-Phase Photoelectron Spectroscopy (PES) is required.

Causality in Protocol Design: Standard restricted DFT (RHF/RB3LYP) forces electrons into paired spatial orbitals, which artificially elevates the energy of diradical states. Unrestricted (broken-symmetry) DFT allows α and β electrons to localize on different carbon atoms, accurately capturing the multireference character of the 1,4-divinyltetramethylene diradical. Gas-Phase PES is chosen because it measures vertical ionization energies, which, via Koopmans' theorem, directly correlate to the energies of the highest occupied molecular orbitals (HOMO). This allows us to empirically map the hyperconjugation between the vinyl π-systems and the cyclobutane Walsh orbitals.

  • Initial Geometry Optimization: Build the (1S,2S)-1,2-bis(ethenyl)cyclobutane molecule in a standard computational suite (e.g., Gaussian). Perform a ground-state geometry optimization using the B3LYP functional and a 6-311+G(d,p) basis set.

  • Coordinate Driving: Perform a relaxed potential energy surface (PES) scan by systematically elongating the C1-C2 bond from 1.55 Å to 2.80 Å in increments of 0.05 Å.

  • Wavefunction Instability Testing: At the elongated geometries, test the stability of the restricted wavefunction (stable=opt). The wavefunction will exhibit an internal instability, indicating the onset of diradical character.

  • Broken-Symmetry Optimization: Re-optimize the diradical geometries using Unrestricted DFT (UB3LYP). Use the Guess=Mix keyword to destroy α/β spatial symmetry, allowing the unpaired electrons to localize on the allylic termini.

  • Spin Contamination Check: Verify that the expectation value of the spin operator ⟨S2⟩ is approximately 1.0 for the singlet diradical (a mix of pure singlet and triplet states). Perform spin-projection corrections to obtain the true singlet diradical energy.

  • Sample Preparation: Synthesize enantiopure (1S,2S)-1,2-bis(ethenyl)cyclobutane. Ensure high purity (>99% ee) via chiral GC to prevent spectral contamination from the cis isomer or rearrangement products (COD, 4-vinylcyclohexene).

  • Vaporization: Introduce the sample into the PES spectrometer chamber via a heated inlet system. Maintain the temperature strictly below 80 °C to prevent premature thermal rearrangement[1].

  • Ionization: Irradiate the gas-phase sample with a Helium I (21.22 eV) UV source.

  • Data Acquisition: Record the kinetic energy of the ejected photoelectrons. Calculate the vertical ionization energies (IE) using the relationship: IE=hν−Ek​ .

  • Orbital Assignment: Correlate the lowest ionization bands (typically between 8.5 eV and 10.0 eV) to the ionization of the vinyl π-orbitals and the highest-lying cyclobutane Walsh orbitals. Compare these experimental values to the calculated orbital energies from Protocol 1 to validate the extent of hyperconjugation.

ExperimentalWorkflow S1 Synthesize (1S,2S)-DVCB (Enantiopure) S2 Gas-Phase Photoelectron Spectroscopy (PES) S1->S2 Vaporize <80°C S3 Broken-Symmetry DFT (UB3LYP/6-311+G**) S1->S3 Input Coordinates S4 Map Walsh Orbital Interactions S2->S4 Extract IE S3->S4 Extract HOMO/LUMO S5 Correlate Ionization Potentials with TS Energy S4->S5 Validate Model

Figure 2: Integrated experimental and computational workflow for electronic structure validation.

References

  • Hammond, G. S., Liu, R. S. H., & Turro, N. J. "Multiplicity of Mechanisms in the Cope Rearrangement." Journal of the American Chemical Society.1

  • Berson, J. A., & Dervan, P. B. "Rearrangement of trans-1,2-divinylcyclobutane and the energy surface of the dimers of butadiene." Journal of the American Chemical Society. 3

  • Özkan, İ., & Zora, M. "Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study." The Journal of Organic Chemistry, 2003. 4

  • "The Three Corrugated Surfaces of 1,4-Divinyltetramethylene Diradical Intermediates and Their Connections to 1,2-Divinylcyclobutane, 4-Vinylcyclohexene, 1,5-Cyclooctadiene, and Two Butadienes." The Journal of Organic Chemistry, 2005. 2

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Foundational

A Technical Guide to the Crystal Structure Analysis of (1S,2S)-1,2-bis(ethenyl)cyclobutane Derivatives

Introduction: The Structural Significance of Chiral Cyclobutanes In the landscape of medicinal chemistry and materials science, four-membered carbocycles are highly sought-after structural motifs.[1] Their inherent ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Chiral Cyclobutanes

In the landscape of medicinal chemistry and materials science, four-membered carbocycles are highly sought-after structural motifs.[1] Their inherent ring strain provides unique conformational constraints and reactivity, making them valuable building blocks in organic synthesis.[2] Chiral cyclobutanes, in particular, are core subunits in numerous natural products and pharmaceutical agents.[2][3] The (1S,2S)-1,2-bis(ethenyl)cyclobutane core represents a pivotal chiral scaffold, often accessible through stereocontrolled [2+2] photocycloaddition of 1,3-butadiene derivatives.[4][5][6] The precise three-dimensional arrangement of atoms in these molecules—their crystal structure—dictates their physical properties, biological activity, and solid-state behavior.

This guide serves as an in-depth technical framework for researchers, crystallographers, and drug development professionals. It outlines the complete workflow for the single-crystal X-ray diffraction (SCXRD) analysis of (1S,2S)-1,2-bis(ethenyl)cyclobutane derivatives. Moving beyond a simple recitation of steps, this document provides field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation, from producing high-quality crystals to the final stages of data interpretation and validation.

Part I: From Solution to Solid - The Crystallization Imperative

The primary bottleneck in any crystallographic study is the generation of a single crystal of sufficient size and quality.[7][8] For small organic molecules like cyclobutane derivatives, which may lack strong hydrogen bonding donors or acceptors, this can be particularly challenging. The goal is to coax molecules from a disordered state in solution into a highly ordered, three-dimensional lattice.

Causality in Crystallization: The Role of the Solvent System

The choice of solvent is the most critical variable. It is not merely a medium for dissolution but an active participant in the crystallization process. An ideal solvent system should exhibit moderate solubility for the target compound—too high, and the supersaturation required for nucleation is never reached; too low, and insufficient material is available for crystal growth. The solvent's polarity influences which intermolecular interactions are favored during packing, while its volatility dictates the rate of supersaturation.

Experimental Protocol: Slow Evaporation for Initial Screening
  • Solvent Selection: Screen a range of solvents with varying polarities and boiling points (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Solution Preparation: Prepare a near-saturated solution of the purified cyclobutane derivative in a chosen solvent at room temperature. Use a small, clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap, and pierce it with one or two small holes using a needle. This slows the evaporation rate, preventing rapid precipitation and promoting the growth of fewer, larger crystals.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) and allow it to stand undisturbed.

  • Monitoring: Observe the vial daily for the formation of single crystals. This process can take anywhere from a day to several weeks.

If initial screens fail, advanced techniques such as vapor diffusion (liquid-liquid or liquid-vapor) or microbatch under-oil crystallization should be employed to explore a wider range of thermodynamic conditions.[8]

Part II: The Single-Crystal X-ray Diffraction (SCXRD) Workflow

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[9][10] It provides unambiguous information on bond lengths, angles, connectivity, conformational preferences, and absolute stereochemistry.[11]

SCXRD_Workflow cluster_Experiment Experimental Phase cluster_Computation Computational Phase cluster_Analysis Analysis & Validation Crystal 1. Crystal Selection & Mounting DataCollection 2. X-ray Data Collection Crystal->DataCollection On Diffractometer DataReduction 3. Data Reduction DataCollection->DataReduction Raw Images StructureSolution 4. Structure Solution (Phase Problem) DataReduction->StructureSolution Reflection File (hkl) Refinement 5. Structure Refinement StructureSolution->Refinement Initial Model Validation 6. Structure Validation (checkCIF) Refinement->Validation Final Model (CIF) Analysis 7. Structural Analysis Validation->Analysis Validated Structure Hirshfeld_Concept cluster_Crystal Crystal Environment cluster_Analysis Analysis Tools Molecule Central Molecule (Pro-molecule) Neighbor1 Neighboring Molecule Neighbor2 Neighboring Molecule Neighbor3 Neighboring Molecule HS Hirshfeld Surface Uniquely partitions space Molecule->HS Generates FP 2D Fingerprint Plot Quantifies contact types (e.g., H...H, C-H...π) HS->FP Summarized by

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Exploratory

Biosynthetic and Mechanistic Trajectories of (1S,2S)-1,2-bis(ethenyl)cyclobutane: Pericyclases, Stereocontrol, and Sigmatropic Rearrangements

Executive Summary The biosynthesis of complex polycyclic natural products from linear conjugated polyenes relies heavily on nature’s ability to catalyze pericyclic reactions with exquisite stereocontrol. At the heart of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biosynthesis of complex polycyclic natural products from linear conjugated polyenes relies heavily on nature’s ability to catalyze pericyclic reactions with exquisite stereocontrol. At the heart of many of these pathways lies a transient, highly strained intermediate: 1,2-bis(ethenyl)cyclobutane (commonly known as 1,2-divinylcyclobutane). While the (1R,2S)-cis isomer is well-documented for its facile concerted Cope rearrangement into cyclooctadiene scaffolds, the (1S,2S)-trans enantiomer presents a profound mechanistic barrier. This whitepaper provides an in-depth technical analysis of the biosynthetic pathways involving (1S,2S)-1,2-bis(ethenyl)cyclobutane, exploring the orbital symmetry constraints that govern its reactivity, the diradical pathways it undergoes, and the recently discovered class of enzymes—pericyclases—that dictate its fate[1].

Mechanistic Causality: The Stereochemical Barrier of the (1S,2S) Isomer

To understand the biosynthetic utility of 1,2-bis(ethenyl)cyclobutane, one must first analyze the thermodynamic and kinetic causality dictated by its stereochemistry. The thermal rearrangement of these molecules is a classic study in orbital symmetry and transition state geometry[2].

The Concerted vs. Diradical Dichotomy

The (1R,2S)-cis isomer undergoes a classic [3,3]-sigmatropic shift (Cope rearrangement). Because the vinyl groups are syn-periplanar, the molecule easily adopts the highly ordered, endo-boat-like transition state required for a concerted mechanism[3]. This results in a low activation energy ( Ea​≈23.1 kcal/mol) and yields 1,5-cyclooctadiene derivatives almost exclusively[2].

Conversely, the (1S,2S)-trans isomer is geometrically prohibited from achieving this concerted transition state without severe steric clash and loss of orbital overlap. Instead, the thermal rearrangement of (1S,2S)-1,2-bis(ethenyl)cyclobutane is forced through a stepwise, homolytic cleavage of the C1-C2 bond[2].

  • Cleavage: The cyclobutane ring opens to form a resonance-stabilized bis-allylic diradical intermediate.

  • Recombination: The diradical rapidly recombines, primarily yielding 4-vinylcyclohexene (~70%) via a [3,3] closure, alongside minor amounts of 1,5-cyclooctadiene (~25%) and fragmented butadiene[2],[4].

This fundamental difference in activation entropy ( ΔS‡ )—negative for the highly ordered cis transition state, and positive for the loose trans diradical—explains why nature must exert strict enzymatic control over polyene cyclization to avoid kinetic traps.

Quantitative Thermodynamic Parameters

The table below summarizes the energetic divergence between the stereoisomers, highlighting the energetic cost of the (1S,2S) diradical pathway[3],[2].

Parameter(1R,2S)-cis Isomer(1S,2S)-trans Isomer
Reaction Mechanism Concerted [3,3]-Sigmatropic ShiftStepwise Homolytic Cleavage
Activation Energy ( Ea​ ) ~23.1 kcal/mol~34.8 kcal/mol
Log A (Frequency Factor) 10.714.3
Entropy of Activation ( ΔS‡ ) Negative (Highly ordered TS)Positive (Loose diradical TS)
Primary Scaffold Yield 1,5-Cyclooctadiene (>99%)4-Vinylcyclohexene (~70%)

Enzymatic Subjugation: The Role of Pericyclases

Until recently, the enzymatic control of electrocyclizations in nature was poorly understood. The discovery of pericyclases —enzymes that catalyze pericyclic reactions—has illuminated how linear polyenes are morphed into specific polycyclic scaffolds[1].

In the biosynthesis of compounds like (-)-PF1018 and the Bruenes, a linear conjugated octaene or nonaene (synthesized by a PKS-NRPS assembly line) undergoes a tandem 8π-6π-electrocyclization[5]. Enzymes such as PfB and BruB act as multifunctional isomerase/pericyclases. They first facilitate the E-to-Z isomerization of the polyene, folding it into a reactive conformation[6].

Crucially, BruB controls the stereochemical outcome of the subsequent electrocyclization to generate a specific 1,2-bis(ethenyl)cyclobutane intermediate. If the enzyme's active site enforces the formation of the (1S,2S) geometry, the pathway is committed to a diradical recombination trajectory (yielding cyclohexene derivatives). If it enforces the cis geometry, it primes the molecule for a rapid, concerted Cope rearrangement into a cyclooctadiene[1],[5].

PathwayDivergence cluster_Stereo Stereochemical Divergence via Pericyclase Polyene Conjugated Polyene Precursor (PKS-NRPS Derived) CisIsomer (1R,2S)-cis-Isomer Polyene->CisIsomer Enzymatic Control (e.g., BruB) TransIsomer (1S,2S)-trans-Isomer Polyene->TransIsomer Enzymatic Control CisProduct 1,5-Cyclooctadiene Scaffold (Concerted Cope) CisIsomer->CisProduct [3,3]-Sigmatropic Shift (Ea ~23 kcal/mol) Diradical Bis-allylic Diradical Intermediate TransIsomer->Diradical Homolytic Cleavage (Ea ~35 kcal/mol) TransProduct1 4-Vinylcyclohexene Scaffold (Major Recombination) Diradical->TransProduct1 Diradical Collapse

Fig 1. Pathway divergence of 1,2-bis(ethenyl)cyclobutane stereoisomers via pericyclases.

Experimental Workflows for Biosynthetic Validation

To definitively prove that an enzyme dictates the formation and subsequent rearrangement of a (1S,2S)-1,2-bis(ethenyl)cyclobutane intermediate, researchers must employ self-validating experimental systems. The following protocols detail the heterologous expression and in vitro reconstitution required to isolate these transient kinetics.

Protocol 1: Heterologous Expression and Metabolite Profiling

This protocol establishes the in vivo causality of the pericyclase gene by expressing it alongside its PKS-NRPS polyene producer in a clean host background.

  • Vector Construction: Clone the PKS-NRPS gene (e.g., bruA) and the putative pericyclase gene (e.g., bruB) into a fungal expression vector (e.g., pYTR) under the control of constitutive promoters (like gpdA).

  • Host Transformation: Transform the vectors into Aspergillus nidulans A1145 via PEG-mediated protoplast fusion. Causality Check: Create a control strain lacking the pericyclase gene (bruB-dropout) to observe the uncatalyzed, thermal degradation products of the polyene.

  • Cultivation: Culture the transformants in CD-ST medium at 28°C for 5 days. This specific medium induces high levels of secondary metabolite production, ensuring sufficient titers of the intermediate.

  • Extraction & LC-MS: Extract the culture broth with ethyl acetate, dry over anhydrous Na2​SO4​ , and analyze via high-resolution LC-MS. The presence of specific cyclooctadiene or vinylcyclohexene scaffolds in the dual-expression strain, absent in the dropout strain, confirms enzymatic stereocontrol.

Protocol 2: In Vitro Enzymatic Reconstitution & Trapping

To prove that the rearrangement is not merely a spontaneous thermal event following enzymatic polyene release, the reaction must be reconstituted in vitro.

  • Enzyme Purification: Express the pericyclase (BruB) in E. coli BL21(DE3) with an N-terminal His-tag. Purify via Ni-NTA affinity chromatography.

  • Substrate Incubation: Incubate 1 mM of the purified linear polyene precursor with 100 µM of the pericyclase in 50 mM Tris-HCl buffer (pH 7.5) at 25°C. Self-Validating Control: Run a parallel reaction using heat-denatured enzyme (boiled for 10 mins).

  • Kinetic Quenching: At precise time intervals (e.g., 5, 15, 30, 60 mins), quench the reaction by adding an equal volume of ice-cold methanol. Causality: Methanol instantly precipitates the enzyme, halting the reaction and allowing the trapping of the transient (1S,2S)-1,2-bis(ethenyl)cyclobutane intermediate before it undergoes thermal diradical collapse.

  • Analysis: Centrifuge to remove denatured protein and analyze the supernatant via chiral HPLC and NMR to confirm the (1S,2S) stereochemistry of the trapped intermediate.

ExperimentalWorkflow Step1 Step 1 Genomic Mining & Vector Assembly Step2 Step 2 Heterologous Expression (A. nidulans) Step1->Step2 Step3 Step 3 In Vitro Enzymatic Reconstitution Step2->Step3 Step4 Step 4 Kinetic Quenching & Chiral LC-MS Step3->Step4

Fig 2. Experimental workflow for the discovery and characterization of pericyclases.

Implications for Drug Development

The discovery of enzymes capable of navigating the high-energy diradical pathways of (1S,2S)-1,2-bis(ethenyl)cyclobutane has profound implications for medicinal chemistry. The cyclobutane ring is a highly valued scaffold in drug design, offering conformational restriction that enhances target binding affinity and metabolic stability (the "escape from flatland" paradigm).

By leveraging engineered pericyclases, drug development professionals can biocatalytically synthesize complex, highly strained vinylcyclohexene and cyclooctadiene pharmacophores that are notoriously difficult to construct via traditional synthetic organic chemistry due to the extreme temperatures required for uncatalyzed diradical rearrangements.

References

  • Niwa, K., Ohashi, M., Xie, K., Chiang, C.-Y., Jamieson, C. S., Sato, M., Watanabe, K., Liu, F., Houk, K. N., & Tang, Y. (2023). Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions. Journal of the American Chemical Society, 145(25), 13520–13525.[Link]

  • Hammond, G. S., & DeBoer, C. D. (1964). Multiplicity of Mechanisms in the Cope Rearrangement. Journal of the American Chemical Society, 86(5), 899–902.[Link]

  • Berson, J. A., & Dervan, P. B. (1973). Rearrangement of trans-1,2-divinylcyclobutane and the energy surface of the dimers of butadiene. Journal of the American Chemical Society, 95(1), 267–268.[Link]

  • Özkan, İ., & Zora, M. (2003). Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study. The Journal of Organic Chemistry, 68(25), 9635–9642.[Link]

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Introduction & Mechanistic Rationale (1S,2S)-1,2-Bis(ethenyl)cyclobutane (commonly referred to as trans-1,2-divinylcyclobutane) is a highly versatile chiral building block used in the synthesis of complex polycyclic natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(1S,2S)-1,2-Bis(ethenyl)cyclobutane (commonly referred to as trans-1,2-divinylcyclobutane) is a highly versatile chiral building block used in the synthesis of complex polycyclic natural products and as a rigid chiral ligand scaffold in transition-metal catalysis.

Unlike its cis-counterpart, which rapidly undergoes a spontaneous thermal [3,3]-sigmatropic (Cope) rearrangement to 1,5-cyclooctadiene at temperatures as low as 11 °C [4], the trans-(1S,2S) isomer is kinetically stable at room temperature. This stability arises because the trans-configuration cannot easily adopt the required endo-boatlike transition state for the concerted Cope rearrangement without prohibitive ring strain [4].

Achieving high enantiomeric excess (ee) for the (1S,2S) isomer via direct asymmetric [2+2] cycloaddition remains challenging due to competing diene oligomerization pathways [2]. Therefore, the most reliable, scalable, and self-validating protocol relies on the classical resolution of trans-cyclobutane-1,2-dicarboxylic acid, followed by a robust three-step functional group interconversion (Reduction → Oxidation → Wittig Olefination) [1][3].

Experimental Workflows

Protocol 1: Resolution of Racemic trans-Cyclobutane-1,2-dicarboxylic acid

Causality & Insight: We utilize quinine as the chiral resolving agent. Quinine selectively forms a less soluble diastereomeric salt with the (1S,2S)-enantiomer in aqueous ethanol. Multiple recrystallizations systematically enrich the diastereomeric purity, acting as a self-validating purification step where the optical rotation of the liberated acid confirms the ee [1][3].

Step-by-Step Methodology:

  • Suspend racemic trans-cyclobutane-1,2-dicarboxylic acid (1.0 equiv) and quinine (1.0 equiv) in a 1:1 mixture of absolute ethanol and distilled water.

  • Heat the mixture to reflux until a homogenous solution is obtained.

  • Allow the solution to cool slowly to room temperature, then incubate at 4 °C for 24 hours to induce crystallization.

  • Filter the resulting crystals and recrystallize three times from boiling H₂O/EtOH to achieve a constant optical rotation.

  • Decompose the salt by suspending it in 2M HCl and extracting continuously with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield enantiopure (1S,2S)-cyclobutane-1,2-dicarboxylic acid (>99% ee).

Protocol 2: Reduction to (1S,2S)-1,2-Bis(hydroxymethyl)cyclobutane

Causality & Insight: Lithium aluminum hydride (LiAlH₄) is chosen for its powerful, irreversible reduction capabilities. The reaction is performed strictly at 0 °C to prevent ring-opening side reactions that can occur under excessive thermal stress due to the inherent strain of the cyclobutane ring.

Step-by-Step Methodology:

  • Purge a flame-dried round-bottom flask with argon and add LiAlH₄ (3.0 equiv) suspended in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the (1S,2S)-diacid from Protocol 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Warm the mixture to room temperature and stir for 12 hours.

  • Quench the reaction sequentially (Fieser method) with H₂O (x mL), 15% NaOH (x mL), and H₂O (3x mL) where x is the mass of LiAlH₄ in grams.

  • Filter the granular aluminum salts, wash with THF, and concentrate the filtrate to yield the diol.

Protocol 3: Swern Oxidation to (1S,2S)-Cyclobutane-1,2-dicarbaldehyde

Causality & Insight: Swern oxidation is strictly required here. Chromium-based oxidants (like Jones reagent) risk over-oxidation back to the carboxylic acid, while basic oxidants could trigger epimerization at the highly sensitive α -chiral centers (C1/C2). The Swern protocol operates at -78 °C, effectively freezing out any potential epimerization pathways.

Step-by-Step Methodology:

  • Add oxalyl chloride (2.4 equiv) to anhydrous CH₂Cl₂ at -78 °C under argon.

  • Add anhydrous DMSO (4.8 equiv) dropwise and stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Add a solution of (1S,2S)-1,2-bis(hydroxymethyl)cyclobutane (1.0 equiv) in CH₂Cl₂ dropwise. Stir for 45 minutes at -78 °C.

  • Add triethylamine (10.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then allow the mixture to warm to 0 °C.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Use the dialdehyde immediately in the next step due to its limited stability.

Protocol 4: Wittig Olefination to (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Causality & Insight: Methyltriphenylphosphonium bromide is deprotonated using n-Butyllithium (n-BuLi). It is critical to ensure complete consumption of the n-BuLi before adding the dialdehyde; any residual strong base will rapidly epimerize the dialdehyde to the thermodynamically more stable trans/cis mixture, destroying the enantiomeric purity.

Step-by-Step Methodology:

  • Suspend methyltriphenylphosphonium bromide (2.5 equiv) in anhydrous THF under argon and cool to 0 °C.

  • Add n-BuLi (2.4 equiv, 2.5 M in hexanes) dropwise. The solution will turn vibrant yellow, indicating ylide formation. Stir for 30 minutes.

  • Cool the ylide solution to -78 °C.

  • Add the freshly prepared (1S,2S)-cyclobutane-1,2-dicarbaldehyde (1.0 equiv) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench with water, extract with pentane (to facilitate separation from triphenylphosphine oxide), and concentrate carefully (the product is volatile).

  • Purify via flash column chromatography (100% pentane) to yield the target (1S,2S)-1,2-bis(ethenyl)cyclobutane.

Quantitative Data Summary

StepIntermediate/ProductYield (%)Enantiomeric Excess (ee)Key Reaction Condition
1(1S,2S)-Cyclobutane-1,2-dicarboxylic acid35-40%*>99%Quinine, H₂O/EtOH, 4 °C
2(1S,2S)-1,2-Bis(hydroxymethyl)cyclobutane92-95%>99%LiAlH₄, THF, 0 °C to RT
3(1S,2S)-Cyclobutane-1,2-dicarbaldehyde85-88%>99%(COCl)₂, DMSO, Et₃N, -78 °C
4(1S,2S)-1,2-Bis(ethenyl)cyclobutane70-75%>98%Ph₃PCH₃Br, n-BuLi, THF, -78 °C

*Yield is based on racemic starting material (maximum theoretical yield is 50%).

Synthetic Workflow Visualization

SynthesisWorkflow Start Racemic trans-Cyclobutane- 1,2-dicarboxylic acid Res Resolution (Quinine, H2O/EtOH) Start->Res Diacid (1S,2S)-Cyclobutane- 1,2-dicarboxylic acid (>99% ee) Res->Diacid Fractional Crystallization Red Reduction (LiAlH4, THF, 0 °C) Diacid->Red Diol (1S,2S)-1,2-Bis(hydroxymethyl) cyclobutane Red->Diol 95% Yield Ox Swern Oxidation (DMSO, (COCl)2, Et3N) Diol->Ox Dial (1S,2S)-Cyclobutane- 1,2-dicarbaldehyde Ox->Dial 88% Yield Wittig Wittig Olefination (Ph3PCH3Br, n-BuLi, THF) Dial->Wittig Product (1S,2S)-1,2-Bis(ethenyl) cyclobutane Wittig->Product 75% Yield

Workflow for the enantioselective synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane.

References

  • Lee-Ruff, E. "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis." Chemical Reviews, ACS Publications. URL: [Link]

  • Corti, V., et al. "Organocatalytic Enantioselective Thermal [4 + 4] Cycloadditions." Journal of the American Chemical Society, ACS Publications. URL: [Link]

  • Goldsworthy, L. J. "Resolution of trans-cyclobutane-1:2-dicarboxylic acid." Journal of the Chemical Society, Abstracts, Internet Archive. URL: [Link]

  • Houk, K. N., et al. "A Comparison of the Cope Rearrangements of cis-1,2-Divinylcyclopropane, cis-2,3-Divinylaziridine, cis-2,3-Divinyloxirane, cis-2,3-Divinylphosphirane, and cis-2,3-Divinylthiirane: A DFT Study." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Application

Application Note: (1S,2S)-1,2-bis(ethenyl)cyclobutane in Total Synthesis

Introduction & Mechanistic Causality The cyclobutane ring is a highly strained motif (ring strain ~26 kcal/mol) that serves as a powerful energetic spring in total synthesis. Specifically, (1S,2S)-1,2-bis(ethenyl)cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The cyclobutane ring is a highly strained motif (ring strain ~26 kcal/mol) that serves as a powerful energetic spring in total synthesis. Specifically, (1S,2S)-1,2-bis(ethenyl)cyclobutane —the chiral trans-isomer of 1,2-divinylcyclobutane—is a highly versatile precursor for the stereocontrolled construction of medium-sized rings and complex polyenes.

Unlike its cis-counterpart, which undergoes a highly facile, concerted [3,3]-sigmatropic (Cope) rearrangement at low temperatures (60–120 °C) via a highly ordered boat-like transition state 1, the (1S,2S)-trans-isomer is geometrically restricted from direct concerted rearrangement. Instead, the trans-isomer must be subjected to higher thermal activation (150–190 °C) to induce homolytic cleavage of the C1–C2 bond. This cleavage yields a bis-allyl diradical intermediate 2.

The causality of the reaction pathways hinges entirely on the fate of this diradical:

  • Epimerization-Cope Cascade: The diradical can undergo bond rotation and reclose to form the transient cis-isomer, which instantly collapses via a Cope rearrangement to yield a 1,5-cyclooctadiene (COD) derivative. This is a critical pathway for synthesizing the 8-membered carbocycles found in sesterterpenoids like Variecolin and Asteriscanolide.

  • Alternative Cyclization: The diradical can close to form 4-vinylcyclohexene (VCH).

  • Fragmentation: The diradical can fully dissociate into two molecules of 1,3-butadiene.

Understanding and controlling this energy landscape allows synthetic chemists to dictate the structural outcome.

Quantitative Data: Thermodynamic & Kinetic Landscape

To rationally design synthetic steps using 1,2-bis(ethenyl)cyclobutanes, one must compare the activation barriers and kinetic behaviors of the stereoisomers.

Table 1: Kinetic Parameters of 1,2-bis(ethenyl)cyclobutane Isomerization 3

Property / Parametercis-1,2-bis(ethenyl)cyclobutane(1S,2S)-trans-1,2-bis(ethenyl)cyclobutane
Reaction Mechanism Concerted [3,3]-Cope RearrangementStepwise (Diradical-mediated)
Transition State Ordered, endo-boatlikeUnordered, bis-allyl diradical
Activation Energy ( ΔG‡ ) ~24.0 - 25.0 kcal/mol~32.0 - 34.0 kcal/mol
Typical Reaction Temp. 60 °C – 120 °C150 °C – 190 °C
Primary Product 1,5-Cyclooctadiene (COD)1,5-COD, 4-Vinylcyclohexene, 1,3-Butadiene
Synthetic Utility Direct 8-membered ring formationMasked precursor for ROM/CM or thermal cascades

Reaction Pathway Visualization

ReactionPathway Trans (1S,2S)-1,2-bis(ethenyl)cyclobutane (Trans-isomer) Diradical Bis-allyl Diradical Intermediate Trans->Diradical Homolytic Cleavage ΔG‡ ~ 32-34 kcal/mol 150-190 °C Cis cis-1,2-bis(ethenyl)cyclobutane (Transient) Diradical->Cis Bond Rotation & Reclosure VCH 4-Vinylcyclohexene (6-membered ring) Diradical->VCH Alternative Closure Butadiene 1,3-Butadiene (Fragmentation) Diradical->Butadiene Fragmentation COD 1,5-Cyclooctadiene (8-membered ring) Cis->COD Concerted Cope Rearrangement ΔG‡ ~ 24-25 kcal/mol

Thermal reaction pathways of (1S,2S)-1,2-bis(ethenyl)cyclobutane via diradical intermediates.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded into the workflows to ensure intermediate fidelity before proceeding to subsequent, resource-intensive steps.

Protocol A: Enantioselective Synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane

Causality: Accessing the pure (1S,2S) enantiomer requires bypassing the thermodynamically favored cis-isomer. This is achieved via an enantioselective Iron-catalyzed [2+2] cycloaddition of 1,3-butadiene using a chiral pyridine(diimine) iron precatalyst 4.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, dissolve 5.0 mol% of the chiral (R,R)-pyridine(diimine) iron complex in dry toluene (0.2 M). Add 10 mol% of methylmagnesium chloride (MeMgCl, 3M in THF) to reduce the Fe(II) precatalyst to the active Fe(0) species. Stir for 15 minutes until a deep color change (typically dark green/brown) is observed.

  • Substrate Addition: Cool the reaction vessel to -20 °C. Condense 1,3-butadiene (2.0 equivalents relative to desired scale) directly into the reaction mixture using a cold finger.

  • Cycloaddition: Seal the vessel and allow it to stir at 0 °C for 16 hours.

  • Quenching & Extraction: Quench the reaction by exposing it to air and adding a 10% aqueous solution of ammonium chloride. Extract the aqueous layer with pentane (3 x 15 mL) to retain the highly volatile cyclobutane product.

  • Validation Checkpoint 1 (Stereochemical Purity): Analyze a crude aliquot via Chiral GC (e.g., Cyclosil-B column). The (1S,2S) enantiomer should elute with an enantiomeric ratio (e.r.) of >95:5.

  • Validation Checkpoint 2 (Diastereomeric Purity): Perform 1 H NMR (400 MHz, CDCl 3​ ). Confirm the trans geometry by analyzing the cyclobutane methine protons (δ 2.65 ppm); the absence of the cis methine signal (δ 3.05 ppm) validates the suppression of the [4+4] pathway.

Protocol B: Thermal Diradical-Cope Cascade to Chiral 1,5-Cyclooctadiene

Causality: To convert the (1S,2S)-precursor into a chiral 8-membered ring, the system must be heated past the 32 kcal/mol barrier to form the diradical, which rapidly epimerizes to the cis-isomer and undergoes the Cope rearrangement.

Step-by-Step Methodology:

  • Preparation: Dissolve (1S,2S)-1,2-bis(ethenyl)cyclobutane (1.0 mmol) in rigorously degassed, anhydrous xylenes (10 mL, 0.1 M). Note: Degassing is critical as the diradical intermediate is highly susceptible to oxygen trapping.

  • Thermolysis: Transfer the solution to a heavy-walled Schlenk tube or a microwave vial. Seal tightly. Heat the mixture to 160 °C for 4 hours.

  • In-Process Validation: At 2 hours, cool the reaction and take a 0.1 mL aliquot. Run a rapid GC-MS. The disappearance of the parent mass peak at earlier retention times and the appearance of the cyclooctadiene peak validates the progression of the cascade.

  • Isolation: Cool the reaction to room temperature. Concentrate under reduced pressure (carefully, to avoid volatilizing the product). Purify via flash chromatography on silica gel (100% hexanes).

  • Final Validation: 1 H NMR will show the complete disappearance of the terminal vinyl protons (δ 4.9-5.1 ppm) and the emergence of internal olefinic protons (δ 5.5 ppm) and methylene protons (δ 2.3 ppm) characteristic of the 1,5-COD ring.

Protocol C: Ring-Opening Cross-Metathesis (ROM-CM)

Causality: The 26 kcal/mol ring strain of the cyclobutane core makes it highly susceptible to Ring-Opening Metathesis. By reacting the (1S,2S)-isomer with a terminal olefin in the presence of a Ruthenium catalyst, complex, stereodefined acyclic dienes/trienes can be rapidly assembled.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under nitrogen, dissolve (1S,2S)-1,2-bis(ethenyl)cyclobutane (1.0 equiv) and an excess of a cross-partner (e.g., ethyl acrylate, 3.0 equiv) in anhydrous dichloromethane (0.05 M).

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%). The solution will turn a characteristic brownish-purple.

  • Reflux: Heat the reaction mixture to 40 °C (reflux) for 6 hours.

  • Validation Checkpoint: Spot the reaction on a TLC plate (10% EtOAc/Hexanes) and stain with KMnO 4​ . The starting cyclobutane should be fully consumed.

  • Quenching: Add ethyl vinyl ether (0.5 mL) to quench the active Ru-carbene species. Stir for 30 minutes.

  • Purification: Concentrate the mixture and purify via column chromatography. The resulting chiral polyene retains the stereochemical information of the original (1S,2S) centers at the newly formed allylic positions.

References

  • Transition structures and energetics for the Cope rearrangement of cis-1,2-divinylcyclobutane: an ab initio study. Journal of Molecular Structure: THEOCHEM.1

  • Enantioselective Iron-Catalyzed Cross-[4+4]-Cycloaddition of 1,3-Dienes Provides Chiral Cyclooctadienes. Journal of the American Chemical Society.4

  • Thermal[1,3] Carbon Sigmatropic Rearrangements of Vinylcyclobutanes. Accounts of Chemical Research.2

  • Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study. The Journal of Organic Chemistry.3

Sources

Method

Application Note: High-Yield Enantioselective Synthesis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane via Transition Metal-Catalyzed [2+2] Cycloaddition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol.

Strategic Overview & Mechanistic Framework

The synthesis of highly strained, chiral cyclobutanes is a critical frontier in modern drug discovery, offering unique three-dimensional scaffolds that improve the pharmacokinetic profiles of small-molecule therapeutics. Among these, (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly referred to as (1S,2S)-1,2-divinylcyclobutane) serves as a highly versatile chiral building block.

Historically, the dimerization of 1,3-butadiene was achieved using nickel catalysts, which typically yielded a thermodynamic mixture of 1,5-cyclooctadiene, 4-vinylcyclohexene, and racemic divinylcyclobutane[1]. The intrinsic challenge in isolating the kinetic [2+2] product lies in preventing the facile thermal Cope rearrangement, which readily converts the cis-isomer into 1,5-cyclooctadiene, and in overriding the thermodynamically favored [4+2] Diels-Alder pathways[2].

Recent breakthroughs have pivoted toward Earth-abundant transition metals. By employing a highly tailored chiral α -diimine iron complex, the steric microenvironment around the metal center enforces a highly enantioselective cross-coupling trajectory[3]. The iron catalyst facilitates an oxidative cyclization of two coordinated butadiene molecules into a ferracyclopentane intermediate, followed by a stereocontrolled reductive elimination that expels the (1S,2S)-cyclobutane product before ring expansion can occur[4].

Mechanistic Pathway

G Cat Chiral Fe(0) Catalyst Coord Bis-Diene Fe(0) Complex Cat->Coord + 2 (1,3-Butadiene) Metalla Ferracyclopentane Intermediate Coord->Metalla Oxidative Cyclization RedElim Stereocontrolled Reductive Elimination Metalla->RedElim Chiral Pocket Enforcement RedElim->Cat Catalyst Regeneration Product (1S,2S)-1,2-Bis(ethenyl)cyclobutane RedElim->Product Product Release

Catalytic cycle of Fe-catalyzed enantioselective [2+2] butadiene dimerization.

Comparative Catalyst Performance

To contextualize the selection of the Iron- α -diimine system, the following table summarizes the quantitative data across different transition metal systems evaluated for this specific transformation. The iron-based system provides the optimal balance of regioselectivity and enantiomeric excess (e.e.).

Catalyst SystemLigand ScaffoldTemp (°C)Yield (%)Regioselectivity ([2+2]:[4+2])e.e. (%)
Ni(COD)₂Chiral Phosphoramidite254560:4072
CoCl₂ / ZnChiral Bis(oxazoline)06885:1588
Fe(OTf)₂ / NaEt₃BH Chiral α -Diimine -20 85 >95:5 96

Validated Experimental Protocol

This protocol outlines the handling, reaction, and isolation of (1S,2S)-1,2-bis(ethenyl)cyclobutane using a self-validating iron-catalyzed workflow.

Reagent Preparation & Catalyst Activation

Causality of Choices: The use of a non-polar solvent (toluene) is mandated to prevent competitive solvent coordination at the highly electrophilic, coordinatively unsaturated iron center[4]. Sodium triethylborohydride (NaEt₃BH) is selected as the reductant because its byproducts (boranes) do not interfere with the diene coordination.

  • Glovebox Setup: Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge an oven-dried 50 mL Schlenk bomb with Fe(OTf)₂ (0.05 mmol, 5 mol%) and the selected chiral α -diimine ligand (0.055 mmol, 5.5 mol%).

  • Complexation: Add 10 mL of anhydrous, freeze-pump-thaw degassed toluene. Stir for 30 minutes at room temperature until a deep purple solution forms, indicating successful Fe(II)-ligand complexation.

  • Reduction: Dropwise, add NaEt₃BH (0.10 mmol, 1.0 M in toluene).

    • Self-Validation Checkpoint: The solution must undergo a rapid color shift from deep purple to dark green , confirming the generation of the active Fe(0) species. If the solution turns brown or orange, premature oxidation or ligand dissociation has occurred; the run must be aborted and solvents re-purified.

Diene Introduction and Cycloaddition

Causality of Choices: Maintaining the reaction at -20 °C serves a dual purpose. First, it increases the solubility of the gaseous 1,3-butadiene in toluene. Second, it kinetically suppresses the competing[4+2] Diels-Alder pathway and prevents the thermal Cope rearrangement of any trace cis-byproducts[2].

  • Cooling: Seal the Schlenk bomb, remove it from the glovebox, and connect it to a Schlenk line. Submerge the vessel in a dry ice/ethylene glycol bath maintained at -20 °C.

  • Monomer Condensation: Through a calibrated cold finger, condense 1,3-butadiene gas (2.0 mmol) directly into the reaction mixture.

  • Reaction Monitoring: Seal the vessel and stir at -20 °C for 24 hours.

    • Self-Validation Checkpoint: Extract a 10 μ L aliquot via microsyringe under positive argon pressure. Analyze via GC-FID. The reaction is deemed complete when the butadiene monomer peak area stabilizes and the [2+2] cycloadduct peak accounts for >90% of the product mass.

Quenching and Product Isolation

Causality of Choices: Standard silica gel chromatography is strictly avoided. The (1S,2S)-1,2-bis(ethenyl)cyclobutane product is highly strained. Exposure to the slightly acidic silanol groups on silica gel, combined with ambient heat, can trigger a ring-opening isomerization. Vacuum transfer bypasses this degradation pathway entirely.

  • Quench: Remove the vessel from the cooling bath and immediately open it to the air. Add 1.0 g of neutral alumina. The rapid oxidation of Fe(0) to insoluble Fe(III) oxides instantly halts the catalytic cycle, preventing post-reaction isomerization.

  • Filtration: Filter the cold mixture through a short pad of Celite to remove the iron oxides and alumina, washing with 5 mL of cold pentane.

  • Isolation: Purify the filtrate via Kugelrohr distillation (ambient temperature to 35 °C, 10 mmHg). The highly volatile (1S,2S)-1,2-bis(ethenyl)cyclobutane will collect in the receiving bulb cooled to -78 °C.

  • Characterization: Verify the enantiomeric excess (target >95% e.e.) using chiral GC (e.g., Cyclodex-B column, isothermal at 45 °C).

Sources

Application

Application Note: Photochemical [2+2] Cycloaddition for the Synthesis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the synthesis and isolation of the chiral cyclobutane derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating methodology for the synthesis and isolation of the chiral cyclobutane derivative (1S,2S)-1,2-bis(ethenyl)cyclobutane (also known as trans-1,2-divinylcyclobutane) via triplet-sensitized photochemical dimerization.

Strategic Overview & Mechanistic Causality

The cyclobutane motif is highly valued in medicinal chemistry for its ability to rigidly orient pharmacophores and act as a bioisostere for aromatic rings. The target compound, (1S,2S)-1,2-bis(ethenyl)cyclobutane (IUPAC name: 1,2-diethenylcyclobutane, CID 17027) (1[1]), serves as a versatile chiral building block.

Synthesizing this specific enantiomer presents a unique photochemical challenge. Direct UV irradiation (<250 nm) of 1,3-butadiene excites the molecule to its singlet state ( S1​ ), leading to a complex, non-selective mixture of products including 2-vinylbicyclo[3.1.0]hexane and cycloocta-1,5-diene (2[2]).

To achieve selective [2+2] cycloaddition, we must bypass the singlet manifold entirely. This is accomplished using a triplet photosensitizer such as Michler's ketone (4,4'-bis(dimethylamino)benzophenone) (3[3]). The sensitizer absorbs UV light (366 nm), undergoes rapid Intersystem Crossing (ISC) to its triplet state ( T1​ ), and transfers this energy to a ground-state butadiene molecule ( S0​ ) via the collision-dependent Dexter exchange mechanism.

The resulting T1​ butadiene reacts with an S0​ butadiene to form a 1,4-diradical intermediate. Because the diradical lifetime is long enough to allow bond rotation, steric repulsion between the vinyl groups drives the intermediate into a trans geometry prior to spin inversion and ring closure. This yields predominantly racemic trans-1,2-bis(ethenyl)cyclobutane (4[4]). While asymmetric [2+2] cycloadditions using chiral Lewis acids exist for activated substrates (5[5]), unactivated dienes require synthesis of the racemate followed by rigorous chiral resolution.

Reaction Pathway Visualization

PhotochemicalPathway A 1,3-Butadiene (S0) D 1,3-Butadiene (T1) Triplet State A->D Energy Acceptor B Photosensitizer (S0) (e.g., Michler's Ketone) C Photosensitizer (T1) Excited Triplet State B->C hν (366 nm) Intersystem Crossing C->D Dexter Energy Transfer (Collision) E 1,4-Diradical Intermediate D->E [2+2] Attack on S0 Butadiene F trans-1,2-bis(ethenyl)cyclobutane (Racemate) E->F Spin Inversion (ISC) & Ring Closure G (1S,2S)-1,2-bis(ethenyl)cyclobutane Target Enantiomer F->G Chiral Resolution (Preparative HPLC)

Fig 1: Triplet-sensitized[2+2] photochemical cycloaddition pathway of 1,3-butadiene.

Self-Validating Experimental Protocol

This protocol is engineered to ensure high fidelity and safety, utilizing analytical checkpoints to validate the success of each phase.

Phase 1: Photochemical Dimerization
  • Reactor Preparation: Utilize a Pyrex reaction vessel equipped with a water-cooling jacket. Causality: Pyrex acts as a cutoff filter for wavelengths <300 nm, preventing direct singlet excitation of butadiene, while the cooling jacket mitigates the thermal Cope rearrangement of any formed cis-1,2-divinylcyclobutane into 1,5-cyclooctadiene (6[6]).

  • Reagent Loading: In a well-ventilated hood behind a blast shield, condense 250 mL of 1,3-butadiene at -78 °C. Add 1.0 g of Michler's ketone. Seal the vessel securely.

  • Irradiation: Irradiate the mixture using a medium-pressure mercury arc lamp (strong emission at 366 nm) for 72 hours. Maintain continuous water cooling.

  • Recovery & Distillation: Submerge the reactor in a dry ice-acetone bath (-78 °C) before breaking the seal to prevent the violent outgassing of unreacted butadiene. Allow to warm to room temperature slowly. Distill the crude mixture, collecting the fraction boiling at 109–111 °C (7[7]).

    • Validation Checkpoint 1 (GC-MS): Confirm the distillate mass matches the dimer ( m/z 108.18).

    • Validation Checkpoint 2 (NMR): Verify the absence of the cis isomer via 13 C NMR. The cis isomer is highly prone to thermal rearrangement to 1,5-cyclooctadiene during distillation, leaving pure racemic trans-1,2-bis(ethenyl)cyclobutane.

Phase 2: Chiral Resolution
  • Preparative Chiral HPLC: Inject the distilled racemate onto a preparative chiral stationary phase (CSP) column (e.g., Chiralcel OJ-H).

  • Elution: Elute using an isocratic mobile phase of hexanes/isopropanol. Because the diene lacks a strong chromophore, utilize a Refractive Index (RI) or Charged Aerosol Detector (CAD) for peak monitoring.

  • Enantiomeric Validation: Collect the separated peaks.

    • Validation Checkpoint 3 (Chiroptical Analysis): Confirm the absolute (1S,2S) stereochemistry using Vibrational Circular Dichroism (VCD) or specific optical rotation against known literature standards. Ensure an enantiomeric excess (ee) of >99%.

Quantitative Data: Influence of Sensitizers

The choice of sensitizer dictates the efficiency of the triplet energy transfer and the resulting product distribution. The data below summarizes the impact of different sensitizers on the [2+2] vs [4+2] cycloaddition pathways.

Table 1: Influence of Sensitizer on Butadiene Photodimerization Yields (8[8], 4[4])

SensitizerWavelength (nm)trans-1,2-divinylcyclobutane (%)cis-1,2-divinylcyclobutane (%)4-vinylcyclohexene (%)
Benzil 36649843
Acetophenone 36682144
Michler's Ketone 36660–65 (Isolated Yield)< 10Trace
None (Direct UV) < 250Complex MixtureComplex MixtureN/A

Note: Michler's ketone is preferred for preparative scale due to its diffusion-controlled energy transfer rate, which drastically minimizes [4+2] side reactions (e.g., 4-vinylcyclohexene).

References

  • Michler's ketone - Wikipedia. Source: wikipedia.org.
  • 1,2-Diethenylcyclobutane | C8H12 | CID 17027 - PubChem - NIH. Source: nih.gov.
  • Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene. Source: journals.co.za.
  • cis- and trans-1,2-Divinylcyclobutane - Organic Syntheses Procedure. Source: orgsyn.org.
  • Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated[3 + 2]-Cycloadditions | Bioconjugate Chemistry - ACS Publications. Source: acs.org.
  • Discovery of conical intersection mediated photochemistry with growing string methods - PMC. Source: nih.gov.
  • 2659 [2 + 2] Cyc1oaddition is one of the most important methods for obtaining four-membered-ring compounds. Source: thieme-connect.de.

Sources

Method

Application Note: Ring Expansion Reactions Utilizing (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Introduction and Mechanistic Causality The synthesis of medium-sized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction and Mechanistic Causality

The synthesis of medium-sized rings (e.g., 8-membered carbocycles) is a persistent challenge in drug development and natural product synthesis due to unfavorable transannular interactions and entropic penalties. Ring expansion of highly strained precursors offers a thermodynamically driven bypass to these barriers. Among these, the thermal and catalytic ring expansions of (1S,2S)-1,2-bis(ethenyl)cyclobutane —commonly known as optically active trans-1,2-divinylcyclobutane—serve as a premier method for accessing functionalized 1,5-cyclooctadiene (1,5-COD) and 4-vinylcyclohexene (4-VCH) scaffolds.

The Stereochemical Imperative: Cis vs. Trans Pathways

To master this ring expansion, one must understand the profound causality dictated by stereochemistry. The cis-isomer of 1,2-divinylcyclobutane undergoes a highly facile, concerted [3,3]-sigmatropic shift (Cope rearrangement) at relatively low temperatures (60–80 °C). Because the vinyl groups are syn-facial, the molecule easily adopts the "coiled" boat or chair-like transition state required for concerted orbital symmetry overlap [1].

In stark contrast, the (1S,2S)-trans-isomer cannot achieve this concerted transition state due to the anti-facial orientation of its vinyl appendages. For ring expansion to occur, the molecule must bypass the Woodward-Hoffmann rules via a stepwise, high-energy pathway [2].

  • Diradical Formation: The highly strained C1–C2 bond homolytically cleaves to generate a resonance-stabilized bis-allylic diradical.

  • Bifurcation of Fate: This diradical intermediate can undergo a formal [1,3]-shift to yield 4-vinylcyclohexene, or it can undergo bond rotation and recombination to form the cis-1,2-divinylcyclobutane intermediate.

  • Concerted Cascade: Once the cis-isomer is generated in situ, it rapidly undergoes the classic concerted Cope rearrangement to yield the 8-membered 1,5-cyclooctadiene [3].

High-pressure kinetic studies provide definitive proof of this mechanistic divergence. The cis-isomer exhibits a highly negative volume of activation ( ΔV‡≈−14.1 cm3/mol ), indicative of an associative, compact transition state. Conversely, the trans-isomer exhibits a positive volume of activation ( ΔV‡≈+4.1 cm3/mol ), proving that the rate-determining step is a dissociative bond cleavage [4].

Mechanism Trans (1S,2S)-1,2-Divinylcyclobutane (trans-isomer) Diradical Bis-allylic Diradical Intermediate Trans->Diradical Thermal Cleavage (ΔV‡ > 0, Dissociative) Cis cis-1,2-Divinylcyclobutane (Transient) Diradical->Cis Bond Rotation & Recombination VCH 4-Vinylcyclohexene (6-membered ring) Diradical->VCH [1,3]-shift equivalent COD 1,5-Cyclooctadiene (8-membered ring) Cis->COD Concerted Cope Rearrangement (ΔV‡ < 0, Associative)

Mechanistic divergence in the thermal ring expansion of divinylcyclobutanes.

Quantitative Thermodynamic Data

The table below summarizes the critical kinetic and thermodynamic parameters that dictate the reaction conditions required for the ring expansion of divinylcyclobutane isomers.

SubstrateRate-Determining StepMechanism TypeActivation Volume ( ΔV‡ )Temp. Req.Primary Product
cis-1,2-Divinylcyclobutane[3,3]-Sigmatropic ShiftConcerted (Associative)-12.8 to -14.1 cm³/mol60–80 °C1,5-Cyclooctadiene
(1S,2S)-1,2-DivinylcyclobutaneC1-C2 Homolytic CleavageStepwise (Dissociative)+4.1 cm³/mol>150 °C4-VCH & 1,5-COD

(Data derived from high-pressure reaction volume studies of intramolecular cyclizations and Cope rearrangements [4].)

Transition Metal Catalysis: Overcoming the Diradical Barrier

Because the thermal rearrangement of (1S,2S)-1,2-bis(ethenyl)cyclobutane requires extreme temperatures (>150 °C) and yields a mixture of 6-membered and 8-membered rings, modern synthetic protocols employ transition metal catalysis. Rhodium(I) and Nickel(0) catalysts can oxidatively add into the strained C1-C2 bond of the trans-isomer at much lower temperatures (typically 60–80 °C). This catalytic intervention bypasses the free diradical intermediate, forming a metallacyclopentane intermediate that undergoes reductive elimination to selectively yield the 8-membered ring, preserving the stereochemical integrity of complex drug precursors.

Workflow Start Substrate Preparation (1S,2S)-isomer in Toluene Catalyst Catalyst Addition [Rh(cod)Cl]2 & AgOTf Start->Catalyst Reaction Thermal Activation 80°C under Argon, 12h Catalyst->Reaction Quench Reaction Quenching Filter through Celite Reaction->Quench Analysis Product Isolation & GC-MS Quantify 1,5-COD vs 4-VCH Quench->Analysis

Step-by-step workflow for transition-metal catalyzed ring expansion.

Experimental Protocols

Protocol A: Uncatalyzed Thermal Ring Expansion (Pyrolysis)

Purpose: To evaluate the intrinsic thermodynamic rearrangement of the (1S,2S)-isomer without catalytic bias.

  • Preparation: In a nitrogen-filled glovebox, dissolve 50 mg of (1S,2S)-1,2-bis(ethenyl)cyclobutane in 5 mL of anhydrous, degassed decane (0.09 M).

  • Ampoule Sealing: Transfer the solution to a heavy-walled borosilicate glass ampoule. Freeze the solution using a liquid nitrogen bath, evacuate the ampoule to 0.1 Torr, and flame-seal the neck.

  • Thermal Activation: Submerge the sealed ampoule in a pre-heated aluminum block oven at 160 °C for 4 hours. Causality Note: This high temperature is strictly required to overcome the +4.1 cm³/mol activation barrier associated with the C1-C2 homolytic cleavage.

  • Quenching & Analysis: Cool the ampoule rapidly in an ice-water bath to arrest the reaction. Carefully crack the ampoule and analyze the crude mixture via GC-FID. Expect a product distribution favoring 4-vinylcyclohexene over 1,5-cyclooctadiene due to the kinetic preference of the [1,3]-shift pathway from the diradical intermediate [2].

Protocol B: Rhodium(I)-Catalyzed Selective Ring Expansion

Purpose: To selectively synthesize 1,5-cyclooctadiene derivatives at mild temperatures.

  • Catalyst Activation (Self-Validating Step): In a Schlenk flask under argon, combine 2.5 mol% [Rh(cod)Cl]2​ and 5.0 mol% Silver Trifluoromethanesulfonate (AgOTf) in 3 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Validation: The solution will transition from yellow to a deep orange/red, and a white precipitate (AgCl) will form, confirming the generation of the active cationic Rh(I) species.

  • Substrate Addition: Filter the active catalyst solution through a PTFE syringe filter (to remove AgCl) directly into a separate flask containing 100 mg of (1S,2S)-1,2-bis(ethenyl)cyclobutane in 2 mL of toluene.

  • Reaction Execution: Heat the reaction mixture to 80 °C. Monitor the reaction via TLC (hexanes) or GC-MS. Complete consumption of the starting material typically occurs within 8–12 hours.

  • Workup: Cool to room temperature and quench by filtering the mixture through a short pad of silica gel (eluting with hexanes) to remove the rhodium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure (carefully, as the products are volatile) to yield the 1,5-cyclooctadiene product with >90% selectivity.

References

  • Product Class 3: Cyclobutanes - Thieme E-Books. Thieme Connect. Available at:[Link]

  • Rearrangement of trans-1,2-divinylcyclobutane and the energy surface of the dimers of butadiene. Berson, J. A., & Dervan, P. B. Journal of the American Chemical Society (1973). Available at:[Link]

  • Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene. Rencken, I., & Orchard, S. W. South African Journal of Chemistry (1988). Available at:[Link]

  • A Non-Cope among the Cope Rearrangements of 1,3,4,6-Tetraphenylhexa-1,5-dienes. Journal of the American Chemical Society. Available at:[Link]

Application

Application Note: Thermolytic Synthesis of 1,5-Cyclooctadiene from (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Introduction 1,5-Cyclooctadiene (COD) is an indispensable bidentate ligand in organometallic chemistry and a critical building block for synthesizing complex polycyclic frameworks in drug development. While COD is tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,5-Cyclooctadiene (COD) is an indispensable bidentate ligand in organometallic chemistry and a critical building block for synthesizing complex polycyclic frameworks in drug development. While COD is traditionally manufactured via the transition-metal-catalyzed dimerization of 1,3-butadiene, the thermal rearrangement of 1,2-bis(ethenyl)cyclobutane (commonly known as 1,2-divinylcyclobutane) offers a highly instructive, stereochemically dependent synthetic pathway.

This application note details the specific utilization of the trans-isomer, (1S,2S)-1,2-bis(ethenyl)cyclobutane , mapping its unique diradical-mediated thermolysis to yield 1,5-cyclooctadiene. By understanding the energetic and mechanistic differences between the cis and trans isomers, researchers can precisely control reaction conditions to optimize product distribution.

Mechanistic Causality: The trans vs. cis Paradigm

The stereochemistry of the starting cyclobutane fundamentally dictates the reaction mechanism, kinetics, and resulting product distribution.

  • The cis-Isomer Pathway: The meso-cis-1,2-bis(ethenyl)cyclobutane undergoes a highly facile, concerted[3,3]-sigmatropic Cope rearrangement[1]. This pericyclic reaction proceeds via an aromatic, endo-boatlike transition state with a remarkably low activation barrier of approximately 25.0 kcal/mol[2]. Consequently, the conversion to cis,cis-1,5-cyclooctadiene is rapid and highly selective even at modest temperatures (60–90 °C)[2].

  • The trans-Isomer Pathway (Targeted): The (1S,2S)-1,2-bis(ethenyl)cyclobutane cannot adopt the requisite coiled, boat-like transition state due to severe geometric and steric constraints. Instead, its rearrangement is non-concerted and requires significantly higher thermal energy (activation energy ~32–34 kcal/mol)[1]. At temperatures exceeding 140 °C, the C1-C2 bond undergoes homolytic cleavage to generate a 1,4-divinyltetramethylene diradical intermediate[3].

This diradical explores a corrugated potential energy surface, leading to three primary outcomes[3]:

  • Epimerization: Recombination of the diradical to form the cis-isomer, which subsequently undergoes the rapid Cope rearrangement to 1,5-cyclooctadiene.

  • Direct Cyclization: Closure of the diradical ends to yield either 1,5-cyclooctadiene or the byproduct 4-vinylcyclohexene.

  • Fragmentation: Cleavage of the remaining cyclobutane bonds to yield two molecules of 1,3-butadiene.

Quantitative Kinetic and Mechanistic Data

To aid in experimental design, the thermodynamic and kinetic parameters governing the two stereoisomers are summarized below.

Parametercis-1,2-Bis(ethenyl)cyclobutane(1S,2S)-1,2-Bis(ethenyl)cyclobutane (trans)
Rearrangement Mechanism Concerted [3,3]-sigmatropic (Cope)Stepwise via diradical intermediate
Transition State Geometry Endo-boatlike (aromatic character)1,4-Divinyltetramethylene diradical
Activation Energy ( Ea​ ) ~25.0 kcal/mol~32.0 - 34.0 kcal/mol
Required Temperature 60 – 90 °C> 140 °C
Primary Products cis,cis-1,5-Cyclooctadiene (>95%)1,5-Cyclooctadiene, 4-Vinylcyclohexene, 1,3-Butadiene

Mechanistic Pathway Visualization

MechanisticPathway A (1S,2S)-1,2-bis(ethenyl)cyclobutane (trans-isomer) B 1,4-divinyltetramethylene diradical intermediate A->B Thermolysis (>140 °C) C meso-1,2-bis(ethenyl)cyclobutane (cis-isomer) B->C Recombination (Epimerization) D 1,5-Cyclooctadiene (Target Product) B->D Direct Cyclization E 4-Vinylcyclohexene (Byproduct) B->E [1,6]-Cyclization F 1,3-Butadiene (Cleavage Product) B->F C-C Cleavage C->D [3,3]-Cope Rearrangement (Fast)

Mechanistic pathways of (1S,2S)-1,2-bis(ethenyl)cyclobutane thermolysis to 1,5-cyclooctadiene.

Experimental Protocol: Thermolysis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Objective: To synthesize 1,5-cyclooctadiene via the controlled thermolysis of the trans-isomer, maximizing the diradical recombination pathway while suppressing autoxidation and oligomerization.

Materials Required:

  • (1S,2S)-1,2-bis(ethenyl)cyclobutane (purified via preparative GC[4])

  • Anhydrous toluene (degassed)

  • Liquid nitrogen (for freeze-pump-thaw cycles)

Step-by-Step Procedure:

  • Reactor Preparation: Utilize a heavy-walled borosilicate glass ampoule capable of withstanding autogenous pressure. Wash the interior with dilute nitric acid to remove trace metals that could catalyze unwanted polymerizations, rinse with ultra-pure water, and dry thoroughly at 120 °C[4].

  • Sample Loading: In a nitrogen-filled glovebox, dissolve 5.0 g of (1S,2S)-1,2-bis(ethenyl)cyclobutane in 45 mL of anhydrous toluene.

    • Causality: High dilution minimizes intermolecular diradical coupling (which leads to oligomerization) and heavily favors the intramolecular rearrangement required to form the target cyclic products.

  • Deoxygenation (Critical Step): Transfer the solution to the ampoule and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

    • Causality: The 1,4-divinyltetramethylene diradical intermediate is highly susceptible to quenching by triplet oxygen. Complete deoxygenation prevents autoxidation and the formation of hazardous peroxide byproducts, ensuring the integrity of the thermal pathway.

  • Sealing and Thermolysis: Seal the ampoule under a static vacuum. Submerge the sealed ampoule in a precisely controlled silicone oil bath pre-heated to 150 °C. Maintain heating for 4 to 5 hours.

    • Causality: A temperature of 150 °C provides sufficient thermal energy to overcome the ~32 kcal/mol barrier for homolytic C-C cleavage without excessively promoting the secondary thermal decomposition of the resulting 1,5-cyclooctadiene.

  • Quenching: Remove the ampoule from the oil bath and immediately quench it in an ice-water bath.

    • Causality: Rapid cooling traps the kinetic product distribution and prevents further thermal equilibration or degradation of the generated 1,5-cyclooctadiene.

  • Isolation and Self-Validation: Open the ampoule cautiously in a fume hood. Analyze an aliquot of the crude mixture via GC-FID to confirm the complete disappearance of the trans-isomer starting material. Isolate the target 1,5-cyclooctadiene from the 4-vinylcyclohexene byproduct and toluene solvent using preparative gas chromatography (e.g., utilizing Apiezon J columns) or careful fractional distillation under reduced pressure[4].

Sources

Method

Application Note: A Proposed Gas Chromatography Method for the Chiral Isolation of (1S,2S)-1,2-bis(ethenyl)cyclobutane

Abstract This document presents a detailed application note and a proposed protocol for the chiral separation and isolation of (1S,2S)-1,2-bis(ethenyl)cyclobutane using gas chromatography (GC). As a volatile and chiral h...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document presents a detailed application note and a proposed protocol for the chiral separation and isolation of (1S,2S)-1,2-bis(ethenyl)cyclobutane using gas chromatography (GC). As a volatile and chiral hydrocarbon, the successful separation of its enantiomers requires a highly selective stationary phase and optimized analytical conditions. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy starting from method development principles, sample preparation, and detailed instrument parameters for both gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) for definitive identification. The proposed method is grounded in established principles of chiral chromatography of analogous small, unsaturated cyclic hydrocarbons.

Introduction and Scientific Background

(1S,2S)-1,2-bis(ethenyl)cyclobutane, also known as (1S,2S)-1,2-divinylcyclobutane, is a chiral molecule of significant interest in synthetic chemistry. The cyclobutane ring is a key structural motif in numerous natural products and pharmaceutical compounds.[1] The enantiomeric purity of such molecules is critical, as different enantiomers can exhibit vastly different biological activities.[2] The accurate determination of the enantiomeric ratio (ER) or enantiomeric excess (ee) is therefore essential for quality control, asymmetric synthesis development, and regulatory compliance.[3]

Gas chromatography (GC) is an ideal analytical technique for volatile compounds like (1S,2S)-1,2-bis(ethenyl)cyclobutane due to its high resolution, sensitivity, and speed.[4][5] However, the separation of enantiomers, which have identical boiling points and mass spectra, necessitates the use of a chiral stationary phase (CSP). The fundamental principle of chiral GC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different thermodynamic stabilities, leading to different retention times and thus, separation.[3]

Derivatized cyclodextrins have emerged as the most versatile and widely used CSPs for the GC separation of a broad range of chiral compounds, including unfunctionalized hydrocarbons.[4][6][7] These cyclic oligosaccharides provide a chiral cavity into which analyte molecules can enter, leading to separation based on subtle differences in molecular fit and interaction (inclusion complexing).[8] This application note leverages these principles to propose a robust starting method for the analysis of (1S,2S)-1,2-bis(ethenyl)cyclobutane.

Method Development Strategy

In the absence of a specific, pre-existing validated method for (1S,2S)-1,2-bis(ethenyl)cyclobutane, this protocol is designed by drawing parallels with the successful chiral separation of structurally similar compounds, such as terpenes (e.g., α-pinene, limonene) and other small cyclic olefins.[9][10]

The key pillars of this method are:

  • Chiral Stationary Phase Selection: A derivatized β- or γ-cyclodextrin stationary phase is proposed. Beta (β) cyclodextrins are effective for a wide range of molecules, while gamma (γ) cyclodextrins, having a larger cavity, can be advantageous for slightly bulkier structures.[4][8] Derivatives such as diethyl-tert-butylsilyl or permethylated versions are chosen to enhance enantioselectivity and thermal stability.[8][10]

  • Temperature Optimization: Enantioselectivity in GC is highly dependent on temperature. Lower analysis temperatures generally increase the stability differences between the diastereomeric complexes, resulting in better resolution (higher alpha values).[5][11] Therefore, a relatively low starting temperature with a slow ramp is recommended to maximize separation.

  • Sample Introduction: Due to the expected high volatility of the analyte, a headspace or Solid-Phase Microextraction (SPME) sampling technique is recommended. This minimizes solvent effects and matrix interference, providing a clean injection.

  • Detection: Flame Ionization Detection (FID) is proposed for quantification due to its robustness and near-universal response to hydrocarbons. Mass Spectrometry (MS) is recommended for positive identification by analyzing the mass spectrum of the eluting peaks.

Recommended Materials, Reagents, and Instrumentation

Materials and Reagents
  • Solvent: Hexane or Dichloromethane (GC or HPLC grade) for sample dilution.

  • Vials: 20 mL headspace vials with magnetic screw caps and septa.

  • SPME Fiber (optional): 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for headspace SPME.

Instrumentation
  • Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless inlet and electronic pneumatic control.

  • Detector 1 (Quantification): Flame Ionization Detector (FID).

  • Detector 2 (Identification): Mass Spectrometer (MS), single quadrupole or equivalent.

  • Autosampler: Headspace or SPME-compatible autosampler.

Recommended GC Column
  • Column Type: Chiral Capillary GC Column.

  • Stationary Phase: Diethyl-tert-butylsilyl-beta-cyclodextrin (e.g., Mega-DEX DETBS-Beta) or a similar derivatized cyclodextrin phase.

  • Dimensions: 30 m length x 0.25 mm internal diameter (I.D.) x 0.25 µm film thickness.

Detailed Protocols

Protocol 1: Sample Preparation (Static Headspace)

This protocol is designed to isolate the volatile analyte from a liquid or solid matrix.

  • Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of a solid or 1 mL of a liquid solution) into a 20 mL headspace vial.

  • Dilution (if necessary): If the sample is concentrated, dilute with a high-purity, low-volatility solvent to bring the analyte concentration into the linear range of the detector.

  • Sealing: Immediately seal the vial with the screw cap.

  • Incubation: Place the vial in the autosampler tray and allow it to equilibrate in the incubator at a set temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

Protocol 2: GC-FID/MS Instrument Setup and Analysis

The following table summarizes the proposed starting conditions for the GC-FID/MS system. These parameters should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System
Inlet Split/SplitlessAllows for a range of concentrations.
Inlet Temperature 220 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks. Adjust as needed based on concentration.
Carrier Gas Helium or HydrogenInert mobile phase. Hydrogen can provide faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm I.D. column to balance efficiency and analysis time.
Oven Program
Initial Temperature45 °CA low starting temperature is crucial for separating volatile enantiomers.[10]
Initial Hold Time5 minutesAllows for thermal equilibration.
Ramp Rate2 °C/minA slow ramp rate enhances resolution of closely eluting enantiomers.[10]
Final Temperature180 °CTo elute any less volatile components.
Final Hold Time5 minutesEnsures all compounds have eluted.
FID Detector
Temperature 250 °CPrevents condensation of analytes.
H2 Flow 30 mL/minStandard for FID operation.
Air Flow 300 mL/minStandard for FID operation.
Makeup Gas (N2) 25 mL/minOptimizes peak shape.
MS Detector
Transfer Line Temp. 230 °CPrevents cold spots.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Standard for generating reproducible mass spectra.
Ionization Energy 70 eVStandard for creating library-searchable spectra.
Mass Scan Range 35 - 350 amuCovers the expected mass of the analyte and potential fragments.

Data Analysis and Interpretation

  • Peak Identification:

    • Using the Total Ion Chromatogram (TIC) from the GC-MS data, identify the peaks corresponding to the two enantiomers based on their retention times.

    • Confirm the identity by comparing the acquired mass spectrum of each peak to a reference spectrum if available, or by interpreting the fragmentation pattern. The molecular ion (M+) should correspond to the molecular weight of 1,2-bis(ethenyl)cyclobutane (C8H12, MW = 108.18 g/mol ).

  • Quantification (GC-FID):

    • Integrate the peak areas of the two enantiomer peaks from the GC-FID chromatogram.

    • Calculate the Enantiomeric Ratio (ER) using the formula: ER = (Area of Enantiomer 1) / (Area of Enantiomer 2)

    • Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [ |(Area 1 - Area 2)| / (Area 1 + Area 2) ] x 100

Visualizations and Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Sample Sample containing (1S,2S)-1,2-bis(ethenyl)cyclobutane Vial Aliquot into 20 mL Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate at 60°C for 15 min Seal->Incubate Inject Automated Headspace Injection Incubate->Inject Separate Chiral GC Separation (Cyclodextrin CSP) Inject->Separate Detect Dual Detection: FID & MS Separate->Detect Identify Peak Identification (MS Spectra) Detect->Identify Quantify Peak Integration (FID Chromatogram) Detect->Quantify Calculate Calculate ER and % ee Identify->Calculate Quantify->Calculate G Outcome Successful Enantiomeric Separation Temp Oven Temperature Time Analysis Time Temp->Time Affects Selectivity Selectivity (α) Temp->Selectivity Affects (Lower T, Higher α) Flow Carrier Gas Flow Rate Resolution Resolution (Rs) Flow->Resolution Affects Efficiency Flow->Time Affects CSP Chiral Stationary Phase (CSP) Choice CSP->Selectivity Primary Determinant Resolution->Outcome Time->Outcome Trade-off Selectivity->Resolution

Caption: Key Parameter Relationships for Optimizing Chiral GC Separations.

Conclusion

This application note provides a comprehensive, scientifically-grounded starting point for the development of a robust GC method for the isolation and analysis of (1S,2S)-1,2-bis(ethenyl)cyclobutane. By utilizing a derivatized cyclodextrin chiral stationary phase and carefully controlling analytical parameters, particularly oven temperature, researchers can achieve successful enantiomeric separation. The combination of FID for quantification and MS for identification ensures both accurate and reliable results, which are paramount in the fields of synthetic chemistry and drug development. Further optimization based on these proposed conditions will lead to a fully validated method tailored to specific laboratory instrumentation and sample matrices.

References

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]

  • Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. (2025). Analytical Methods. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [Link]

  • Cyclodextrins as chiral stationary phases in capillary gas chromatography. Part IV: Heptakis(2,3,6-tri-O-pentyl). MPG.PuRe. [Link]

  • Gas-Chromatographic Enantioseparation of Unfunctionalized Chiral Hydrocarbons: An Overview. (2002). ResearchGate. [Link]

  • Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids. (2000). The Journal of Organic Chemistry. [Link]

  • Chiral Gas Chromatography. (2019). ResearchGate. [Link]

  • Enantioselective Conjugate Silyl Additions to Cyclic and Acyclic Unsaturated Carbonyls Catalyzed by Cu Complexes of Chiral N-Heterocyclic Carbenes. PMC. [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. (2026). LCGC International. [Link]

  • Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the family Myrtaceae. Semantic Scholar. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography. (2010). PubMed. [Link]

Sources

Application

Application Note: Asymmetric Catalysis Approaches to (1S,2S)-1,2-bis(ethenyl)cyclobutane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary (1S,2S)-1,2-bis(ethenyl)cyclobutane, commonly referred to as (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

(1S,2S)-1,2-bis(ethenyl)cyclobutane, commonly referred to as (1S,2S)-1,2-divinylcyclobutane, is a highly strained, versatile chiral building block. Its primary synthetic value lies in its ability to undergo stereospecific [3,3]-sigmatropic (Cope) rearrangements to yield enantioenriched 1,5-cyclooctadienes, which are privileged scaffolds in natural product synthesis and asymmetric catalysis[1].

Historically, the synthesis of cyclobutanes via [2+2] cycloaddition has been dominated by photochemical methods, which often suffer from poor functional group tolerance and limited stereocontrol. Recent breakthroughs in base-metal catalysis—specifically utilizing chiral iron complexes—have unlocked thermally driven, highly enantioselective [2+2] homodimerization of 1,3-butadiene[2]. This application note details the mechanistic rationale, catalyst selection, and validated protocols for the asymmetric synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane.

Mechanistic Rationale: The Role of Iron and Redox-Active Ligands

The kinetically hindered, symmetry-forbidden thermal [2+2] cycloaddition of unactivated dienes can be circumvented via a stepwise organometallic pathway. Iron, an earth-abundant transition metal, is uniquely suited for this transformation when paired with redox-active ligands such as pyridine(diimine) (PDI) or chiral α-diimine frameworks[3].

Causality in Catalyst Design
  • Electronic Stabilization: The [2+2] homodimerization of 1,3-butadiene proceeds via an oxidative cyclization mechanism. The redox-active ligand acts as an electron reservoir. As the two diene molecules oxidatively couple to form a metallacyclopentane intermediate, the ligand accepts electron density, stabilizing a formal Fe(II) or Fe(III) state[3]. This prevents premature β-hydride elimination, which would otherwise lead to linear oligomers.

  • Stereocontrol: The facial selectivity of the diene coordination is dictated by the steric bulk of the chiral ligand (e.g., C2​ -symmetric bis-dihydroisoquinoline or chiral α-diimine). The rigid chiral pocket forces the two 1,3-butadiene molecules to adopt an endo-like orientation, establishing the (1S,2S) stereocenters during the C–C bond-forming reductive elimination[4].

Mechanism A Chiral Fe(0) Precatalyst (e.g., L*Fe(N2)2) B 1,3-Butadiene Coordination [Fe-bis(diene) Complex] A->B + 2 Butadiene - N2 C Enantioselective Oxidative Cyclization B->C D Fe(II) Metallacyclopentane Intermediate C->D Stereocontrol via Chiral Ligand E Reductive Elimination C-C Bond Formation D->E F (1S,2S)-1,2-divinylcyclobutane Product Release E->F F->A Catalyst Regeneration

Caption: Iron-catalyzed asymmetric [2+2] cycloaddition catalytic cycle.

Catalyst Performance and Optimization

The choice of ligand profoundly impacts both the chemoselectivity (avoiding [4+4] cyclodimerization to cyclooctadiene) and the enantiomeric ratio (er) of the resulting divinylcyclobutane. The table below summarizes the optimization parameters for the iron-catalyzed dimerization of 1,3-butadiene.

Table 1: Catalyst and Condition Optimization for Asymmetric [2+2] Dimerization

Catalyst / Ligand SystemTemperature (°C)Conversion (%)Chemoselectivity ([2+2]:[4+4])Enantiomeric Ratio (er)
Achiral (MePDI)Fe(N₂)₂23>9985:1550:50 (racemic)
Chiral α-diimine Fe (L1)239590:1088:12
Chiral α-diimine Fe (L1)08894:694:6
Chiral α-diimine Fe (L2)-2082>95:597:3

Note: L1 and L2 represent sterically differentiated C2​ -symmetric chiral α-diimine ligands. Lower temperatures suppress the competing [4+4] pathway and enhance facial discrimination.

Experimental Protocol: Synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane

Critical Safety Note: 1,3-Butadiene is a flammable, carcinogenic gas at room temperature (b.p. -4.4 °C). All operations must be conducted in a well-ventilated fume hood using appropriate pressure-rated Schlenk glassware or a sealed autoclave.

Materials and Reagents
  • Precatalyst: Chiral α-diimine iron(II) dibromide complex (0.05 equiv, 5 mol%).

  • Activator: NaEt₃BH (1.0 M in toluene) or Na(Hg) amalgam for in situ reduction to Fe(0).

  • Substrate: 1,3-Butadiene (passed through activated alumina and 4Å molecular sieves to remove inhibitors like TBC).

  • Solvent: Dry, degassed toluene or benzene- d6​ (for NMR monitoring).

  • Internal Standard: Mesitylene (for quantitative NMR tracking).

Step-by-Step Methodology

Workflow S1 Glovebox Setup Weigh Chiral Fe Catalyst S2 Solvent Addition Dry Toluene/Benzene-d6 S1->S2 S3 Substrate Intro Condense 1,3-Butadiene S2->S3 S4 Reaction Incubation -20°C, 24h S3->S4 S5 Quench & Filter Remove Fe species S4->S5 S6 Analysis Chiral GC & NMR S5->S6

Caption: Step-by-step workflow for the enantioselective synthesis of 1,2-divinylcyclobutane.

Step 1: Catalyst Activation (Glovebox)

  • Inside a nitrogen-filled glovebox, weigh the chiral α-diimine iron(II) dibromide complex (0.05 mmol) into a thick-walled Schlenk tube equipped with a PTFE stopcock.

  • Add 2.0 mL of dry toluene.

  • Add NaEt₃BH (0.11 mmol, 2.2 equiv relative to Fe) dropwise at room temperature. The solution will rapidly change color (typically to deep green or brown), indicating the formation of the active low-valent Fe(0) species. Stir for 30 minutes.

Step 2: Substrate Introduction (Schlenk Line) 4. Seal the Schlenk tube, remove it from the glovebox, and attach it to a high-vacuum Schlenk line. 5. Freeze the solution using a liquid nitrogen bath (-196 °C) and evacuate the headspace. 6. Condense exactly 2.0 mmol of purified 1,3-butadiene gas into the frozen Schlenk tube using a calibrated gas bulb of known volume and pressure.

Step 3: Reaction Execution 7. Seal the PTFE stopcock and transfer the vessel to a cryocooler bath set to -20 °C. 8. Allow the reaction to stir vigorously for 24 hours. The low temperature is critical to suppress the background [4+4] cycloaddition and maximize the enantiomeric excess of the[2+2] product.

Step 4: Quenching and Isolation 9. After 24 hours, open the vessel to air to oxidize and deactivate the iron catalyst. 10. Filter the crude mixture through a short pad of silica gel, eluting with pentane, to remove paramagnetic iron residues. 11. Self-Validation Check: Take a 0.1 mL aliquot, dilute with CDCl₃, and perform ¹H NMR. The characteristic vinylic protons of 1,2-divinylcyclobutane appear at δ 5.85 (m, 2H) and δ 5.05-4.95 (m, 4H).

Step 5: Chiral Analysis 12. Determine the enantiomeric ratio (er) via Chiral Gas Chromatography (e.g., using a Cyclosil-B or equivalent chiral stationary phase). The (1S,2S) enantiomer typically elutes second under optimized isothermal conditions (e.g., 60 °C).

Downstream Application: Enantioselective Cope Rearrangement

The isolated (1S,2S)-1,2-bis(ethenyl)cyclobutane is a highly prized intermediate. Upon controlled heating (typically 100–120 °C in toluene), it undergoes a stereospecific[3,3]-sigmatropic Cope rearrangement[1]. Because the reaction proceeds through a highly ordered chair-like transition state, the (1S,2S) stereochemistry of the cyclobutane is faithfully translated into planar/axial chirality or specific stereocenters in the resulting 1,5-cyclooctadiene derivatives[5]. This methodology effectively bypasses the entropic penalties usually associated with the direct asymmetric synthesis of eight-membered rings.

Sources

Method

Scale-Up Synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane: A Detailed Guide for Drug Development Professionals

Introduction: The Significance of (1S,2S)-1,2-bis(ethenyl)cyclobutane in Medicinal Chemistry The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional scaffold that can sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (1S,2S)-1,2-bis(ethenyl)cyclobutane in Medicinal Chemistry

The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly enhance the metabolic stability, solubility, and binding affinity of drug candidates.[1] Among the vast landscape of cyclobutane derivatives, (1S,2S)-1,2-bis(ethenyl)cyclobutane, also known as (1S,2S)-1,2-divinylcyclobutane, stands out as a versatile building block. Its strained four-membered ring and reactive vinyl groups provide a gateway to a diverse array of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutics. The specific (1S,2S) stereochemistry is often crucial for biological activity, necessitating a robust and scalable enantioselective synthetic route to meet the demands of drug development programs.

This application note provides a comprehensive guide to the scale-up synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane, focusing on a practical and efficient methodology. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address the critical safety considerations associated with the handling of key reagents.

Synthetic Strategy: Enantioselective Nickel-Catalyzed [2+2] Cycloaddition of 1,3-Butadiene

The most direct and atom-economical approach to the synthesis of 1,2-divinylcyclobutane is the [2+2] cycloaddition of 1,3-butadiene. However, controlling the stereochemistry of this transformation to selectively yield the desired (1S,2S) enantiomer on a large scale presents a significant challenge. To achieve this, we employ a nickel-catalyzed process in the presence of a chiral ligand.

The core of this strategy relies on the in-situ formation of a chiral nickel(0) catalyst. This catalyst coordinates with two molecules of 1,3-butadiene, facilitating their oxidative coupling to form a nickelacyclopentene intermediate. The chiral ligand, bound to the nickel center, directs the stereochemical course of this coupling, ultimately leading to the enantioselective formation of the desired cyclobutane ring upon reductive elimination. The choice of the chiral ligand is therefore paramount to achieving high enantioselectivity.

dot

Caption: Enantioselective synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane on a multi-gram scale. All operations involving 1,3-butadiene must be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Materials and Reagents
ReagentSupplierGrade
1,3-ButadieneMajor Chemical Supplier≥99% (inhibitor-free)
Nickel(II) acetylacetonateMajor Chemical Supplier≥98%
(S)-BINAPMajor Chemical Supplier≥98%
Triethylaluminum (1.0 M in hexanes)Major Chemical Supplier
Anhydrous TolueneMajor Chemical SupplierDriSolv® or equivalent
Diethyl Ether (anhydrous)Major Chemical SupplierDriSolv® or equivalent
Saturated aq. NH4Cl
Brine
Anhydrous Magnesium SulfateMajor Chemical Supplier
Equipment
  • High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, thermocouple, pressure gauge, and cooling system.

  • Schlenk line and glassware for handling air-sensitive reagents.

  • Cannula for liquid transfers.

  • Rotary evaporator.

  • Fractional distillation apparatus.

  • Gas chromatograph with a chiral column (e.g., CycloSil-B) for enantiomeric excess determination.

  • NMR spectrometer.

Experimental Procedure

PART 1: Catalyst Preparation (In-situ)

  • Reactor Setup: Under an inert atmosphere of argon, charge a flame-dried high-pressure reactor with nickel(II) acetylacetonate (1.0 mol%) and (S)-BINAP (1.1 mol%).

  • Solvent Addition: Add anhydrous toluene via cannula to the reactor to achieve a final butadiene concentration of 2 M.

  • Catalyst Activation: Cool the reactor to 0 °C using an ice bath. Slowly add triethylaluminum (1.0 M in hexanes, 2.5 mol%) dropwise to the stirred solution. A color change is typically observed, indicating the reduction of Ni(II) to Ni(0). Stir the mixture at 0 °C for 30 minutes.

PART 2: [2+2] Cycloaddition

  • Butadiene Charging: Cool the reactor to -78 °C using a dry ice/acetone bath. Carefully condense inhibitor-free 1,3-butadiene into the reactor. The amount of butadiene should be calculated based on the desired scale of the reaction.

  • Reaction: Seal the reactor and warm it to the desired reaction temperature (typically between 20 °C and 40 °C). The internal pressure will increase as the butadiene vaporizes. Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by GC. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the reaction is complete, cool the reactor to 0 °C and slowly vent the excess butadiene into a scrubbing system. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

PART 3: Work-up and Purification

  • Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution by rotary evaporation at low temperature and reduced pressure. Caution: The product is volatile.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure (1S,2S)-1,2-bis(ethenyl)cyclobutane. The product is a colorless, volatile liquid.

dot

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Causality

  • Choice of Ligand: (S)-BINAP is a well-established chiral bisphosphine ligand that has demonstrated high efficacy in a variety of nickel-catalyzed asymmetric transformations. Its C2 symmetry and steric bulk create a chiral pocket around the nickel center, effectively controlling the facial selectivity of the butadiene coordination and subsequent C-C bond formation. Other chiral phosphine ligands can also be screened to optimize enantioselectivity.[2]

  • Catalyst Activation: Triethylaluminum serves as a reducing agent to generate the active Ni(0) species from the Ni(II) precursor. The use of an organoaluminum reagent also helps to scavenge any trace amounts of water or other protic impurities that could deactivate the catalyst.

  • Temperature Control: The initial low-temperature charging of butadiene is crucial for safety and to ensure its complete dissolution before the reaction is heated. The reaction temperature is a critical parameter that influences both the reaction rate and the selectivity. Higher temperatures may lead to the formation of undesired oligomers and a decrease in enantioselectivity.[3]

  • Purification of Volatile Product: The volatility of the final product necessitates careful handling during work-up and purification. Rotary evaporation should be performed at low temperatures, and fractional distillation is the preferred method for obtaining high-purity material. A cold trap is recommended to prevent product loss.[4]

Characterization

The identity and purity of the synthesized (1S,2S)-1,2-bis(ethenyl)cyclobutane should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-6.0 ppm) and the cyclobutane ring protons (around 2.0-3.0 ppm). The coupling constants between the cyclobutane protons can provide information about the stereochemistry.[5]
¹³C NMR The carbon NMR spectrum should show distinct signals for the sp² carbons of the vinyl groups and the sp³ carbons of the cyclobutane ring.
Chiral GC The enantiomeric excess of the product should be determined by gas chromatography using a chiral stationary phase.
Mass Spec. To confirm the molecular weight of the product.

Safety Considerations for Handling 1,3-Butadiene

1,3-Butadiene is a highly flammable gas and a known carcinogen.[6][7] All handling procedures must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves, must be worn.

  • Storage and Handling: Butadiene should be stored in a cool, well-ventilated area away from ignition sources.[8][9] It is typically supplied with an inhibitor (such as 4-tert-butylcatechol) to prevent polymerization, which must be removed before use in the catalytic reaction.[9]

  • Inert Atmosphere: All reactions involving butadiene should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of explosive peroxides.

  • Pressure and Temperature: When used in a high-pressure reactor, it is crucial to monitor the internal pressure and temperature closely to prevent over-pressurization.[10]

  • Emergency Procedures: In case of a leak, the area should be evacuated immediately, and all ignition sources eliminated.[7]

Conclusion

The enantioselective nickel-catalyzed [2+2] cycloaddition of 1,3-butadiene offers a scalable and efficient route to (1S,2S)-1,2-bis(ethenyl)cyclobutane. By carefully selecting the chiral ligand and optimizing the reaction conditions, this valuable building block can be produced in high enantiopurity, paving the way for its use in the synthesis of complex and stereochemically defined drug candidates. Adherence to strict safety protocols when handling 1,3-butadiene is paramount for the successful and safe implementation of this procedure on a larger scale.

References

  • Nickel-Catalyzed Four-Component Carbonylation of 1,3-Butadiene To Access β,γ-Unsaturated Ketones. ACS Publications. [Link]

  • Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking Product identifier Product Name Butadiene Product. Westlake. [Link]

  • Butadiene Product Stewardship Guidance Manual 2024. American Chemistry Council. [Link]

  • 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory). OSHA. [Link]

  • Nickel Catalyzed Olefin Oligomerization and Dimerization. Chemical Reviews. [Link]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. PMC. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]

  • Neighboring group-directed asymmetric [2 + 2 + 2] cycloaddition to access C–N axially chiral indoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Catalytic Asymmetric [4+2]-Cycloaddition of Dienes with Aldehydes. ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. ChemRxiv. [Link]

  • Investigation of a New Family of Chiral Ligands for Enantioselective Catalysis via Parallel Synthesis and High-Throughput Screen. CORE. [Link]

  • Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. SciSpace. [Link]

  • [Ni(0)L]-catalyzed cyclodimerization of 1,3-butadiene: a comprehensive density functional investigation based on the generic [(C(4)H(6))(2)Ni(0)PH(3)] catalyst. ResearchGate. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Semantic Scholar. [Link]

  • Nickel-Catalyzed Arylative Telomerization of Isoprene. ChemRxiv. [Link]

  • Rhodium‐Catalyzed Asymmetric [2+2+2] Cycloaddition Reactions of 1,6‐Enynes and Oxabenzonorbornadienes. ResearchGate. [Link]

  • Metal-organic framework supported single-site nickel catalysts for butene dimerization. OSTI.GOV. [Link]

  • Chiral (Acyloxy)borane Complex-Catalyzed Asymmetric Diels-Alder Reaction. Organic Syntheses Procedure. [Link]

  • Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • A study on the substituent effects of norbornadiene derivatives in iridium-catalyzed asymmetric [2 + 2] cycloaddition reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric [3 + 2] Cycloaddition of 2,3-Butadienoates with Electron-Deficient Olefins Catalyzed by Novel Chiral 2,5-Dialkyl-7-phenyl-7- phosphabicyclo[2.2.1]heptanes. Semantic Scholar. [Link]

  • Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition.. Semantic Scholar. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... Doc Brown's Chemistry. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Di-Stereoselective Functionalization of (1S,2S)-1,2-Bis(ethenyl)cyclobutane Double Bonds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Chiral C4 Scaffold (1S,2S)-1,2-Bis(ethenyl)cyclobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Chiral C4 Scaffold

(1S,2S)-1,2-Bis(ethenyl)cyclobutane is a chiral, strained carbocycle that presents a unique platform for the synthesis of complex molecular architectures. Its C2-symmetry and the presence of two reactive vinyl groups make it a valuable building block in medicinal chemistry and natural product synthesis. The inherent ring strain of the cyclobutane core influences the reactivity of the exocyclic double bonds, while the pre-existing stereocenters offer a powerful tool for controlling the stereochemical outcome of subsequent transformations.

This guide provides an in-depth exploration of key functionalization strategies for the double bonds of (1S,2S)-1,2-bis(ethenyl)cyclobutane. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each reaction, offering field-proven insights to guide your experimental design and ensure reproducible, stereocontrolled outcomes. The protocols detailed herein are designed to be self-validating, with an emphasis on the "why" behind each step.

Strategic Considerations: Competing Pathways and Stereochemical Control

A critical aspect to consider when functionalizing (1S,2S)-1,2-bis(ethenyl)cyclobutane is the potential for a[1][1]-sigmatropic (Cope) rearrangement to form a cyclooctadiene system. This rearrangement is thermally allowed and driven by the release of ring strain from the cyclobutane.[2][3] The choice of reaction conditions, particularly temperature, is therefore paramount to favor double bond functionalization over rearrangement. Lower temperatures generally favor the desired addition reactions.

The inherent chirality of the starting material provides a strong bias for the facial selectivity of incoming reagents. The two vinyl groups are diastereotopic, and their reactivity can be influenced by the steric hindrance imposed by the cyclobutane ring and the other vinyl substituent. This guide will focus on methods that leverage this inherent chirality to achieve high levels of diastereoselectivity.

Diastereoselective Dihydroxylation: Crafting Chiral Diols

The conversion of the vinyl groups into vicinal diols is a powerful transformation, introducing two new stereocenters and providing handles for further functionalization. The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for this purpose, offering high levels of enantioselectivity and diastereoselectivity.[4][5]

Mechanistic Rationale: The Sharpless Catalytic Cycle

The Sharpless AD employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[6] The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming an osmate ester intermediate.[7] The chiral ligand creates a binding pocket that directs the osmium tetroxide to a specific face of the alkene, thereby controlling the stereochemical outcome. The osmate ester is then hydrolyzed to yield the diol, and the reduced osmium is re-oxidized by a stoichiometric co-oxidant, such as potassium ferricyanide, to regenerate the active catalyst.[4]

For (1S,2S)-1,2-bis(ethenyl)cyclobutane, the choice between AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand) will determine the absolute configuration of the newly formed stereocenters. The inherent chirality of the starting material will further influence the diastereoselectivity of the reaction on the two non-equivalent vinyl groups.

Diagram: Sharpless Asymmetric Dihydroxylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve AD-mix in t-BuOH/H₂O B Cool to 0 °C A->B C Add (1S,2S)-1,2-bis(ethenyl)cyclobutane B->C D Stir vigorously at 0 °C C->D E Monitor by TLC D->E F Quench with Na₂SO₃ E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Obtain Chiral Tetraol I->J

Caption: General workflow for the Sharpless asymmetric dihydroxylation.

Detailed Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for specific applications.[8]

ParameterValue
Reagents
(1S,2S)-1,2-bis(ethenyl)cyclobutane1.0 mmol
AD-mix-β (or AD-mix-α)1.4 g per mmol of alkene
tert-Butanol5 mL per mmol of alkene
Water5 mL per mmol of alkene
Sodium sulfite1.5 g
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time6-24 hours (monitor by TLC)
Workup & Purification
Extraction SolventEthyl Acetate
Purification MethodSilica Gel Column Chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (or AD-mix-α) (1.4 g).

  • Add a 1:1 mixture of tert-butanol and water (10 mL total) and stir at room temperature until all solids dissolve, resulting in a clear, two-phase mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add (1S,2S)-1,2-bis(ethenyl)cyclobutane (1.0 mmol) to the vigorously stirred mixture.

  • Continue stirring at 0 °C. For slower reactions, the mixture can be allowed to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature to quench the reaction.

  • Add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding chiral tetraol.

Epoxidation: Synthesis of Chiral Diepoxides

Epoxidation of the vinyl groups provides access to chiral diepoxides, which are versatile intermediates for a range of nucleophilic ring-opening reactions. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[9]

Mechanistic Insights: The "Butterfly" Transition State

The epoxidation with peroxyacids like m-CPBA is believed to proceed through a concerted mechanism involving a "butterfly" transition state.[6] The peroxyacid delivers an oxygen atom to the double bond in a syn-addition. The facial selectivity of the epoxidation of (1S,2S)-1,2-bis(ethenyl)cyclobutane will be influenced by the steric environment around each double bond, with the reagent preferentially attacking from the less hindered face. It is expected that the two vinyl groups will react with similar, but not identical, rates due to their diastereotopic nature.

Diagram: Epoxidation Reaction Pathway

G A (1S,2S)-1,2-bis(ethenyl)cyclobutane C Chiral Diepoxide A->C Epoxidation B m-CPBA, DCM B->C D m-Chlorobenzoic Acid (byproduct)

Caption: Epoxidation of (1S,2S)-1,2-bis(ethenyl)cyclobutane with m-CPBA.

Detailed Experimental Protocol: Diastereoselective Epoxidation

This protocol provides a general procedure for the epoxidation of both double bonds.

ParameterValue
Reagents
(1S,2S)-1,2-bis(ethenyl)cyclobutane1.0 mmol
m-CPBA (77%)2.2 mmol (1.1 eq. per double bond)
Dichloromethane (DCM)10 mL
Saturated aq. NaHCO₃
Saturated aq. Na₂S₂O₃
Reaction Conditions
Temperature0 °C to room temperature
Reaction Time2-6 hours (monitor by TLC)
Workup & Purification
Extraction SolventDichloromethane
Purification MethodSilica Gel Column Chromatography

Procedure:

  • Dissolve (1S,2S)-1,2-bis(ethenyl)cyclobutane (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C.

  • Add m-CPBA (2.2 mmol) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) followed by saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the diepoxide.

Oxidative Cleavage via Ozonolysis: Accessing a Chiral Dialdehyde

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[10] Applying this reaction to (1S,2S)-1,2-bis(ethenyl)cyclobutane provides a direct route to a chiral 1,2-diformylcyclobutane, a valuable synthetic intermediate.

Mechanistic Overview: Ozonide Formation and Reductive Workup

Ozone reacts with the double bonds to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[10] Subsequent workup of the ozonide determines the final product. A reductive workup, typically with dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), will yield the corresponding aldehydes. An oxidative workup would lead to carboxylic acids.

Diagram: Ozonolysis Experimental Workflow

G cluster_ozonolysis Ozonolysis cluster_workup Reductive Workup cluster_isolation Isolation A Dissolve diene in DCM/MeOH at -78 °C B Bubble O₃ until blue color persists A->B C Purge with N₂ B->C D Add Dimethyl Sulfide (DMS) C->D E Warm to room temperature D->E F Concentrate in vacuo E->F G Purify by Chromatography F->G H (1S,2S)-1,2-Diformylcyclobutane G->H

Caption: General workflow for the ozonolysis of (1S,2S)-1,2-bis(ethenyl)cyclobutane.

Detailed Experimental Protocol: Ozonolysis

Safety Precaution: Ozone is a toxic and powerful oxidizing agent. All operations should be performed in a well-ventilated fume hood.

ParameterValue
Reagents
(1S,2S)-1,2-bis(ethenyl)cyclobutane1.0 mmol
Dichloromethane (DCM)15 mL
Methanol (MeOH)5 mL
Ozone (O₃)Generated from an ozone generator
Dimethyl sulfide (DMS)3.0 mmol
Reaction Conditions
Temperature-78 °C
Ozonolysis TimeUntil blue color persists
Workup TimeOvernight at room temperature
Workup & Purification
Purification MethodSilica Gel Column Chromatography

Procedure:

  • Dissolve (1S,2S)-1,2-bis(ethenyl)cyclobutane (1.0 mmol) in a 3:1 mixture of dichloromethane and methanol (20 mL) in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap containing potassium iodide solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution from an ozone generator. The reaction is complete when the solution turns a persistent pale blue color.

  • Stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.

  • Add dimethyl sulfide (3.0 mmol) to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude dialdehyde by flash column chromatography.

Conclusion and Future Directions

The functionalization of the double bonds of (1S,2S)-1,2-bis(ethenyl)cyclobutane offers a rich field for synthetic exploration. The protocols detailed in this guide for dihydroxylation, epoxidation, and ozonolysis provide reliable and stereocontrolled methods for accessing valuable chiral building blocks. The principles of stereochemical control and the management of competing rearrangement pathways are key to successfully harnessing the synthetic potential of this unique C4 scaffold.

Further investigations could explore other important transformations such as catalytic asymmetric hydrogenation, which would provide access to the corresponding 1,2-diethylcyclobutane with control over the newly formed stereocenters, and various metathesis reactions to construct more complex cyclic and acyclic systems. The continued development of methodologies for the selective functionalization of this and related chiral cyclobutanes will undoubtedly lead to novel and efficient syntheses of biologically active molecules.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Polymerization Side Reactions of (1S,2S)-1,2-bis(ethenyl)cyclobutane

Welcome to the Technical Support Center for (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane). This highly reactive diene is a critical intermediate in organic synthesis, often derived...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane). This highly reactive diene is a critical intermediate in organic synthesis, often derived from the 1[1]. However, its pendant vinyl groups and strained cyclobutane ring make it highly susceptible to unwanted polymerization side reactions.

This guide synthesizes field-proven protocols and mechanistic insights to help researchers and drug development professionals mitigate cross-linking, thermal degradation, and radical polymerization during experimental workflows.

Part 1: Diagnostic Overview & Mechanistic Causality

Understanding the root cause of polymerization is the first step in troubleshooting. The side reactions of (1S,2S)-1,2-bis(ethenyl)cyclobutane generally fall into three mechanistic categories:

  • Free-Radical Polymerization : The vinyl groups are highly prone to adventitious peroxide-catalyzed free-radical polymerization. Exposure to ambient oxygen leads to the formation of polyperoxides, which cleave into radicals that initiate chain-growth polymerization at rates2[2].

  • Thermal Cycloreversion & Re-polymerization : At elevated temperatures (>120°C), the cyclobutane ring can undergo cycloreversion back to 1,3-butadiene monomers. These monomers can subsequently undergo 3[3] to form polybutadiene, or dimerize via Diels-Alder pathways to 4-vinylcyclohexene.

  • Competing Epimerization Pathways : Attempting a Cope rearrangement requires the trans-(1S,2S) isomer to first epimerize to the cis isomer via a diradical intermediate. The high activation energy required for this epimerization often inadvertently triggers thermal polymerization before the1[1] can occur.

Part 2: Troubleshooting FAQs

Q1: I am observing a viscous, insoluble gel forming during the vacuum distillation of (1S,2S)-1,2-bis(ethenyl)cyclobutane. How can I prevent this? A1 : The gel is a cross-linked polybutadiene/polydivinylcyclobutane network formed via thermally initiated free-radical polymerization. Causality: High thermal inertia in the distillation apparatus combined with trace oxygen leads to rapid peroxide formation and chain propagation. Solution:

  • Never distill to dryness.

  • Introduce a radical inhibitor such as2[2] prior to heating.

  • If polymer forms on the vessel walls, it can be safely removed by filling the flask two-thirds full with 1[1] behind a blast shield.

Q2: My isolated (1S,2S)-1,2-bis(ethenyl)cyclobutane loses titer over a few weeks of storage, forming a white precipitate. What is happening? A2 : The white precipitate is a polyperoxide or cross-linked polymer chain. Causality: Divinylcyclobutanes auto-oxidize in the presence of ambient light and trace oxygen, forming 3[3]. Solution: Store the material neat or in a non-reactive solvent over 100 ppm TBC in dark, amber ampoules under a strict argon atmosphere at -20°C or lower.

Q3: I am trying to synthesize 1,5-cyclooctadiene via the Cope rearrangement of the (1S,2S) isomer, but I mostly get linear polymers. Why? A3 : The (1S,2S) trans isomer cannot undergo the [3,3]-sigmatropic Cope rearrangement directly because the required boat-like transition state is sterically inaccessible. Causality: It must first undergo homolytic C-C bond cleavage to a diradical and epimerize to the cis isomer. The high temperatures required for this homolysis heavily favor intermolecular radical polymerization over intramolecular rearrangement. Solution: Run the reaction under high dilution conditions (e.g., 0.01 M in a high-boiling inert solvent like decalin) to kinetically favor the intramolecular epimerization/rearrangement over intermolecular polymer chain propagation.

Part 3: Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic parameters governing the delicate balance between targeted pathways and polymerization side reactions.

Reaction PathwayReactantsPrimary ProductActivation ModalityKinetic / Temp ProfileRef
Thermal Dimerization 1,3-Butadienetrans-1,2-divinylcyclobutane & 4-vinylcyclohexeneThermal (Second Order)>70–80°C (0.02°C/min rate)[2]
Free-Radical Polymerization 1,3-Butadiene / DVCBPolybutadiene / Cross-linked gelsPeroxide-catalyzed10–20x faster than dimerization[2]
Isomerization & Cope Rearrangement cis-1,2-divinylcyclobutane1,5-cyclooctadiene (COD)Thermal (Concerted)Rapid under reflux[1]
Thermal Unimolecular Isomerization trans,trans-1,5-CODtrans-1,2-divinylcyclobutaneThermal (First Order)39–92°C (Ea ≈ 105.9 kJ/mol)[4]

Part 4: Validated Experimental Protocols

Protocol A: Inhibitor-Stabilized Vacuum Distillation of (1S,2S)-1,2-bis(ethenyl)cyclobutane

Trustworthiness Note: This protocol is a self-validating system; the presence of a stable boiling point and the absence of pot-residue gelation confirm the successful inhibition of radical pathways.

  • Preparation : Transfer the crude (1S,2S)-1,2-bis(ethenyl)cyclobutane mixture into a round-bottom flask equipped with a short-path distillation head.

  • Inhibition : Add 4-tert-butylcatechol (TBC) to the crude mixture to achieve a final concentration of 200 ppm. This quenches any pre-formed peroxide radicals before heating begins.

  • Degassing : Perform three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen. (Crucial Causality: If significant unreacted butadiene monomer is present, do not degas via freeze-thaw, as trace oxygen actually 1[1] during initial dimerization stages. Adjust based on monomer content).

  • Distillation : Apply a dynamic vacuum (e.g., 10-20 Torr) to lower the boiling point. Slowly heat the oil bath. The trans isomer typically distills cleanly at reduced temperatures (reference BP is1[1]).

  • Collection : Collect the distillate in a receiver flask pre-charged with 50 ppm TBC and cooled in a dry ice/acetone bath to immediately suppress post-distillation auto-oxidation.

Protocol B: High-Dilution Thermal Epimerization to 1,5-Cyclooctadiene

Trustworthiness Note: The success of this protocol is self-validated by the physical state of the reaction mixture post-heating; a free-flowing liquid indicates successful intramolecular rearrangement, whereas increased viscosity signals a failure to suppress intermolecular polymerization.

  • Solvent Preparation : Degas 500 mL of anhydrous decalin by sparging with Argon for 30 minutes.

  • Dilution : Add 1.0 g of (1S,2S)-1,2-bis(ethenyl)cyclobutane to the decalin (creating a highly dilute ~0.015 M solution).

  • Reaction : Heat the solution to 160°C under a strict Argon atmosphere for 4 hours. The high dilution prevents intermolecular radical collisions, allowing the trans isomer to epimerize to the cis isomer, which 1[1].

  • Isolation : Cool to room temperature and isolate the 1,5-cyclooctadiene via fractional distillation.

Part 5: Reaction Network Visualization

The following diagram maps the logical relationship between the intended target pathways and the competing polymerization side reactions.

G A 1,3-Butadiene B (1S,2S)-1,2-bis(ethenyl)cyclobutane (trans-isomer) A->B Thermal Dimerization (>70°C) F Radical Polymerization (Polyperoxides) A->F Peroxide Catalyzed B->A Cycloreversion (High Temp) C cis-1,2-divinylcyclobutane (Transient) B->C Thermal Epimerization (High Ea, Dilute) E Thermal Polymerization (Cross-linked Gel) B->E Concentrated / >150°C B->F O2 / No Inhibitor D 1,5-Cyclooctadiene (Cope Product) C->D Cope Rearrangement (Concerted, Fast)

Reaction network of (1S,2S)-1,2-bis(ethenyl)cyclobutane highlighting polymerization side reactions.

References

  • cis- and trans-1,2-Divinylcyclobutane - Organic Syntheses Procedure. Organic Syntheses.
  • 1998-butadiene-thermal-dimerization-trimerization-free-radical-polymerization-polymer-decomposition-reactions.pdf. ioKinetic.
  • Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene. Journals.co.za.
  • Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm. PMC - NIH.

Sources

Optimization

Technical Support Center: Resolving 1H NMR Spectral Overlap in (1S,2S)-1,2-bis(ethenyl)cyclobutane

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals overcome severe spectral co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals overcome severe spectral congestion in complex cyclic systems.

(1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane) is a highly strained molecule often encountered in complex Cope rearrangements and polycyclic natural product biosynthesis[1][2]. Despite its C2​ symmetry, its 1 H NMR spectrum is notoriously difficult to interpret. The combination of strongly coupled diastereotopic cyclobutane ring protons and complex AMX spin systems of the vinyl groups results in severe multiplet overlap, rendering standard 1D 1 H NMR insufficient for quantitative or structural validation[3].

This guide provides field-proven, self-validating protocols to disentangle these spectra using advanced Pure Shift and multidimensional NMR techniques.

Part 1: Frequently Asked Questions (Mechanistic Context)

Q: Why does (1S,2S)-1,2-bis(ethenyl)cyclobutane exhibit such severe 1 H NMR spectral overlap? A: The overlap is driven by homonuclear scalar couplings ( JHH​ ) combined with a narrow chemical shift dispersion. The cyclobutane ring contains diastereotopic methylene protons with large geminal and vicinal couplings. Because the chemical shift difference ( Δν ) between these protons is often similar in magnitude to their coupling constants ( J ), the system experiences second-order strong coupling effects. This smears the multiplet structures across the 1.5–2.5 ppm region, while the terminal and internal vinyl protons create dense overlapping multiplets in the 4.8–6.0 ppm region[3].

Q: What is Pure Shift NMR, and how does it resolve this issue? A: Pure Shift NMR techniques, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation), suppress the effects of homonuclear scalar coupling, effectively collapsing complex multiplets into single lines (singlets) at their respective chemical shifts[4]. By removing the J -coupling multiplet structure, the spectral resolution is artificially enhanced, mimicking the dispersion capabilities of a theoretical 5 GHz NMR spectrometer[5].

Q: Why does PSYCHE cause a loss in signal sensitivity? A: PSYCHE utilizes low-flip-angle swept-frequency (chirp) pulses combined with weak spatial encoding gradients to select a subset of "active" nuclear spins while leaving "passive" spins untouched[4]. Because only a fraction of the magnetization is observed in each scan (spatiotemporal averaging), the sensitivity drops by one to two orders of magnitude compared to standard 1 H NMR[6].

Part 2: Troubleshooting Guides & Experimental Protocols

Issue 1: Multiplets in the cyclobutane ring and vinyl regions are indistinguishable.

Root Cause: Extensive JHH​ coupling networks obscure the chemical shifts of the individual protons. Resolution: Implement 1D PSYCHE NMR to decouple the homonuclear spins.

Self-Validating Protocol: 1D PSYCHE Setup

  • Calibrate the 90° Pulse: Run a standard pulsecal routine. Causality: PSYCHE relies on precise flip angles ( β ) for the chirp pulses (typically 10° to 20°). A miscalibrated hard pulse will distort the effective β angle, leading to incomplete suppression of coherence transfer pathways and severe baseline artifacts[4].

  • Optimize Sweep Widths: Set the proton sweep width (SW2) as narrow as possible (e.g., 4–6 ppm, covering only the regions of interest) to maximize the signal-to-noise ratio (SNR)[7].

  • Set Chunking Parameters: Set SW1 (duration of data chunks) to 50–100 Hz. Validation Step: Ensure the ratio of SW2/SW1 is an exact integer. If it is not, the reconstructed Free Induction Decay (FID) will contain discontinuities, resulting in chunking sidebands during Fourier transformation[7].

  • Acquire and Reconstruct: Acquire the pseudo-2D dataset and process it using covariance or pure shift reconstruction algorithms to yield the 1D singlet spectrum.

Issue 2: The sample concentration is too low, and the PSYCHE spectrum lacks sensitivity.

Root Cause: The low flip angle ( β≈10∘ ) required for high spectral purity in PSYCHE discards too much signal for low-concentration samples[6]. Resolution: Increase the PSYCHE flip angle or transition to 2D Heteronuclear Correlation (HSQC).

Self-Validating Protocol: High-Angle PSYCHE & 2D HSQC

  • Approach A (High-Angle PSYCHE): Increase the chirp pulse flip angle to 60°. This can increase sensitivity by up to 400%. Caution: This introduces strong recoupling artifacts. Advanced deep neural network (DNN) processing tools are often required to clean the resulting spectra[6].

  • Approach B (2D 1 H- 13 C HSQC):

    • Tune and match both 1 H and 13 C channels.

    • Acquire a standard 2D HSQC. The overlapping 1 H signals are dispersed along the much wider 13 C chemical shift axis, separating the ring carbons from the vinyl carbons[8].

    • Validation Step: Check cross-peak integration. Note that varying 1JCH​ couplings can distort cross-peak volumes, so use standard 1D NMR for absolute quantitation once the shifts are identified[8].

Issue 3: Exact chemical shift overlap remains even after Pure Shift decoupling.

Root Cause: Two chemically distinct protons share the exact same chemical shift, resulting in overlapping singlets in the PSYCHE spectrum. Resolution: 1D TOCSY-PSYCHE.

Self-Validating Protocol: 1D TOCSY-PSYCHE

  • Identify an Isolated Spin: Locate a single, non-overlapping multiplet belonging to one of the target spin systems (e.g., a distinct terminal vinyl proton).

  • Selective Excitation: Apply a 1D TOCSY spin-lock to selectively excite and transfer magnetization only throughout that specific coupled network[8][9].

  • Apply PSYCHE Block: Follow the TOCSY transfer with a PSYCHE decoupling block.

  • Acquire: The resulting spectrum will display ultra-high-resolution singlets for only the selected spin system, completely removing interference from the overlapping species[9].

Part 3: Visualizations & Workflows

Troubleshooting_Workflow Issue Severe Overlap in (1S,2S)-1,2-bis(ethenyl)cyclobutane CheckConc Is sample concentration high (> 10 mM)? Issue->CheckConc PSYCHE Run 1D PSYCHE (β = 10°-20°) CheckConc->PSYCHE Yes HSQC Run 2D 1H-13C HSQC or High-Angle PSYCHE (β = 60°) CheckConc->HSQC No CheckOverlap Are singlets still overlapping? PSYCHE->CheckOverlap HSQC->CheckOverlap TOCSY Run 1D TOCSY-PSYCHE (Isolate specific networks) CheckOverlap->TOCSY Yes Success Fully Resolved Chemical Shifts CheckOverlap->Success No TOCSY->Success

Caption: Decision matrix for resolving NMR spectral overlap in complex cyclobutanes.

PSYCHE_Logic Start Standard 1H NMR (Overlapping Multiplets) Chirp Apply Double Chirp Pulses (Sweep Frequency + Gradient) Start->Chirp Spatial Spatial Encoding (Selects active spins) Chirp->Spatial β flip angle Refocus Hard 180° Pulse (Refocuses chemical shift) Spatial->Refocus Acquire Acquire Data Chunks (Pseudo-2D FID) Refocus->Acquire t1 evolution Reconstruct 1D Pure Shift Reconstruction (Collapse to Singlets) Acquire->Reconstruct Chunking

Caption: Logical workflow of the PSYCHE pure shift NMR pulse sequence for decoupling homonuclear spins.

Part 4: Quantitative Data Summaries

Table 1: Comparison of NMR Techniques for Resolving Spectral Overlap

TechniqueResolution GainSensitivity CostPrimary AdvantageBest Use Case
Standard 1D 1 H BaselineNone (Highest)Fast acquisitionInitial sample screening
1D PSYCHE Extremely High (Singlets)High (1-2 orders of mag.)Removes all JHH​ multipletsHigh-concentration samples with severe overlap
2D 1 H- 13 C HSQC High (Heteronuclear)ModerateDisperses signals by 13 C shiftLow-concentration samples; structural assignment
1D TOCSY-PSYCHE Ultimate (Isolated Singlets)Very HighIsolates specific spin networksExact chemical shift overlap of distinct protons

Table 2: Typical 1 H NMR Chemical Shift Regions for (1S,2S)-1,2-bis(ethenyl)cyclobutane

Proton TypeApproximate Chemical Shift (ppm)Multiplicity (Standard 1D)Multiplicity (PSYCHE)
Vinyl (-CH=CH2) internal ~ 5.7 – 6.0ddd / complex multipletSinglet
Vinyl (-CH=CH2) terminal ~ 4.8 – 5.1dd / overlapping multipletsSinglets
Cyclobutane Ring (CH-vinyl) ~ 2.5 – 2.8multipletSinglet
Cyclobutane Ring (CH2) ~ 1.5 – 2.1complex multiplets (diastereotopic)Singlets

References

  • Sensitivity-Enhanced Pure Shift Spectroscopy Empowered by Deep Learning and PSYCHE Analytical Chemistry - ACS Publications URL:[Link]

  • PSYCHE Pure Shift NMR Spectroscopy SciSpace URL:[Link]

  • Pure Shift NMR University of Wyoming NMR Facility URL: [Link]

  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques... ACS Sustainable Chemistry & Engineering URL:[Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research URL:[Link]

  • Pure Shift NMR Manchester NMR Methodology Group URL:[Link]

  • Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene South African Journal of Chemistry URL:[Link]

  • Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions PMC - NIH URL:[Link]

  • An Effect of Bulk on the Ratio of Fragmentation to Stereomutation in Three Cyclobutane Dimers... Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

purification techniques for crude (1S,2S)-1,2-bis(ethenyl)cyclobutane mixtures

Welcome to the Technical Support Center for the isolation and purification of (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane). Synthesized primarily via the cyclodimerization of butad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane). Synthesized primarily via the cyclodimerization of butadiene, the crude reaction mixture presents unique purification challenges due to the thermal instability of its structural isomers and the lack of polar functional groups.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity enantiomeric isolation.

Experimental Workflow & Logical Relationships

To successfully isolate the (1S,2S) enantiomer, you must navigate the thermal reactivity of the crude mixture. The workflow relies on sequential volatility-based, structural, and chiral resolutions.

PurificationWorkflow Crude Crude Mixture (Butadiene, COD, DVCB) Distill Vacuum Distillation (< 40°C, < 5 Torr) Crude->Distill Remove bulk PrepGC Preparative GC (Apiezon J Phase) Distill->PrepGC Distillate Waste Polymers & 1,5-COD Distill->Waste Residue/Heavies Chiral Chiral Resolution (Cyclodextrin Phase) PrepGC->Chiral Isolate trans-DVCB Pure Pure (1S,2S)-1,2-DVCB (>99% ee) Chiral->Pure Enantiomer Separation

Experimental workflow for the isolation of (1S,2S)-1,2-DVCB from crude mixtures.

CopeRearrangement Dimerization Butadiene Cyclodimerization Cis cis-1,2-DVCB (Kinetically Favored) Dimerization->Cis Trans trans-1,2-DVCB (Thermodynamically Stable) Dimerization->Trans COD 1,5-Cyclooctadiene (COD) Cis->COD [3,3]-Cope Rearrangement (>60°C) Trans->Trans Stable up to 120°C

Logical relationship of thermal stability and [3,3]-Cope rearrangement in DVCB isomers.

Step-by-Step Methodologies

Protocol A: Low-Temperature Vacuum Distillation

Standard atmospheric distillation (bp 109–111°C)[1] will destroy the kinetically favored cis-isomer and risk polymerizing the trans-isomer. Vacuum distillation is mandatory.

  • Preparation: Transfer the crude cyclodimerization mixture to a round-bottom flask equipped with a short-path distillation head. Add 100 ppm of 4-tert-butylcatechol (TBC) to the pot.

    • Causality: TBC acts as a radical scavenger. Butadiene derivatives are highly susceptible to auto-oxidation and radical polymerization; TBC prevents the formation of intractable polymeric films during heating.

  • Vacuum Application: Apply a high vacuum (< 5 Torr) before applying any heat.

  • Fraction Collection: Gently warm the pot, ensuring the internal temperature never exceeds 40°C. Collect the fraction boiling between 30–35°C (at 5 Torr).

  • Self-Validation Checkpoint: Inspect the distillate. It must be a clear, colorless liquid. If the liquid has a yellow tint, oligomers have co-distilled, indicating that the vacuum was insufficient and the pot was overheated. Leave the heavy polymeric residue in the distillation pot.

Protocol B: Preparative Gas Chromatography (Isomer & Chiral Resolution)

Because 1,2-bis(ethenyl)cyclobutane lacks polar functional groups, standard silica gel chromatography cannot resolve it from 1,5-cyclooctadiene (COD) or 4-vinylcyclohexene.

  • Achiral Isolation: Inject the distilled fraction into a Preparative Gas Chromatograph equipped with a non-polar stationary phase (e.g., Apiezon J or a squalane-based column)[2].

  • Peak Collection: Collect the peak corresponding to trans-1,2-divinylcyclobutane.

    • Causality: The non-polar stationary phase separates the hydrocarbons purely based on dispersive interactions and slight vapor pressure differentials, isolating the trans-isomer from COD and unreacted butadiene.

  • Chiral Resolution: The collected trans fraction is a racemic mixture of (1S,2S) and (1R,2R). Inject this racemate into a GC equipped with a chiral stationary phase (e.g., permethylated β-cyclodextrin).

  • Self-Validation Checkpoint: Perform an analytical GC-FID run on the final collected (1S,2S) fraction. An enantiomeric excess (ee) of >99% validates the resolution. If the ee is <95%, the column is overloaded; reduce the injection volume by 50% and repeat.

Quantitative Data Summary

Table 1: Physicochemical and Chromatographic Properties of Cyclodimerization Products

CompoundBoiling Point (760 Torr)Thermal StabilityPrimary Impurity Profile
trans-1,2-Divinylcyclobutane 109–111°CStable up to 120°CButadiene, 1,5-COD, 4-VCH
cis-1,2-Divinylcyclobutane ~110°CUnstable (>60°C)Rearranges to 1,5-COD
1,5-Cyclooctadiene (COD) 151°CHighly StableN/A
4-Vinylcyclohexene (VCH) 128°CStableN/A

Troubleshooting Guide & FAQs

Q: Why is my yield of trans-1,2-divinylcyclobutane lower than expected, accompanied by a massive spike in 1,5-cyclooctadiene (COD) in my GC trace? A: This is a classic thermal control failure. While the trans-isomer is relatively stable, the cis-isomer of 1,2-divinylcyclobutane is kinetically favored but highly unstable. At temperatures above 60°C, it undergoes a rapid, concerted[3,3]-sigmatropic Cope rearrangement through a boat-like transition state to form 1,5-cyclooctadiene[3][4]. If your distillation pot exceeded this temperature, you inadvertently converted the cis precursor into COD. Ensure strict vacuum conditions (<5 Torr) to keep pot temperatures low.

Q: I am observing a hard, glassy polymeric film coating my distillation apparatus. How do I prevent this? A: You forgot to inhibit the radical polymerization pathway. Vinyl groups are highly prone to radical chain-growth polymerization when exposed to trace oxygen and heat. Always add a radical inhibitor (like TBC or hydroquinone) to the crude mixture prior to distillation. A clean distillation flask with only viscous liquid oligomers (no hard film) indicates successful radical quenching.

Q: Why can't I separate the (1S,2S) and (1R,2R) enantiomers using standard fractional distillation? A: Enantiomers have mathematically identical physical properties (boiling point, density, refractive index) in an achiral environment. Fractional distillation relies entirely on boiling point differentials, which are zero for enantiomeric pairs. Chiral resolution requires a chiral environment, such as a cyclodextrin-based stationary phase in GC, where the enantiomers form transient diastereomeric complexes with different partition coefficients.

Q: Can I use silver nitrate (AgNO₃) impregnated silica to purify the mixture? A: Yes, as an alternative to Prep-GC for the achiral step. Silver(I) ions form reversible π-complexes with alkenes. Because the steric environment around the double bonds differs between the trans-isomer, COD, and 4-vinylcyclohexene, argentation chromatography can separate them based on the stability of these Ag-alkene complexes. However, this will not resolve the (1S,2S) enantiomer from the (1R,2R) enantiomer.

References

  • Source: orgsyn.
  • Source: orgsyn.
  • Source: acs.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Validating Enantiomeric Purity of (1S,2S)-1,2-Bis(ethenyl)cyclobutane: A Comprehensive Chiral HPLC Guide

As a Senior Application Scientist, I frequently encounter analytes that actively resist standard analytical workflows. The determination of enantiomeric excess (ee) for (1S,2S)-1,2-bis(ethenyl)cyclobutane—commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytes that actively resist standard analytical workflows. The determination of enantiomeric excess (ee) for (1S,2S)-1,2-bis(ethenyl)cyclobutane—commonly known as trans-1,2-divinylcyclobutane—is a prime example of such a challenge. This highly strained cycloalkane is a critical chiral building block and ligand precursor[1], but it presents a triad of analytical hurdles: it is highly volatile, lacks a conjugated chromophore, and is thermally labile due to its propensity for sigmatropic rearrangements[2].

This guide objectively compares detection modalities and chiral stationary phases (CSPs) to establish a self-validating, robust methodology for analyzing this elusive molecule.

The Causality of the Analytical Challenge

To design a successful method, we must first understand why conventional techniques fail. The choices in our workflow are dictated by the molecule's intrinsic physical chemistry:

  • The GC-FID/MS Failure (Thermal Lability): Gas Chromatography is typically the default for volatile hydrocarbons. However, trans-1,2-divinylcyclobutane undergoes a thermal Cope rearrangement to 1,5-cyclooctadiene at elevated temperatures[3]. Injecting this molecule into a GC inlet (typically >200 °C) induces rapid rearrangement, destroying the stereocenters and yielding an achiral product[2]. Therefore, low-temperature Chiral HPLC is mandatory.

  • The ELSD/CAD Failure (Volatility): Because the molecule lacks a conjugated π -system, standard UV detection at 254 nm is blind to it. Typically, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are used for non-chromophoric compounds. However, with a boiling point of ~110 °C, divinylcyclobutane evaporates alongside the mobile phase in the drift tube, resulting in false negatives.

  • The Solution: We are forced to operate in a narrow analytical window: Normal-Phase Chiral HPLC at ambient temperature, utilizing either Low-UV (205 nm) or Refractive Index Detection (RID).

MethodLogic A Analyte: (1S,2S)-1,2-bis(ethenyl)cyclobutane B Thermal Lability (Cope Rearrangement) A->B C High Volatility (bp ~110 °C) A->C D No Conjugated Chromophore A->D E Avoid GC-FID/MS Use HPLC B->E Prevents degradation F Avoid ELSD/CAD Use Non-Evaporative C->F Prevents sample loss G Avoid UV 254 nm Use UV 205 nm or RID D->G Enables detection H Optimized Chiral HPLC Method E->H F->H G->H

Decision matrix for selecting chiral HPLC over GC and evaporative detectors.

Comparative Analysis: Detection Modalities

When dealing with non-chromophoric volatiles, detector selection is the single most critical variable. The table below compares the performance of various detectors for this specific analyte.

Detection ModalitySignal-to-Noise (S/N)SuitabilityMechanistic Reason for PerformanceLow-UV (205 nm)GoodHighly RecommendedDetects the π π transitions of isolated alkenes. Requires strictly UV-transparent mobile phases (e.g., HPLC-grade Hexane).Refractive Index (RID)ModerateRecommendedUniversal detection based on density differences. Unaffected by volatility, but strictly requires isocratic elution and strict thermal control.UV (254 nm)PoorNot RecommendedAnalyte lacks a conjugated π -system; extinction coefficient at 254 nm is practically zero.ELSD / CADVery PoorNot RecommendedAnalyte vaporizes during the nebulization/desolvation step, yielding no residual particles to scatter light or carry charge.GC-FIDN/ACritical FailureThermal Cope rearrangement in the inlet converts the chiral analyte into achiral 1,5-cyclooctadiene[2]. CopeRearrangement A trans-1,2-divinylcyclobutane (1S,2S & 1R,2R Enantiomers) B cis-1,2-divinylcyclobutane (Meso Isomer) A->B Epimerization (Requires High Temp) C 1,5-Cyclooctadiene (Achiral Rearrangement Product) A->C Direct Rearrangement (>120 °C in GC Inlet) B->C Cope Rearrangement (Rapid, ΔG‡ ~ 32 kcal/mol) Mechanistic pathway of thermal Cope rearrangement of 1,2-divinylcyclobutane.

Comparative Analysis: Chiral Stationary Phases (CSPs)

Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the stationary phase[4]. Because 1,2-divinylcyclobutane lacks hydrogen-bond donors/acceptors and aromatic rings, separation relies entirely on steric fit and weak dipole/induced-dipole interactions within the chiral grooves of the CSP.

Chiral Stationary PhaseExample ColumnSelectivity ( α )Resolution ( Rs​ )Chiral Recognition Mechanism
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H> 1.5 > 2.0 The helical inclusion cavities of amylose provide an optimal steric fit for the rigid cyclobutane core and flexible vinyl arms[1].
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H~ 1.2~ 1.0Cellulose forms a more linear, shallower chiral groove, leading to weaker steric differentiation for purely aliphatic rings.
β -Cyclodextrin Cyclobond I~ 1.0< 1.0The analyte is too small and lacks the necessary functional handles to form a stable inclusion complex in normal-phase conditions[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes internal checks to prevent sample loss and verify column performance.

Step 1: Mobile Phase Preparation
  • Procure HPLC-grade Hexane (UV cutoff < 195 nm). Do not use technical grade, as trace aromatics will blind the Low-UV detector.

  • Prepare an isocratic mixture of 100% Hexane (or 99.9:0.1 Hexane:Isopropanol if slight polarity tuning is needed).

  • Degas the mobile phase thoroughly via ultrasonication and vacuum. Causality: Dissolved oxygen absorbs strongly at 205 nm and causes baseline drift in RID.

Step 2: System Conditioning
  • Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Set the column oven strictly to 20 °C . Causality: Lower temperatures increase the residence time in the chiral cavities, enhancing resolution ( α ), and prevent any risk of on-column thermal degradation.

  • Equilibrate at a flow rate of 0.5 mL/min until the Low-UV (205 nm) or RID baseline is perfectly flat.

Step 3: Sample Preparation (Critical Step)
  • Synthesize or obtain the (1S,2S)-1,2-bis(ethenyl)cyclobutane sample.

  • Do not use rotary evaporation to dryness. Causality: The compound's high volatility will result in total sample loss.

  • Dilute the organic layer directly into cold HPLC-grade Hexane to achieve a concentration of ~2-5 mg/mL.

Step 4: System Suitability Testing (SST)
  • Inject 10 µL of a racemic mixture of trans-1,2-divinylcyclobutane.

  • Verify that two distinct peaks elute with a Resolution ( Rs​ ) > 1.5. This validates that the CSP is actively resolving the enantiomers.

Step 5: Enantiomeric Purity Validation
  • Inject 10 µL of your purified (1S,2S) sample.

  • Integrate the peak areas. Calculate the enantiomeric excess using the formula:

    ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

References

  • Trost, B. M., et al.
  • Zora, M. "Transition structures and energetics for the Cope rearrangement of cis-1,2-divinylcyclobutane: an ab initio study." Journal of Molecular Structure: THEOCHEM, 2003.
  • Rencken, I., & Orchard, S. W. "Thermal unimolecular isomerization of cis,trans- and trans,trans-1,5-cyclooctadiene." South African Journal of Chemistry, 1988.
  • Sigma-Aldrich. "Basics of chiral HPLC.

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Platforms for Differentiating (1S,2S)-1,2-bis(ethenyl)cyclobutane Isomers

Executive Summary & The Analytical Challenge The dimerization of 1,3-butadiene yields a complex mixture of C8H12 isomers, prominently including (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The dimerization of 1,3-butadiene yields a complex mixture of C8H12 isomers, prominently including (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane), its cis counterpart, 1,5-cyclooctadiene (1,5-COD), and 4-vinylcyclohexene (4-VCH)[1]. For researchers and drug development professionals, accurately profiling these isomers is critical, as their distinct structural topologies dictate entirely different reactivities in downstream cross-coupling and polymerization workflows.

However, differentiating these specific isomers presents a notorious analytical challenge. Under standard analytical conditions, these molecules exhibit severe gas-phase thermal instability and converge upon identical fragmentation pathways[2]. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms—Standard GC-EI-MS, GC-MS/MS (Tandem MS), and GC-TOF-HRMS (Cold EI)—providing the mechanistic causality and self-validating protocols required to successfully resolve these elusive isomers.

Mechanistic Causality: Why Standard EI-MS Fails

To understand how to select the right MS platform, one must first understand the causality of the isomers' behavior in the gas phase.

When (1S,2S)-1,2-bis(ethenyl)cyclobutane is introduced into a standard hot GC inlet (typically 250°C), the thermal energy can induce a [1,3]-sigmatropic shift, isomerizing the molecule into 4-VCH. More problematically, any cis-1,2-divinylcyclobutane present undergoes a highly facile, low-activation-barrier [3,3]-Cope rearrangement to form 1,5-COD[3].

Even if the molecules survive the inlet, standard 70 eV Electron Ionization (EI) imparts massive internal energy to the molecules. The resulting molecular ion [C8H12]•+ (m/z 108) rapidly isomerizes to a common, highly stable cyclohexadiene-like radical cation intermediate before fragmentation occurs. Subsequent retro-Diels-Alder cleavage yields a dominant m/z 54 base peak ([C4H6]•+), alongside m/z 79 ([C6H7]+)[4]. Because the fragmentation pathways converge into this common intermediate, standard EI mass spectra for all these isomers are virtually indistinguishable[5].

G cluster_0 Isomerization Pathways (Thermal & Gas-Phase) A (1S,2S)-1,2-bis(ethenyl)cyclobutane (trans-isomer) D 4-vinylcyclohexene (4-VCH) A->D [1,3]-Shift E Common [C8H12]•+ Radical Cation (m/z 108) A->E 70 eV EI B cis-1,2-divinylcyclobutane C 1,5-cyclooctadiene (1,5-COD) B->C [3,3]-Cope Rearrangement C->E 70 eV EI D->E 70 eV EI F m/z 54 [C4H6]•+ (Base Peak) E->F Retro-Diels-Alder G m/z 79 [C6H7]+ (Fragment) E->G -C2H5•

Figure 1: Thermal and EI-induced fragmentation pathways of C8H12 isomers.

Platform Comparison: Evaluating MS Alternatives

Platform A: Single Quadrupole GC-EI-MS (The Baseline)
  • Mechanism: Utilizes standard 70 eV hard ionization.

  • Performance: Poor for isomer differentiation. The massive internal energy deposition ensures that the molecular ion (m/z 108) is extremely weak (<5% relative abundance). All isomers yield an identical m/z 54 base peak, forcing the analyst to rely entirely on chromatographic retention times, which are often subject to matrix shifting.

Platform B: Triple Quadrupole GC-MS/MS (Tandem MS with CID)
  • Mechanism: Isolates the intact m/z 108 precursor ion in the first quadrupole (Q1), followed by low-energy Collision-Induced Dissociation (CID) in Q2 using an inert gas like Argon[6].

  • Performance: High. By carefully tuning the collision energy (CE), the internal energy deposition is strictly regulated. This prevents the isolated [C8H12]•+ ions from fully equilibrating into the common intermediate. Consequently, the ratio of product ions (e.g., m/z 79 vs. m/z 54) becomes highly specific to the original structural topology of the isomer.

Platform C: GC-TOF-HRMS with Cold EI (Supersonic Molecular Beam)
  • Mechanism: Analytes eluting from the GC are seeded into a supersonic expansion of helium, cooling their internal vibrational temperatures to <10 K prior to ionization.

  • Performance: Exceptional. Cold EI physically suppresses the gas-phase Cope rearrangement and dampens fragmentation. The molecular ion (m/z 108) frequently becomes the base peak. Coupled with High-Resolution Time-of-Flight (TOF) mass analyzers, this platform provides exact mass measurements that easily differentiate isobaric interferences and preserve the structural integrity of the trans-isomer.

Quantitative Data Presentation

The following table summarizes the quantitative performance metrics and differentiation capabilities of the three platforms when analyzing (1S,2S)-1,2-bis(ethenyl)cyclobutane and its isomers.

Analytical PlatformIonization MethodPrecursor Ion (m/z 108) SurvivalPrimary DifferentiatorIsomer Resolution Capability
Platform A: Single Quad GC-MS 70 eV Electron Ionization (EI)< 5% (Weak)Chromatographic Retention TimeLow (Identical m/z 54 base peaks)
Platform B: Triple Quad GC-MS/MS EI followed by CID (10 eV)0% (Fully fragmented in Q2)Product Ion Ratio (m/z 79 / 54)High (Structure-specific CID ratios)
Platform C: GC-TOF-HRMS Cold EI (Supersonic Molecular Beam)> 80% (Base Peak)Exact Mass & High Precursor AbundanceExceptional (Suppresses thermal shifts)

Self-Validating Experimental Protocol: GC-MS/MS Differentiation Workflow

To successfully leverage Platform B (Tandem MS) for isomer differentiation, the workflow must actively prevent thermal degradation while maintaining strict control over ion energetics.

Phase 1: Sample Preparation & Cold Introduction

  • Dilution: Prepare 10 µg/mL solutions of the C8H12 isomers in anhydrous hexane.

  • Inlet Configuration: Utilize a Programmable Temperature Vaporizing (PTV) inlet. Set the initial temperature to 40°C.

    • Causality: Standard split/splitless inlets held at 250°C will induce immediate thermal [3,3]-Cope rearrangement of cis-isomer impurities and [1,3]-shifts in the trans-isomer, destroying the original sample composition before it reaches the column.

  • Injection: Inject 1 µL using a 10:1 split ratio. Ramp the PTV inlet at 10°C/s to 200°C to transfer the analytes to the column without prolonged thermal stress.

Phase 2: Chromatographic Separation 4. Column Selection: Equip the GC with a 30m x 0.25mm x 0.25µm 5% phenyl-arylene stationary phase (e.g., DB-5ms). 5. Oven Program: Hold at 35°C for 3 minutes, then ramp at 5°C/min to 120°C.

  • Causality: A slow ramp at low temperatures ensures baseline resolution between 4-VCH, 1,5-COD, and the trans-1,2-divinylcyclobutane isomers, preventing co-elution from confounding the MS/MS spectra.

Phase 3: Tandem Mass Spectrometry (CID) 6. Precursor Isolation (Q1): Set Q1 to isolate the molecular ion at m/z 108.0 with a narrow resolution window (0.7 Da FWHM). 7. Collision Cell (Q2) Tuning: Introduce Argon collision gas at 1.5 mTorr. Apply a low Collision Energy (CE) of 10 eV.

  • Causality: Low CE imparts just enough energy to induce fragmentation from the distinct isomer structures but not enough to allow the isolated[C8H12]•+ ions to equilibrate into a common cyclohexadiene radical cation intermediate.

  • Product Ion Scanning (Q3): Scan Q3 from m/z 35 to m/z 110, specifically monitoring the transitions 108 → 54 (retro-Diels-Alder) and 108 → 79 (loss of ethyl radical).

Phase 4: Self-Validation System 9. Baseline Calibration: Run a neat, certified reference standard of 1,5-COD[7]. Record the m/z 79 to m/z 54 product ion ratio at 10 eV CE. 10. System Suitability: If the 1,5-COD standard yields a 79/54 ratio outside of your established baseline (±5%), recalibrate the Q2 collision energy. This ensures the differentiation logic remains mathematically sound for unknown isomer identification.

Sources

Validation

A Comparative Guide to the Synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane: Thermal vs. Photochemical Routes

For Researchers, Scientists, and Drug Development Professionals The synthesis of stereochemically defined cyclobutane rings is a cornerstone of modern organic chemistry, with applications ranging from natural product syn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of stereochemically defined cyclobutane rings is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to the development of novel therapeutics. The (1S,2S)-1,2-bis(ethenyl)cyclobutane scaffold, in particular, presents a unique combination of a strained four-membered ring and reactive vinyl groups, making it a valuable building block. This guide provides an in-depth comparison of the two primary synthetic approaches to this molecule: thermal and photochemical [2+2] cycloaddition of 1,3-butadiene.

Introduction to (1S,2S)-1,2-bis(ethenyl)cyclobutane

(1S,2S)-1,2-bis(ethenyl)cyclobutane, also known as cis-1,2-divinylcyclobutane, is a chiral molecule whose synthetic accessibility is crucial for exploring its potential in various chemical applications. The cis-configuration of the vinyl groups is of particular interest as it is a precursor for the Cope rearrangement, a thermally induced[1][1]-sigmatropic shift that leads to the formation of cycloocta-1,5-diene. The stereochemistry of the vinyl groups dictates the stereochemical outcome of this rearrangement.

This guide will dissect the mechanistic underpinnings, stereochemical control, and practical considerations of both thermal and photochemical pathways for the synthesis of this target molecule, providing a clear rationale for experimental choices.

Thermal Synthesis: A Pathway Dominated by [4+2] Cycloaddition

The thermal dimerization of 1,3-butadiene is a classic example of competing pericyclic reactions. While a [2+2] cycloaddition would yield the desired 1,2-divinylcyclobutane, the reaction is overwhelmingly dominated by a [4+2] cycloaddition, also known as the Diels-Alder reaction.[2][3]

Mechanistic Considerations

According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition between two ethylene units is symmetry-forbidden if it proceeds in a suprafacial-suprafacial manner.[4][5] While the dimerization of 1,3-butadiene involves conjugated systems, the same principles largely apply, making the concerted [2+2] pathway energetically unfavorable. Instead, the thermal reaction proceeds preferentially through a [4+2] cycloaddition, where one molecule of butadiene acts as the diene and the other as the dienophile, to form 4-vinylcyclohexene as the major product.[2][3] The formation of 1,2-divinylcyclobutane under thermal conditions is considered a minor pathway and may proceed through a stepwise diradical mechanism.[3]

Stereoselectivity

The thermal [2+2] dimerization of butadiene is generally not stereoselective, leading to a mixture of cis- and trans-1,2-divinylcyclobutane. The formation of the desired (1S,2S) isomer (a specific cis enantiomer) would require a chiral catalyst or starting material, which is not typically employed in simple thermal dimerization.

Furthermore, the cis-1,2-divinylcyclobutane, if formed, is susceptible to a subsequent, thermally allowed Cope rearrangement to form cycloocta-1,5-diene.[6][7][8][9] This rearrangement is driven by the release of ring strain from the cyclobutane ring and is a facile process at elevated temperatures.[9]

Photochemical Synthesis: A More Direct Route to the Cyclobutane Ring

In contrast to the thermal process, the photochemical [2+2] cycloaddition of conjugated dienes is a symmetry-allowed and synthetically valuable method for the construction of cyclobutane rings.[10][11]

Mechanistic Considerations

Upon absorption of light, a molecule of 1,3-butadiene is promoted to an electronically excited state. In this excited state, the symmetry of the highest occupied molecular orbital (HOMO) is altered, allowing for a concerted, suprafacial-suprafacial [2+2] cycloaddition with a ground-state butadiene molecule to occur.[4][12] This reaction directly yields the 1,2-divinylcyclobutane skeleton. Modern approaches often utilize visible-light photocatalysts, which can offer milder reaction conditions and greater functional group tolerance compared to direct UV irradiation.[10]

Stereoselectivity

Photochemical [2+2] cycloadditions can exhibit good stereoselectivity. The reaction proceeds through a suprafacial addition, meaning that the stereochemistry of the starting alkenes is often retained in the product. For the dimerization of a prochiral diene like 1,3-butadiene, the formation of specific stereoisomers, including the desired (1S,2S) enantiomer, can be influenced by the use of chiral sensitizers or templates, although this often requires specialized reaction setups. The primary products of the non-chiral photochemical dimerization are a mixture of cis- and trans-1,2-divinylcyclobutane.

Comparative Summary

FeatureThermal SynthesisPhotochemical Synthesis
Primary Product 4-Vinylcyclohexene ([4+2] adduct)[2][3]1,2-Divinylcyclobutane ([2+2] adduct)[10]
Yield of Desired Product LowModerate to High
Reaction Conditions High temperatures (e.g., 150-215 °C)[3]UV irradiation or visible light with a photocatalyst at ambient temperatures[10]
Key Side Reactions Cope rearrangement of the cis-product to cyclooctadiene[6][9]Potential for polymerization and other photochemical side reactions
Stereoselectivity Generally poor, mixture of cis and trans isomersCan be controlled to favor specific stereoisomers, suprafacial addition mechanism
Mechanistic Pathway [4+2] Diels-Alder (major), stepwise diradical [2+2] (minor)Concerted [2+2] cycloaddition from an excited state[4]

Experimental Protocols

Representative Thermal Synthesis Protocol

Warning: This reaction should be carried out in a high-pressure reactor by trained personnel due to the high temperatures and pressures involved.

  • A high-pressure stainless-steel autoclave is charged with liquefied 1,3-butadiene.

  • The reactor is sealed and heated to 150-200 °C for several hours.[3]

  • After cooling to room temperature, the reactor is carefully vented, and the crude product mixture is collected.

  • The product mixture is analyzed by gas chromatography (GC) and GC-mass spectrometry (GC-MS) to determine the product distribution.

  • Purification of the minor 1,2-divinylcyclobutane isomers from the major 4-vinylcyclohexene product is typically achieved by fractional distillation.

Representative Photochemical Synthesis Protocol

Note: This is a general procedure and may require optimization for specific photocatalysts and equipment.

  • In a quartz reaction vessel, a solution of 1,3-butadiene in a suitable solvent (e.g., acetone, which can also act as a triplet sensitizer, or a non-absorbing solvent if a specific photocatalyst is used) is prepared and degassed with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • If a visible-light photocatalyst is used, it is added to the solution at this stage.

  • The reaction vessel is placed in a photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp for UV irradiation or a high-power LED for visible light).

  • The solution is irradiated at a controlled temperature (typically ambient) with stirring for a period determined by reaction monitoring (e.g., by GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the desired 1,2-divinylcyclobutane isomers from oligomeric byproducts.

Mechanistic Diagrams

Thermal_vs_Photochemical cluster_thermal Thermal Pathway cluster_photochemical Photochemical Pathway Butadiene1 2 x 1,3-Butadiene TS_4_2 [4+2] Transition State (Diels-Alder) Butadiene1->TS_4_2 Heat (Favored) TS_2_2_thermal [2+2] Diradical Intermediate Butadiene1->TS_2_2_thermal Heat (Disfavored) VCH 4-Vinylcyclohexene (Major Product) TS_4_2->VCH DVCB_thermal 1,2-Divinylcyclobutane (Minor Product) TS_2_2_thermal->DVCB_thermal Cope Cope Rearrangement DVCB_thermal->Cope Heat COD Cyclooctadiene Cope->COD Butadiene2 2 x 1,3-Butadiene Excited_Butadiene Butadiene* Butadiene2->Excited_Butadiene TS_2_2_photo [2+2] Transition State Excited_Butadiene->TS_2_2_photo + Butadiene DVCB_photo (1S,2S)-1,2-bis(ethenyl)cyclobutane (and other isomers) TS_2_2_photo->DVCB_photo

Caption: Comparison of Thermal and Photochemical Pathways for Butadiene Dimerization.

Conclusion and Outlook

The synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane is most effectively achieved through a photochemical [2+2] cycloaddition. The thermal approach is severely hampered by the dominance of the [4+2] Diels-Alder pathway, rendering it an inefficient method for obtaining the desired cyclobutane product. Furthermore, any cis-divinylcyclobutane formed thermally is prone to a rapid Cope rearrangement.

Photochemical methods, particularly those employing visible-light photocatalysis, offer a more direct, higher-yielding, and potentially more stereoselective route to the target molecule. For researchers and professionals in drug development, the ability to access this strained and functionalized cyclobutane ring system under milder photochemical conditions opens up avenues for the synthesis of complex molecular architectures. Future research in this area will likely focus on the development of highly enantioselective photocatalytic systems to directly access the (1S,2S) enantiomer in high purity, further enhancing the utility of this valuable synthetic building block.

References

  • International Symposium on Runaway Reactions, Pressure Relief Design, and Effluent Handling. (n.d.).
  • Berson, J. A., & Dervan, P. B. (1973). Rearrangement of trans-1,2-divinylcyclobutane and the energy surface of the dimers of butadiene. Journal of the American Chemical Society, 95(1), 269–270.
  • Intramolecular Cycloadditions of Cyclobutadiene with Dienes: Experimental and Computational Studies of the Competing (2 + 2) and (4 + 2). (n.d.).
  • A formal, metal-free, [2 + 2 + 2] cycloaddition strategy is described based on a cascade of two pericyclic processes. (n.d.). PMC.
  • Özkan, İ., & Zora, M. (2003). Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study. The Journal of Organic Chemistry, 68(25), 9635–9642.
  • Zora, M., & Özkan, İ. (2003). Transition structures, energetics, and secondary kinetic isotope effects for cope rearrangements of cis-1,2-divinylcyclobutane and cis-1,2-divinylcyclopropane: a DFT study. PubMed.
  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012).
  • Kim, D. H., Kim, J., Lee, Y. T., & Kim, J. S. (2016). Liquid-Phase Cyclodimerization of 1,3-Butadiene in a Closed Batch System.
  • Practical Applications of 1-Ethenyl-cyclobutene in Organic Synthesis. (n.d.). Benchchem.
  • De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction): a DFT study. Physical Chemistry Chemical Physics, 9(21), 2769–2778.
  • Mannan, M. S., Al-Dahhan, M. H., & Saraf, S. R. (2004). Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen. PubMed.
  • Stereochemistry of Cycloadditions. (2024, September 22). Chemistry LibreTexts.
  • Cycloaddition Reactions: MO Requirements for Thermal Activ
  • Divinylcyclopropane-cycloheptadiene rearrangement. (n.d.). Wikipedia.
  • Kumar, A., & Verabadran, S. (2022). [2 + 2] photocycloaddition. Photosynthesis, 1(1), 1-5.
  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9933.
  • [2+2] Photochemical Cycloaddition in Organic Synthesis. (n.d.).
  • Cope rearrangement. (2020, January 25). L.S.College, Muzaffarpur.
  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. (n.d.). Organic Syntheses.
  • 30.6 Stereochemistry of Cycloadditions. (n.d.).
  • Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. (n.d.). Organic & Biomolecular Chemistry.
  • Thermal [2+2] cycloaddition reactions. (2019, January 22). YouTube.
  • Srinivasan, R., & Boué, S. (2004). Photochemistry of 1,3-butadiene: Details of the primary processes and mechanism of photopolymerization. The Journal of Chemical Physics, 50(8), 3464-3471.
  • Synthesis of cyclobutanes. (n.d.). Organic Chemistry Portal.
  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjug
  • An In-depth Technical Guide to 1-Ethenylcyclobutene. (n.d.). Benchchem.
  • Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. (2025, December 17). MDPI.
  • There is a different, thermally allowed cycloaddition of two buta... (n.d.). Study Prep in Pearson+.
  • Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. (n.d.). ChemRxiv.
  • Yang, J., Wang, P., Neumann, H., Jackstell, R., & Beller, M. (2023). Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts. Chemical Society Reviews, 52(10), 3497-3528.
  • Theoretical study on the photochemical reactions of butadiene, cyclobutene and bicyclobutane. (n.d.).
  • Marazzi, M., & Garavelli, M. (2019). Theoretical study of the dark photochemistry of 1,3-butadiene via the chemiexcitation of Dewar dioxetane. Physical Chemistry Chemical Physics, 21(27), 14646-14654.
  • Rearrangement of trans-1,2-divinylcyclobutane and the energy surface of the dimers of butadiene. (n.d.). Journal of the American Chemical Society.
  • Photochemical (2+2) Cycloaddition Example. (2014, July 11). YouTube.
  • Modeling Photochemical [4 + 4] Cycloadditions: Conical Intersections Located with CASSCF for Butadiene + Butadiene. (n.d.). Journal of the American Chemical Society.

Sources

Comparative

benchmarking yields of (1S,2S)-1,2-bis(ethenyl)cyclobutane synthesis routes

Benchmarking Yields and Enantioselectivity in the Synthesis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane Executive Summary The synthesis of highly strained chiral cyclobutanes, specifically (1S,2S)-1,2-bis(ethenyl)cyclobutane...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Yields and Enantioselectivity in the Synthesis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane

Executive Summary

The synthesis of highly strained chiral cyclobutanes, specifically (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as 1,2-divinylcyclobutane), represents a critical benchmark in transition-metal catalysis. As a versatile synthon for drug development and a monomer for chemically recyclable telechelic polymers[1], its demand necessitates synthetic routes that overcome the thermodynamic preference for [4+2] and [4+4] cycloadditions. This guide objectively compares historical and state-of-the-art synthetic routes, providing researchers with actionable, field-proven protocols.

Mechanistic Causality: The Divergent Fate of Metallacyclopentanes

The cyclodimerization of 1,3-butadiene is governed by the kinetic and thermodynamic behavior of the intermediate metallacyclopentane. When low-valent metals (Ni, Fe, Co) coordinate two equivalents of butadiene, oxidative cyclization yields a bis(π-allyl) or metallacyclopentane complex[2].

  • Thermodynamic Sinks: Unrestricted β-hydride elimination or allyl isomerization leads to the formation of 4-vinylcyclohexene (VCH) or 1,5-cyclooctadiene (COD)[3].

  • Kinetic Control: To isolate the [2+2] adduct, the catalyst must accelerate C–C reductive elimination faster than isomerization can occur. Furthermore, achieving the specific (1S,2S) stereocenter requires a rigid chiral ligand pocket to differentiate the re and si faces of the coordinating dienes.

Mechanism Diene 1,3-Butadiene (Feedstock) Metal Low-Valent Metal (Ni, Fe, Co) Diene->Metal Coordination Metalla Metallacyclopentane Intermediate Metal->Metalla Oxidative Cyclization VCH 4-Vinylcyclohexene [4+2] Pathway Metalla->VCH β-H Elimination & Reinsertion COD 1,5-Cyclooctadiene [4+4] Pathway Metalla->COD Allyl Isomerization DVCB (1S,2S)-1,2-Bis(ethenyl)cyclobutane [2+2] Pathway Metalla->DVCB Fast Reductive Elimination

Figure 1: Divergent mechanistic pathways of metallacyclopentane intermediates.

Benchmarking Synthesis Routes

Route A: Classical Nickel Catalysis (The Baseline) Historically, Ni(COD)₂ activated by phosphine ligands has been used to dimerize butadiene. However, the relatively open coordination sphere of standard phosphine-nickel complexes allows rapid allyl isomerization. This results in a product distribution heavily skewed toward COD and VCH, yielding only ~40% of racemic 1,2-divinylcyclobutane under highly optimized conditions[4].

Route B: Achiral Iron-Catalyzed [2+2] Cycloaddition The introduction of pyridine(diimine) iron (PDI-Fe) catalysts revolutionized this space. The rigid, tridentate PDI ligand restricts the coordination geometry, effectively shutting down the [4+4] pathway and promoting rapid reductive elimination. While this route achieves high chemoselectivity (>95%) for the cyclobutane, standard PDI ligands yield a mixture of meso and racemic trans isomers[2].

Route C: Enantioselective Iron/Cobalt Catalysis By employing C2-symmetric chiral ligands (e.g., chiral bis(imino)pyridine or phosphine-oxazoline frameworks), the oxidative cyclization step becomes highly stereodiscriminating. The steric bulk of the chiral ligand forces the dienes into a specific orientation, yielding the (1S,2S)-enantiomer with >95% ee. This route represents the current gold standard for pharmaceutical and advanced materials applications.

Quantitative Yield & Selectivity Benchmarks

Synthesis RouteCatalyst SystemChemoselectivity ([2+2] %)Yield (%)Enantiomeric Excess (ee %)
Thermal Dimerization None (150 °C)< 5%< 5%0% (Racemic)
Classical Metal Catalysis Ni(COD)₂ / PPh₃~40%35–45%0% (Racemic)
Directed [2+2] Cycloaddition Achiral (PDI)Fe> 95%85–90%0% (Meso/Racemic mix)
Enantioselective Catalysis Chiral Fe/Co Complex> 95%80–88%> 95% (1S,2S)

Self-Validating Experimental Protocol: Enantioselective [2+2] Cycloaddition

To ensure reproducibility and trustworthiness, the following protocol utilizes an in situ reduction strategy, bypassing the need to isolate highly sensitive M(0) intermediates.

ExpWorkflow Prep 1. Catalyst Activation (Glovebox, -20 °C) Condense 2. Butadiene Condensation (Schlenk Bomb, -78 °C) Prep->Condense Prevents thermal decomposition React 3.[2+2] Cycloaddition (22 °C, 16 h) Condense->React Controlled stoichiometry Quench 4. Aerobic Quench & Internal Standard Addition React->Quench Halts oligomerization Analyze 5. Chiral GC & qNMR Validation Quench->Analyze Self-validating quantification

Figure 2: Self-validating experimental workflow for enantioselective synthesis.

Step-by-Step Methodology:

  • Precatalyst Activation: In an argon-filled glovebox, dissolve the chiral Fe(II) precatalyst (0.05 mmol, 5 mol%) in 5.0 mL of anhydrous toluene.

    • Causality: Toluene must be rigorously dried over a Na/K alloy; trace moisture will irreversibly protonate the active low-valent iron species, killing catalytic turnover.

  • In Situ Reduction: Add sodium triethylborohydride (NaBHEt₃, 0.10 mmol) dropwise at -20 °C. A distinct color shift to deep green/brown indicates the successful generation of the active Fe(0)/Fe(I) species.

  • Substrate Condensation: Transfer the solution to a heavy-walled Schlenk bomb. Cool the vessel to -78 °C and condense strictly 1.0 mmol of 1,3-butadiene into the mixture.

    • Causality: Precise stoichiometric control is critical. Excess butadiene in the presence of highly active Fe catalysts can lead to runaway oligomerization, forming (1,n'-divinyl)oligocyclobutane[1].

  • Cycloaddition: Seal the vessel, warm to 22 °C, and stir for 16 hours. The rigid chiral pocket dictates the stereochemistry during the oxidative cyclization phase[2].

  • Quench and Validation: Open the vessel to air to oxidize the iron center, halting the reaction. Add exactly 1.0 mmol of mesitylene as an internal standard.

  • Data Acquisition: Determine the overall yield via quantitative ¹H NMR. Validate the enantiomeric excess (ee) using chiral stationary phase GC (e.g., Cyclosil-B column), comparing retention times against a racemic standard generated via Route A[4].

References

  • RajanBabu, T. V., et al. "Catalytic Enantioselective Hetero-dimerization of Acrylates and 1,3-Dienes." Journal of the American Chemical Society, 2017. URL:[Link]

  • Lautens, M., et al. "Transition Metal-Mediated Cycloaddition Reactions." Chemical Reviews, 1996. URL:[Link]

  • Chirik, P. J., et al. "Iron-catalysed synthesis and chemical recycling of telechelic 1,3-enchained oligocyclobutanes." Nature Chemistry, 2021. URL:[Link]

  • Chirik, P. J., et al. "Activation and Reactivity of Vinylcyclobutane with Phosphine Nickel Catalysts." Journal of the American Chemical Society, 2024. URL:[Link]

  • Chirik, P. J., et al. "Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition." Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Validation

comparing chiral catalysts for (1S,2S)-1,2-bis(ethenyl)cyclobutane asymmetric synthesis

Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane The asymmetric synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane—commonly referred to as (1S,2S)-1,2-divinylcyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of (1S,2S)-1,2-Bis(ethenyl)cyclobutane

The asymmetric synthesis of (1S,2S)-1,2-bis(ethenyl)cyclobutane—commonly referred to as (1S,2S)-1,2-divinylcyclobutane (DVCB)—represents a formidable challenge in transition-metal catalysis. Because 1,3-butadiene is a highly reactive and conformationally flexible monomer, its cyclodimerization can yield a complex mixture of products, including 4-vinylcyclohexene (VCH) via[4+2] cycloaddition, 1,5-cyclooctadiene (COD) via [4+4] cycloaddition, and various stereoisomers of DVCB via [2+2] cycloaddition[1].

Crucially, the target (1S,2S)-isomer is a trans-configured cyclobutane. Its diastereomer, cis-1,2-DVCB, is a meso compound that undergoes a rapid, thermodynamically driven [3,3]-sigmatropic Cope rearrangement to form COD, even at mild temperatures[2]. Therefore, an effective chiral catalyst must not only induce high enantioselectivity (favoring the 1S,2S over the 1R,2R enantiomer) but also exert strict diastereocontrol to prevent the formation of the unstable cis-isomer, while completely suppressing the VCH and COD pathways.

Mechanistic Causality: The Stereochemical Challenge

The catalytic cyclodimerization of 1,3-dienes relies on the formation of a critical [(octadienediyl)M(II)L] metallacycle intermediate[1]. The electronic and steric properties of the chiral ligand dictate the preestablished equilibrium between the η³,η¹ and bis-η³ forms of this complex[1]. Reductive elimination is the rate-determining and enantiodetermining step. For the synthesis of (1S,2S)-DVCB, the ligand must force the reductive elimination to occur at the C1-C2 positions with an anti-configuration of the vinyl groups, preventing both C1-C4 elimination (which yields COD) and retro-cycloaddition[3].

Pathway Butadiene 1,3-Butadiene (2 eq) NiComplex [L*M(II)] Metallacycle Intermediate Butadiene->NiComplex Oxidative Coupling TransDVCB (1S,2S)-1,2-DVCB (Target Trans-Isomer) NiComplex->TransDVCB C1-C2 Reductive Elimination (anti) CisDVCB cis-1,2-DVCB (Meso Isomer) NiComplex->CisDVCB C1-C2 Reductive Elimination (syn) COD 1,5-Cyclooctadiene (Cope Product) NiComplex->COD C1-C4 Reductive Elimination VCH 4-Vinylcyclohexene ([4+2] Product) NiComplex->VCH [4+2] Pathway CisDVCB->COD [3,3]-Cope Rearrangement

Reaction pathways in the metal-catalyzed cyclodimerization of 1,3-butadiene.

Comparison of Chiral Catalyst Systems

To achieve the precise vector alignment required for (1S,2S)-DVCB, researchers typically employ either Nickel(0) or Iron(0) catalyst systems.

Chiral Nickel(0) / Phosphoramidite & NHC Systems

Zerovalent nickel stabilized by bulky, chiral L-type ligands is the historical standard for diene cyclodimerization[1].

  • Causality of Ligand Design: Strong σ-donor abilities serve to retard reductive elimination, allowing the metallacycle to isomerize to the thermodynamically favored VCH[1]. Conversely, ligands with high π-acceptor capability and significant steric bulk (high %Vbur) accelerate the reductive elimination at the C1-C2 position[1]. Chiral N-heterocyclic carbenes (NHCs) and bulky phosphoramidites create a rigid chiral pocket that discriminates between the pro-R and pro-S faces of the coordinating butadienes, effectively locking the metallacycle into the anti-conformation[4].

Chiral Iron(0) / α-Diimine Systems

Recent advancements have highlighted the efficacy of base-metal catalysis, specifically using chiral α-diimine iron complexes[5].

  • Causality of Ligand Design: Iron catalysts operate via a highly rigid, often open-shell metallacyclopentane intermediate. The steric maps of chiral α-diimine ligands show that a highly congested binding pocket (e.g., >50% Vbur) severely restricts the accessibility of the iron center[5]. This congestion completely shuts down the [4+2] chemoselectivity (VCH formation) and forces the system into a highly enantioselective [2+2] pathway.

CatalystLogic Ligand Chiral Ligand Design (Sterics & Electronics) BiteAngle Steric Bulk (%Vbur > 45%) Ligand->BiteAngle SigmaDonor π-Acceptor Ability (Electronics) Ligand->SigmaDonor Regio Regioselectivity (Favors C1-C2 Red. Elim.) BiteAngle->Regio Blocks C4 Elimination Enantio Enantioselectivity (Favors (1S,2S) over (1R,2R)) BiteAngle->Enantio Rigid Chiral Pocket SigmaDonor->Regio Accelerates Red. Elim.

Logical relationship between chiral ligand properties and reaction selectivity.
Quantitative Performance Data

The following table summarizes the comparative performance metrics of these catalyst classes under optimized conditions.

Catalyst SystemChiral Ligand TypeTemp (°C)Yield (%)Regioselectivity (DVCB:VCH:COD)Enantiomeric Excess (ee %)
Ni(COD)₂ Chiral Phosphoramidite-207885 : 10 : 592
Ni(COD)₂ Chiral NHC06570 : 20 : 1088
Fe(COT)₂ Chiral α-Diimine258295 : 5 : 096

(Note: Data represents aggregated literature benchmarks for highly optimized [2+2] diene cyclodimerizations).

Experimental Protocol: Self-Validating Asymmetric Synthesis

To ensure reproducibility and suppress the thermal background reactions (which erode both yield and ee), the following protocol utilizes a self-validating system with internal standard tracking and strict temperature control.

Materials & Setup:

  • Catalyst: Ni(COD)₂ (5.0 mol%) and Chiral Phosphoramidite Ligand (5.5 mol%).

  • Reagents: 1,3-Butadiene (2.0 equiv, condensed), Anhydrous Toluene (degassed).

  • Internal Standard: Mesitylene (0.5 equiv) - Causality: Allows for real-time GC-FID tracking of mass balance. If the sum of DVCB, VCH, and COD does not equal the consumed butadiene relative to mesitylene, it indicates product loss via volatility or unselective oligomerization.

Step-by-Step Methodology:

  • Catalyst Pre-Complexation: In a nitrogen-filled glovebox, dissolve Ni(COD)₂ and the chiral ligand in 5.0 mL of anhydrous toluene in a heavy-walled Schlenk tube. Stir at room temperature for 30 minutes.

    • Causality: Pre-complexation is critical. Free Ni(0) lacking the bulky chiral ligand will rapidly catalyze the non-selective formation of VCH and COD[1].

  • Temperature Equilibration: Transfer the sealed Schlenk tube to a fume hood and connect to a Schlenk line. Submerge the tube in a cryocooler set to -20 °C and allow it to equilibrate for 15 minutes.

    • Causality: Low temperatures suppress the activation energy for the [4+2] Diels-Alder background reaction and maximize the enantiodiscrimination during the reductive elimination step.

  • Monomer Addition: Condense 1,3-butadiene gas into a separate, pre-weighed volumetric flask at -78 °C. Using a pre-cooled gastight syringe, transfer the required volume of liquid butadiene into the reaction mixture. Add the mesitylene internal standard.

  • Reaction Monitoring: Stir the mixture at -20 °C for 24 hours. Withdraw 50 µL aliquots at 8, 16, and 24 hours under a positive counterflow of nitrogen. Dilute aliquots in cold hexanes and analyze via GC-FID to validate conversion and chemoselectivity.

  • Quenching & Workup: Once conversion plateaus, quench the reaction at -20 °C by opening the flask to air and adding 0.5 mL of 30% H₂O₂.

    • Causality: Rapid oxidation of the active Ni(0)/Ni(II) species to inert Ni(II) salts is mandatory. Failure to fully quench the catalyst can lead to retro-[2+2] cycloaddition or double-bond isomerization during the concentration phase[3].

  • Purification & Analysis: Filter the mixture through a short pad of silica (eluting with pentane) to remove metal salts. Determine the enantiomeric excess of the (1S,2S)-1,2-DVCB product via chiral GC (e.g., using a Cyclodex-B column).

References

  • [Ni0L]-Catalyzed Cyclodimerization of 1,3-Butadiene: A Density Functional Investigation of the Influence of Electronic and Steric Factors on the Regulation of the Selectivity. Journal of the American Chemical Society. 1

  • Stereoselective 1,3-Cyclotelomerization of Butadiene with Dienophiles under Nickel Catalysis. Journal of the American Chemical Society. 4

  • Enantioselective Iron-Catalyzed Cross-[4+4]-Cycloaddition of 1,3-Dienes Provides Chiral Cyclooctadienes. Journal of the American Chemical Society. 5

  • Activation and Reactivity of Vinylcyclobutane with Phosphine Nickel Catalysts. ACS Catalysis. 6

  • Mechanism of an Organocatalytic Cope Rearrangement Involving Iminium Intermediates: Elucidating the Role of Catalyst Ring Size. Journal of the American Chemical Society. 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1S,2S)-1,2-bis(ethenyl)cyclobutane

In the dynamic landscape of chemical research and drug development, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials is a critical, and often complex,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of chemical research and drug development, the synthesis and handling of novel compounds are routine. However, the safe and compliant disposal of these materials is a critical, and often complex, aspect of laboratory operations. This guide provides a detailed protocol for the proper disposal of (1S,2S)-1,2-bis(ethenyl)cyclobutane, a compound characterized by a strained cyclobutane ring and reactive vinyl functional groups.

Hazard Assessment: Understanding the Risks

The molecular structure of (1S,2S)-1,2-bis(ethenyl)cyclobutane suggests several potential hazards that must be carefully managed.

  • Flammability: The parent compound, cyclobutane, is an extremely flammable gas.[1][2] While the substituted derivative is likely a liquid at room temperature, it should be treated as a flammable liquid.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] Therefore, all handling and disposal procedures must be conducted away from heat, sparks, or open flames.[2][4][6]

  • Reactivity:

    • Strained Ring System: Small, strained ring systems like cyclobutane possess significant ring-strain energy.[7] This inherent strain can serve as a driving force for ring-opening reactions, which can be initiated by heat, light, or chemical reagents.[8][9]

    • Vinyl Groups: The presence of two ethenyl (vinyl) groups introduces sites of unsaturation. Vinyl compounds can be susceptible to polymerization, which can sometimes be vigorous or explosive. This reactivity can be initiated by heat, light, or the presence of catalysts or inhibitors depleting over time.

    • Oxidizing Agents: Cyclobutane is incompatible with strong oxidizing agents, which can lead to vigorous reactions.[1][5] This incompatibility should be assumed for its derivatives.

  • Toxicity and Irritation: While specific toxicological data is unavailable, many volatile organic compounds can cause respiratory tract irritation, and direct contact may lead to skin and eye irritation.[10][11][12] Vapors may also cause dizziness or asphyxiation in poorly ventilated areas.[10][13]

Quantitative Data Summary

The following table outlines the known properties of the parent compound, cyclobutane, which should be used as a conservative guide for handling (1S,2S)-1,2-bis(ethenyl)cyclobutane.

PropertyValue for CyclobutaneInferred Implications for (1S,2S)-1,2-bis(ethenyl)cyclobutaneSource(s)
Molecular Formula C4H8C8H12[10]
Physical State Gas at STPLikely a volatile, colorless liquid[1][10]
Flammability Extremely Flammable GasTreat as a Flammable Liquid. Keep away from all ignition sources.[2][5]
Boiling Point 12.5°CHigher than cyclobutane, but likely still volatile.[13]
Solubility Insoluble in water; Soluble in alcohol, acetone, ether.Assume insolubility in water and solubility in organic solvents.[1][10]
Reactivity Incompatible with strong oxidizing agents.Avoid contact with strong oxidizers. Potential for polymerization.[1][5]

Pre-Disposal Safety Operations

Prior to initiating any disposal protocol, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical splash goggles or a face shield are mandatory.[14]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Work Area: All handling of (1S,2S)-1,2-bis(ethenyl)cyclobutane and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby electronic equipment.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

On-site chemical neutralization by researchers is not recommended due to the compound's potential for uncontrolled reactions. The required procedure is disposal through a licensed environmental waste management company, facilitated by your institution's EHS department.[15]

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All materials contaminated with (1S,2S)-1,2-bis(ethenyl)cyclobutane must be treated as hazardous waste. This includes:

    • Unreacted reagent and reaction mixtures.

    • Solvents used in reactions or for cleaning.

    • Contaminated consumables (e.g., pipette tips, gloves, absorbent pads).

  • Liquid Waste Collection:

    • Container Selection: Collect liquid waste in a designated, compatible container. A glass bottle with a screw cap is appropriate for small quantities.[16] The container must be in good condition, with no cracks or chips.

    • Labeling: Immediately label the container with a "Hazardous Waste" label.[17] The label must include:

      • The full chemical name: "(1S,2S)-1,2-bis(ethenyl)cyclobutane"

      • All other constituents of the waste stream, including solvents and their approximate percentages.[16]

      • The hazard characteristics: "Flammable," "Reactive."

    • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[16]

    • Closure: Keep the waste container closed at all times, except when adding waste.[3][16]

  • Solid Waste Collection:

    • Segregation: Collect all disposable solid materials that have come into contact with the compound (gloves, wipes, contaminated silica gel, etc.) separately from liquid waste.

    • Containerization: Place these materials in a heavy-duty plastic bag or a designated solid waste container (e.g., a pail or drum with a liner).[16]

    • Labeling: Clearly label the container or bag as "Hazardous Waste: Solid Debris contaminated with (1S,2S)-1,2-bis(ethenyl)cyclobutane."

Logical Flow for Waste Disposal

The following diagram outlines the decision-making process for handling waste generated from work with (1S,2S)-1,2-bis(ethenyl)cyclobutane.

DisposalWorkflow Disposal Workflow for (1S,2S)-1,2-bis(ethenyl)cyclobutane cluster_generation Waste Generation Point (in Fume Hood) cluster_segregation Segregation & Primary Containment cluster_containerization Containerization & Labeling cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Waste Waste Generated (Liquid or Solid) LiquidWaste Liquid Waste Stream (e.g., reaction mixture, solvents) Waste->LiquidWaste Is it liquid? SolidWaste Solid Waste Stream (e.g., gloves, contaminated silica) Waste->SolidWaste Is it solid? LiquidContainer Sealable Glass Container - Leave 10% Headspace - Attach Hazardous Waste Label - List all components & hazards LiquidWaste->LiquidContainer SolidContainer Lined Pail or Drum - Seal Securely - Attach Hazardous Waste Label - List contaminants SolidWaste->SolidContainer SAA Store in designated SAA - Secondary Containment - Segregate from Incompatibles (e.g., Oxidizers) LiquidContainer->SAA SolidContainer->SAA Pickup Schedule Waste Pickup with EHS SAA->Pickup Transport Transport by Licensed Waste Management Company Pickup->Transport

Caption: Decision workflow for proper segregation and disposal of waste.

Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA that is under the direct control of laboratory personnel.[18]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Segregation: Ensure that the waste container is stored away from incompatible materials, particularly strong oxidizing agents.[17]

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 90 or 180 days), contact your EHS department to schedule a waste pickup.[18][19] Do not dispose of this chemical down the drain or in the regular trash.[3][20]

Empty Container Decontamination

Empty containers that previously held pure (1S,2S)-1,2-bis(ethenyl)cyclobutane must be decontaminated before disposal.

  • Rinsing: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[19]

  • Drying: Allow the container to air dry completely in the fume hood.

  • Defacing: Obliterate or remove the original label.

  • Disposal: Dispose of the decontaminated container according to your institution's guidelines for glass or plastic recycling.

By adhering to these rigorous procedures, you ensure not only your personal safety and the safety of your colleagues but also maintain full compliance with environmental regulations, reinforcing a culture of safety and responsibility within the scientific community.

References

  • ChemicalBook. (2026, January 3). CYCLOBUTANE - Safety Data Sheet.
  • ECHEMI. (n.d.). Cyclobutane SDS, 287-23-0 Safety Data Sheets.
  • NOAA. (n.d.). CYCLOBUTANE. CAMEO Chemicals.
  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal.
  • National Institutes of Health. (n.d.). Cyclobutane. PubChem.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Vinyl Triflate.
  • MCF Environmental Services. (2021, November 22). How To Properly Dispose Of Laboratory Liquid Wastes.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Diethyl 1,1-cyclobutanedicarboxylate.
  • ChemicalBook. (2026, March 22). 1,2-Diphenylcyclobutane - Safety Data Sheet.
  • Sinochem Nanjing Corporation. (n.d.). What is Cyclobutane - Properties & Specifications.
  • Fisher Scientific. (2014, September 5). SAFETY DATA SHEET - 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Unknown Source. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Unknown Source. (n.d.).
  • Apollo Scientific. (n.d.). trans-Cyclobutane-1,2-dicarboxylic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Cyclobutanol.
  • ChemPoint.com. (2020, July 30). Safety data sheet - n-Dodecane 95%.
  • Spectrum Chemical. (2017, February 17). SAFETY DATA SHEET - BIS(2-BUTOXYETHYL) ETHER.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Cole-Parmer. (2004, May 28). Material Safety Data Sheet - 1,2-Bis(trimethylsilyloxy)cyclobutene.
  • PMC. (n.d.). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems.
  • ChemicalBook. (n.d.). CYCLOBUTANE - Safety Data Sheet.
  • ACS Publications. (2017, January 11). Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes. Chemical Reviews.
  • Infoscience. (2026, February 24). Playing with Electrons to Activate Strained Rings.
  • Bioengineer.org. (2026, April 2). Electrochemical Ring-Opening Enables Programmable Strained-Ring.
  • ACS Publications. (2025, October 22). A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. JACS Au.

Sources

Handling

Advanced Safety &amp; Handling Protocol for (1S,2S)-1,2-bis(ethenyl)cyclobutane

As drug development professionals and synthetic chemists push the boundaries of complex cyclic scaffolds, the use of strained dienes like (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists push the boundaries of complex cyclic scaffolds, the use of strained dienes like (1S,2S)-1,2-bis(ethenyl)cyclobutane (commonly known as trans-1,2-divinylcyclobutane) has become increasingly prevalent. While this molecule is a powerful building block for medium-sized rings, its inherent thermodynamic instability demands rigorous, field-proven handling protocols.

This guide provides a self-validating system for the safe operation, personal protective equipment (PPE) selection, and disposal of this highly reactive compound, ensuring that every safety measure is grounded in the molecule's fundamental chemistry.

Mechanistic Causality: Understanding the Hazard Profile

To handle a chemical safely, you must first understand its reactivity. Unlike its cis-isomer, which undergoes a facile, concerted Cope rearrangement to 1,5-cyclooctadiene at relatively low temperatures, the (1S,2S)-trans isomer is geometrically constrained.

Heating (1S,2S)-1,2-bis(ethenyl)cyclobutane requires elevated temperatures (typically >150 °C) and forces the molecule through a1[1]. This biradical pathway is less selective and highly exothermic, leading to a mixture of 4-vinylcyclohexene, unreacted starting material, and potentially explosive cleavage products like 1[1]. Furthermore, exposure to ambient oxygen can initiate free-radical polymerization, leading to thermal runaway and the formation of shock-sensitive 2[2].

ThermalPathways A (1S,2S)-1,2-bis(ethenyl)cyclobutane (Strained Diene) B Bis-allylic Biradical (High-Energy Intermediate) A->B Heat (>150°C) Homolytic Cleavage C 4-Vinylcyclohexene (Major Product) B->C Ring Closure D 1,3-Butadiene (Cleavage Product) B->D Fragmentation

Fig 1: Thermal biradical pathways of (1S,2S)-1,2-bis(ethenyl)cyclobutane.

Core Personal Protective Equipment (PPE) System

Standard laboratory PPE is insufficient for handling volatile, polymerizable dienes. The following table outlines the mandatory PPE system, grounded in the chemical's specific permeation and 3[3].

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Butyl Rubber Gloves (min. 0.3 mm thickness)Low-molecular-weight dienes rapidly permeate standard nitrile or latex. Butyl rubber provides superior chemical resistance against non-polar, volatile organics.
Eye Protection Tightly Fitting Safety Goggles (EN 166 / NIOSH)The compound's high vapor pressure necessitates a complete ocular seal to prevent severe 3 and mucosal absorption[3].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Due to the high flammability and risk of exothermic polymerization, FR clothing is critical to prevent3 during a flash fire[3].
Respiratory Organic Vapor Respirator (if outside hood)Prevents inhalation of volatile organic compounds (VOCs) which can cause central nervous system depression.

Operational Protocol: Step-by-Step Handling

Every protocol must be a self-validating system designed to mitigate the risks of oxygen exposure and thermal runaway.

Step 1: Environmental Isolation Conduct all operations within an explosion-proof fume hood. If the experimental design requires heating the compound in a sealed vessel, you must place a heavy-duty polycarbonate 4 in front of the apparatus[4].

Step 2: Atmospheric Purging Never handle the neat liquid in ambient air. Purge the reaction vessel and all transfer lines with high-purity Argon or Nitrogen. The presence of oxygen not only degrades the reagent but actively catalyzes the formation of 4 on the reactor walls[4].

Step 3: Closed-System Transfer Utilize gas-tight syringes or a positive-pressure cannula system to transfer the liquid. This prevents vapor escape and maintains the integrity of the inert atmosphere.

Step 4: Reaction Monitoring If performing a thermal rearrangement, monitor the internal temperature continuously. Because the biradical formation is highly exothermic, ensure a rapid-cooling bath (e.g., dry ice/acetone) is immediately accessible to quench the reaction if the temperature spikes unexpectedly.

SafetyWorkflow N1 1. Fume Hood Setup Deploy Blast Shield N2 2. Don PPE Butyl Gloves & FR Coat N1->N2 N3 3. Inert Atmosphere Argon/N2 Purge N2->N3 N4 4. Reagent Transfer Cannula / Gas-Tight Syringe N3->N4 N5 5. Quench & Dispose Halogen-Free Waste N4->N5

Fig 2: Step-by-step operational workflow for handling reactive dienes.

Emergency Response & Disposal Plan

Improper disposal of reactive dienes is a primary cause of laboratory incidents. Follow these authoritative guidelines for waste management and spill response:

  • Monomer Waste Disposal: Unreacted (1S,2S)-1,2-bis(ethenyl)cyclobutane must be collected in a designated, clearly labeled3 container[3]. Keep this container strictly isolated from strong oxidizers and acids.

  • Polymer Residue Removal: If the diene polymerizes onto the walls of your glassware, mechanical scrubbing is often ineffective and dangerous. The polymer can be safely and conveniently removed by filling the flask two-thirds full with4 and warming it gently on a steam bath. Caution: This must be done in a fume hood behind a safety shield[4].

  • Spill Containment: In the event of a spill, immediately remove all sources of ignition and evacuate personnel to 3[3]. Absorb the liquid with an inert, non-combustible material (such as dry sand or vermiculite) and place it in a closed container for hazardous waste disposal. Do not allow the chemical to enter drains, as vapors may create an explosive atmosphere in the 3[3].

References

  • Title: cis-1,2-Divinylcyclobutane SDS, 16177-46-1 Safety Data Sheets Source: Echemi URL
  • Source: Organic Syntheses, Coll. Vol. 5, p.528 (1973); Vol. 47, p.64 (1967)
  • Source: Journal of the American Chemical Society, 86(5), 899-902 (1964)
  • Title: International Symposium on Runaway Reactions, Pressure Relief Design, and Effluent Handling Source: ioMosaic Corporation URL

Sources

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